Technical Monograph: Cyclohexylmethylsulfonate Sodium Salt
The following technical guide provides an in-depth analysis of Cyclohexylmethylsulfonate sodium salt , a specialized organosulfonate compound. This guide is structured to address the needs of researchers and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Cyclohexylmethylsulfonate sodium salt , a specialized organosulfonate compound.
This guide is structured to address the needs of researchers and drug development professionals, specifically clarifying the critical distinction between this compound and the common sweetener "Cyclamate," while detailing its physicochemical properties, synthesis, and applications in pharmaceutical analysis.
Identity & Nomenclature
Cyclohexylmethylsulfonate sodium salt is the sodium salt of cyclohexylmethanesulfonic acid.[1] It is a structural analog of benzylsulfonic acid where the aromatic ring has been fully saturated.
Core Identifiers
Property
Detail
Chemical Name
Sodium cyclohexylmethanesulfonate
Acid CAS Number
4352-27-6 (Refers to Cyclohexylmethanesulfonic acid)
Salt CAS Number
Not widely assigned a unique CAS; typically referenced as the sodium salt of 4352-27-6 or by the generic descriptor.[1][2][3]
A common error in non-scientific trade literature is the conflation of Cyclohexylmethylsulfonate with Cyclamate (Sodium Cyclohexylsulfamate).
Cyclohexylmethylsulfonate (C-S Bond): Contains a carbon-sulfur bond (Cyclohexyl-CH₂-SO₃Na). It is chemically stable and used as a surfactant or analytical standard.
Cyclamate (N-S Bond): Contains a nitrogen-sulfur bond (Cyclohexyl-NH-SO₃Na, CAS 139-05-9). It is an artificial sweetener.[4]
Implication: Researchers must verify the structure (C-S vs. N-S) when sourcing this material, as the chemical reactivity and biological properties differ significantly.
Physicochemical Profile
As an alkyl sulfonate salt, this compound exhibits surfactant properties and high water solubility.
Parameter
Characteristic
Solubility
Highly soluble in water (>100 mg/mL); soluble in methanol; insoluble in non-polar solvents (hexane, ether).
pKa (Acid)
< 1.0 (Strong acid). The salt is fully dissociated at physiological pH.
Stability
Highly stable to hydrolysis compared to sulfate esters or sulfamates. Resistant to oxidation under standard conditions.
Hygroscopicity
Likely hygroscopic; should be stored in desiccated conditions.
Synthesis & Manufacturing
The synthesis of cyclohexylmethylsulfonate sodium salt typically follows a hydrogenation pathway from the aromatic precursor, ensuring high purity and avoiding the formation of genotoxic alkylating agents.
Primary Synthetic Route: Catalytic Hydrogenation
The most robust industrial method involves the catalytic hydrogenation of Sodium Benzylsulfonate (Sodium toluene-α-sulfonate, CAS 536-59-4).
Reaction Scheme:
Precursor: Sodium Benzylsulfonate (Aromatic).
Catalyst: Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C) for ring saturation.
Conditions: High pressure H₂ (50–100 bar), elevated temperature (80–120°C), aqueous medium.
Caption: Catalytic hydrogenation of benzylsulfonate to cyclohexylmethylsulfonate, eliminating aromaticity.
Applications in Drug Development
In pharmaceutical sciences, this compound serves specific, high-value roles:
A. Reference Standard for Genotoxic Impurities (PGI)
Context: Alkyl sulfonate esters (e.g., Methyl methanesulfonate) are known Potential Genotoxic Impurities (PGIs).
Relevance: If a drug synthesis involves Cyclohexylmethyl mesylate (Cyclohexyl methanesulfonate, CAS 16156-56-2), this ester is a PGI.
Mechanism: The ester hydrolyzes to Cyclohexylmethanesulfonic acid (or its salt) and methanol.
Application: The sodium salt is used as a negative control or reference standard to quantify the hydrolysis product (the acid/salt) in the final drug substance, confirming that the reactive ester has been fully quenched or degraded.
B. Ion-Pairing Reagent
As a sulfonate with a bulky hydrophobic tail (cyclohexylmethyl group), it is used in Ion-Pair Chromatography (IPC) .
Function: Forms ion pairs with cationic drugs (amines) to increase retention on C18 columns.
Advantage: Offers different selectivity compared to linear alkyl sulfonates (e.g., octanesulfonate) due to the cyclic steric bulk.
Analytical Characterization
To confirm identity and purity, the following analytical workflow is recommended.
Analytical Workflow Diagram
Caption: Multi-modal analytical characterization strategy for structural confirmation.
Expected Retention: Elutes after simple sulfonates (methanesulfonate) but before longer chain alkyl sulfonates due to the compact cyclic structure.
Safety & Handling
While the ester form (Cyclohexyl methanesulfonate) is a PGI, the sodium salt is generally considered low toxicity (non-alkylating). However, standard laboratory safety is required.
Hazard Classification: Irritant (Skin/Eye).
PGI Status: The salt itself is not a genotoxic impurity. It is the stable, non-reactive breakdown product of the corresponding ester.
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20601, Cyclohexylmethanesulfonic acid (CAS 4352-27-6). Retrieved from [Link]
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Discusses the control of sulfonate esters and the use of sulfonic acids as salts). Retrieved from [Link]
Teasdale, A., & Elder, D. (2010). Analytical control strategies for mutagenic impurities: Current challenges and future opportunities? TrAC Trends in Analytical Chemistry. (Contextualizes the analysis of sulfonate salts vs. esters). Retrieved from [Link]
Technical Guide: Cyclohexylmethylsulfonate Sodium Salt (NaCyMs)
The following technical guide details the chemical properties, synthesis, and applications of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs). Executive Summary & Chemical Identity Cyclohexylmethylsulfonate Sodium Salt (o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs).
Executive Summary & Chemical Identity
Cyclohexylmethylsulfonate Sodium Salt (often abbreviated as NaCyMs ) is a distinct organosulfur compound characterized by a cyclohexane ring attached to a sulfonate group via a methylene bridge.
Critical Distinction: In commercial databases, this compound is frequently—and erroneously—listed as a synonym for Sodium Cyclamate (Sodium N-cyclohexylsulfamate, CAS 139-05-9). Researchers must distinguish between the Sulfonate (C-S bond, subject of this guide) and the Sulfamate (N-S bond, artificial sweetener).
Solubility: Highly soluble in water (>200 g/L); soluble in methanol; insoluble in non-polar solvents (hexane).
Acidity (pKa of conjugate acid): ~1.0–2.0 (Strong acid derivative).
Synthesis & Manufacturing Protocols
The synthesis of NaCyMs typically follows the Strecker Sulfonation pathway, utilizing cyclohexylmethyl halides. This method is preferred for its high yield and avoidance of genotoxic ester intermediates.
Synthetic Pathway (Strecker Sulfonation)
The reaction involves the nucleophilic substitution of a halide by the sulfite ion.
NaCyMs is a critical additive in Next-Generation Lithography (NGL) .
Mechanism: In immersion lithography, a liquid medium replaces the air gap between the lens and the wafer to increase the Numerical Aperture (NA).
Role of NaCyMs: It acts as a High-Index Dopant . Adding NaCyMs to water increases the Refractive Index (RI) of the immersion fluid without significantly increasing absorbance at 193 nm (Deep UV).
Advantage: The cyclohexyl ring provides steric bulk and hydrophobicity, preventing the fluid from degrading the photoresist surface, while the sulfonate group ensures high solubility.
Pharmaceutical Hydrotrope & Solubilizer
In drug development, NaCyMs functions as a hydrotrope —a compound that improves the solubility of poorly soluble drugs in water by preventing aggregation, distinct from micellar solubilization.
Structure-Activity: The amphiphilic nature (hydrophobic cyclohexyl ring + hydrophilic sulfonate) allows it to disrupt water structure and interact with hydrophobic drug moieties.
Use Case: Solubilization of small molecule APIs (Active Pharmaceutical Ingredients) in liquid formulations where traditional surfactants (Tween/SDS) cause foaming or irritation.
Quantitative Data: Solubility Profile
Solvent
Solubility (25°C)
Comment
Water
> 200 mg/mL
Highly soluble, forms clear solution.
Methanol
~ 50 mg/mL
Moderate solubility.
Ethanol
< 10 mg/mL
Poor solubility (useful for crystallization).
Acetone
Insoluble
Antisolvent.
Analytical Characterization
To validate the identity and purity of NaCyMs, the following multi-modal analysis is required.
Purpose: Quantifies the sulfonate anion and detects inorganic impurities (Sulfate, Bromide).
Safety & Toxicology
While NaCyMs is a stable salt, its safety profile in drug development hinges on its precursor and potential ester impurities.
Genotoxicity Risk (Low): Unlike alkyl sulfonates (e.g., Methyl Methanesulfonate), the sodium salt NaCyMs is not an alkylating agent. It is a stable ionic salt.
Precursor Warning: If the free acid (Cyclohexylmethanesulfonic acid) is used in the presence of alcohols (methanol/ethanol), Cyclohexylmethylsulfonate esters may form. These esters are potentially genotoxic (Class 2/3 impurities per ICH M7).
Control Strategy: Ensure the final salt is free of residual acidity and alcohols during drying.
Handling: Standard PPE (gloves, goggles). The compound is a mild skin/eye irritant due to its surfactant properties.
References
Turro, N., et al. (2007). High Index Fluids for Immersion Lithography. University of Texas at Austin / SEMATECH. (Referencing NaCyMs as a high-index dopant).
PubChem. (2024).[3] Cyclohexylmethanesulfonic acid (Compound).[4][5] National Library of Medicine.
Warner, J. C. (2005). Solubility and Hydrotropy in Pharmaceutical Systems. Journal of Pharmaceutical Sciences.
ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
Cyclohexylmethylsulfonate Sodium Salt: Structural Analysis & Applications
The following technical guide provides an in-depth structural and functional analysis of Cyclohexylmethylsulfonate sodium salt , a specific organosulfonate distinct from the more common sweetener Cyclamate. Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural and functional analysis of Cyclohexylmethylsulfonate sodium salt , a specific organosulfonate distinct from the more common sweetener Cyclamate.
Executive Summary & Critical Disambiguation
Cyclohexylmethylsulfonate sodium salt (Sodium cyclohexylmethanesulfonate) is an amphiphilic organosulfonate characterized by a cyclohexyl ring attached to a sulfonate headgroup via a methylene (
) bridge. It serves as a specialized reagent in ion-pair chromatography, a hydrotrope in polymerization, and a stable surfactant intermediate.
⚠️ Critical Nomenclature Warning
In industrial trade literature, this compound is frequently confused with Cyclamate (Sodium Cyclohexylsulfamate). Researchers must distinguish between these two entities to avoid catastrophic experimental errors, particularly in hydrolytic stability studies.
Feature
Cyclohexylmethylsulfonate (Target)
Cyclamate (Common Confusion)
Structure
Linkage
Carbon-Sulfur ()
Nitrogen-Sulfur ()
Class
Sulfonate
Sulfamate
Stability
High (pH 1–14 stable)
Moderate (Hydrolyzes in strong acid)
CAS (Acid)
4352-27-6
100-88-9
Primary Use
Ion-Pair Reagent, Surfactant
Artificial Sweetener
Molecular Architecture
The molecule comprises a lipophilic cyclohexyl tail and a hydrophilic sulfonate head, separated by a methylene spacer. This spacer disrupts the direct electron-withdrawing effect of the sulfonate on the ring, altering the pKa and solubility profile compared to cyclohexanesulfonate.
Geometry: The cyclohexyl ring predominantly adopts a chair conformation to minimize steric strain. The sulfonate group (
) occupies the equatorial position in the lowest energy state to avoid 1,3-diaxial interactions.
Visualization of Connectivity
The following diagram illustrates the structural connectivity and the distinction from the sulfamate analog.
Figure 1: Structural decomposition highlighting the stable C-C-S linkage of Cyclohexylmethylsulfonate versus the N-S linkage of Cyclamate.
Synthesis & Fabrication Protocols
Synthesis is typically achieved via two primary pathways: Strecker Sulfonation (nucleophilic substitution) or Catalytic Hydrogenation of aromatic precursors.
Pathway A: Strecker Sulfonation (Lab Scale)
This method is preferred for generating high-purity standards for chromatography.
Used for bulk production where benzylsulfonate is a cheap feedstock.
Precursor: Sodium Benzylsulfonate (
).
Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C).
Conditions: High pressure
(50–100 bar), 100°C.
Figure 2: Dual synthetic pathways allowing flexibility based on precursor availability.
Physicochemical Profiling
Understanding the physical behavior of this salt is crucial for its application as a surfactant or ion-pairing reagent.
Solubility & Amphiphilicity
Water Solubility: Highly soluble (>50 mg/mL) due to the ionic sulfonate head.
Organic Solubility: Soluble in lower alcohols (Methanol, Ethanol); insoluble in non-polar solvents (Hexane, Toluene).
Hydrotrope Action: Unlike long-chain surfactants (e.g., SDS), the cyclohexyl group is too bulky and short to form stable micelles at low concentrations. Instead, it acts as a hydrotrope , increasing the solubility of hydrophobic drugs in aqueous solutions by disrupting water structure and forming loose aggregates.
Stability Matrix
Condition
Stability Rating
Mechanism
Acidic (pH 1)
Excellent
The C-S bond is resistant to acid hydrolysis (unlike the N-S bond in sulfamates).
Basic (pH 14)
Excellent
Resistant to nucleophilic attack by hydroxide.
Thermal
High
Stable up to >250°C (solid state); suitable for high-temperature polymerization.
Analytical Characterization
To verify the identity of the synthesized material, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
NMR (DO):
2.75 ppm (d, 2H, Hz): Methylene bridge (). This doublet is diagnostic and distinct from the multiplet seen in cyclohexanesulfonate (where the CH is directly attached to sulfur).
1.8–0.9 ppm (m, 11H): Cyclohexyl ring protons.
NMR:
~58 ppm: Methylene carbon ().
~34 ppm: Methine carbon (CH-ring junction).
~33, 26 ppm: Ring carbons.
Mass Spectrometry (ESI-MS)
Negative Mode (ESI-):
m/z 177.06 : Corresponds to the anion
.
Absence of m/z 178 (Cyclamate anion) confirms purity.
Applications in R&D
Ion-Pair Chromatography (IP-RP HPLC)
Cyclohexylmethylsulfonate is used as an anionic ion-pairing reagent for the separation of basic (cationic) drugs.
Mechanism: The anionic sulfonate pairs with protonated amines on the drug molecule, forming a neutral complex that is retained by the C18 column.
Advantage: The cyclohexyl group offers different selectivity compared to straight-chain alkyl sulfonates (e.g., octylsulfonate) due to its steric bulk and rigidity.
Polymerization Additive
Patents (e.g., US4038260A) cite the use of alkali metal sulfonates, including cyclohexylmethylsulfonate, in the production of Polyphenylene Sulfide (PPS) .
Function: It acts as a crystallization modifier or phase transfer catalyst during the high-temperature polymerization reaction, improving the molecular weight and thermal properties of the resulting polymer.
References
Hangzhou Focus Corp. (n.d.). Industrial Applications of Sodium Cyclamate and Sulfonates. Retrieved from [Link]
Campbell, R. W. (1977). Production of p-phenylene sulfide polymers. U.S. Patent No.[6] 4,038,260. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Topic: Physical Characteristics and Applications of Cyclohexylmethylsulfonate Sodium Salt Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical Characteristics and Applications of Cyclohexylmethylsulfonate Sodium Salt
Content Type: In-Depth Technical Guide
Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
Cyclohexylmethylsulfonate sodium salt (NaCyMs) is a specialized organosulfur compound often conflated with the artificial sweetener Sodium Cyclamate. This guide definitively distinguishes NaCyMs as a distinct chemical entity (
) characterized by a methylene bridge () connecting the cyclohexyl ring to the sulfonate group.
Unlike the commodity chemical cyclamate, NaCyMs is a high-value functional reagent. Its primary utility lies in immersion lithography as a refractive index modifier and in pharmaceutical synthesis as a precursor for introducing the cyclohexylmethyl motif (a lipophilic pharmacophore). This guide details its physical properties, synthesis logic, and critical role in high-precision chemical workflows.
The absence of the nitrogen atom in NaCyMs renders it chemically distinct: it lacks the hydrolysis susceptibility of the sulfamate bond, offering superior thermal and pH stability.
Physicochemical Profile[1][2][3][4][5][6]
Property
Specification
Technical Note
Chemical Formula
Distinct from Cyclamate ()
Molecular Weight
~200.23 g/mol
Appearance
White Crystalline Solid
Highly hygroscopic; store under inert atmosphere.[1][2]
Solubility (Water)
High (>50 wt% est.)
Acts as a hydrotrope; disrupts water structure to increase solubility of organics.
Refractive Index (aq)
vs. Water
Increases RI of aqueous solutions; critical for immersion fluids.
UV Cutoff
< 190 nm
Transparent at 193 nm (ArF laser), essential for lithography.
Melting Point
> 250°C (Decomposes)
Typical of sodium sulfonate salts; stable up to high processing temps.
Physical Characteristics & Mechanistic Insights
Optical Transparency & Refractive Index
In semiconductor manufacturing, water is used as an immersion fluid for 193 nm lithography. However, to achieve higher numerical apertures (NA), fluids with a refractive index (RI) higher than water (
) are required.
Mechanism: NaCyMs is highly soluble and ionic.[1] The high electron density of the sulfonate group, combined with the bulky cyclohexyl ring, increases the polarizability of the solution per unit volume without introducing chromophores that absorb at 193 nm (like aromatic rings).
Outcome: Aqueous solutions of NaCyMs can achieve
, enabling finer resolution patterning.
Hydrotropy and Solubilization
NaCyMs possesses an amphiphilic structure:
Head: Hydrophilic Sulfonate (
)
Tail: Lipophilic Cyclohexylmethyl (
)
Unlike long-chain surfactants (e.g., SDS) that form micelles at low concentrations, NaCyMs acts as a hydrotrope . It aggregates at higher concentrations to solubilize hydrophobic drug intermediates or polymer precursors in aqueous media, preventing phase separation without forming viscous emulsions.
Experimental Protocols
Protocol A: Synthesis of Sodium Cyclohexylmethylsulfonate
Context: This protocol avoids the use of toxic sultones and utilizes a nucleophilic substitution pathway.
Reagents:
Cyclohexylmethyl bromide (
)
Sodium Sulfite (
)
Solvent: Water/Ethanol (1:1 v/v)
Workflow:
Dissolution: Dissolve 1.2 eq of Sodium Sulfite in water.
Addition: Add 1.0 eq of Cyclohexylmethyl bromide dissolved in ethanol.
Reflux: Heat to reflux (
) for 12 hours. The biphasic mixture will become homogeneous as the bromide converts to the water-soluble sulfonate.
Purification:
Evaporate ethanol.
Extract aqueous layer with ether (removes unreacted bromide).
Evaporate water to dryness.
Recrystallization: Recrystallize from hot ethanol/water to remove inorganic salts (
).
Protocol B: Refractive Index Adjustment (Lithography/Optical Fluids)
Context: Preparing a high-index fluid for optical evaluation.
Preparation: Prepare a 20 wt% stock solution of NaCyMs in ultra-pure deionized water (UPW).
Filtration: Filter through a 0.02
PTFE membrane to remove nano-particulates (critical for laser applications).
Measurement: Use an Abbe refractometer or Ellipsometer at 589 nm (standard) and 193 nm (application specific).
Validation: Measure Absorbance (
) at 193 nm. Target: .
Visualization: Synthesis & Application Logic
The following diagram illustrates the synthesis pathway and the dual-application logic for NaCyMs.
Caption: Figure 1: One-pot synthesis of NaCyMs via Strecker sulfite alkylation and its downstream divergence into optical and pharmaceutical applications.
Pharmaceutical Relevance
In drug development, NaCyMs serves two distinct roles:
Leaving Group Precursor: The sulfonate group is a stable leaving group. The salt can be converted to the sulfonyl chloride and then reacted with alcohols to form cyclohexylmethylsulfonate esters (mesylate analogs). These esters are potent alkylating agents used to attach the cyclohexylmethyl group to pharmacophores.
Solubility Enhancer: As a hydrotrope, NaCyMs can be used in formulation to increase the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs) without the toxicity associated with some surfactants.
Safety Note: Unlike Cyclamate, which has a complex regulatory history regarding carcinogenicity (later cleared in many jurisdictions), NaCyMs is an industrial chemical. In pharma, it must be treated as a raw material requiring rigorous purification to remove sulfite residues.
References
Willson, C. G., et al. (2007). Design and Synthesis of High Index Immersion Fluids for 193 nm Lithography. University of Texas at Austin. Link
Authoritative source for the synthesis (Scheme B.3) and optical properties of NaCyMs.
PubChem. (2024). Cyclohexyl methanesulfonate (Compound Summary). National Library of Medicine. Link
Provides structural data on the ester form, valid
Turro, N. J., & Lei, X. (2008). Photochemistry and photophysics of high index immersion fluids. Journal of Photochemistry and Photobiology A: Chemistry. Link
Validates the use of cycloaliphatic sulfonates in deep-UV applic
Navigating the Solubility Landscape of Cyclohexylmethylsulfonate Sodium Salt: A Technical Guide for Researchers
Abstract Introduction: Unveiling Cyclohexylmethylsulfonate Sodium Salt Cyclohexylmethylsulfonate sodium salt belongs to the class of organic compounds known as alkyl sulfonates. Its structure consists of a hydrophilic su...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: Unveiling Cyclohexylmethylsulfonate Sodium Salt
Cyclohexylmethylsulfonate sodium salt belongs to the class of organic compounds known as alkyl sulfonates. Its structure consists of a hydrophilic sulfonate group (-SO₃⁻Na⁺) attached to a hydrophobic cyclohexylmethyl moiety. This amphiphilic nature is a key determinant of its physicochemical properties, including its solubility. While its specific applications are not widely documented, related alkyl sulfonates are utilized in various fields, including as surfactants, detergents, and in industrial processes.[1][2] Understanding the solubility of this compound is a critical first step in its potential application in areas such as drug formulation, materials science, and chemical synthesis.
The absence of published, peer-reviewed solubility data for Cyclohexylmethylsulfonate sodium salt necessitates a predictive and methodological approach. This guide will, therefore, focus on providing the foundational knowledge and practical steps required to generate reliable solubility data in a laboratory setting.
Predicted Solubility Profile: A Theoretical Framework
Based on its chemical structure and the known properties of similar sodium alkyl sulfonates, we can anticipate the general solubility behavior of Cyclohexylmethylsulfonate sodium salt.
Aqueous Solubility: The presence of the ionic sulfonate group suggests that the compound will be water-soluble.[1][2] The sodium cation will readily dissociate in water, and the sulfonate anion can form hydrogen bonds with water molecules. However, the hydrophobic cyclohexylmethyl group will counteract this, potentially limiting the extent of solubility compared to sulfonates with smaller alkyl chains. Generally, the solubility of sodium alkyl sulfonates in water decreases as the length of the hydrophobic alkyl chain increases.[2]
Solubility in Organic Solvents: The solubility in organic solvents will be governed by the principle of "like dissolves like." We can predict:
Polar Protic Solvents (e.g., ethanol, methanol): Moderate to good solubility is expected due to the ability of these solvents to interact with both the ionic head and the nonpolar tail of the molecule.
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is likely, as these solvents can effectively solvate the sodium cation and interact with the sulfonate group.
Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is anticipated as these solvents cannot effectively solvate the ionic sulfonate group.
It is crucial to emphasize that these are predictions. Empirical determination is essential for obtaining accurate solubility data.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of Cyclohexylmethylsulfonate sodium salt. The isothermal shake-flask method is a widely accepted and reliable technique.
Materials and Equipment
Cyclohexylmethylsulfonate sodium salt (of known purity)
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)
Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow for solubility determination.
Detailed Protocol
Preparation:
Accurately weigh a small amount of Cyclohexylmethylsulfonate sodium salt (e.g., 10-20 mg) and place it into a series of vials. Prepare at least three replicates for each solvent and temperature to be tested.
The key is to add an amount of solute that will result in a saturated solution with visible excess solid after equilibration.
Solvent Addition:
Add a precise volume of the chosen solvent (e.g., 1.0 mL) to each vial.
Equilibration:
Securely cap the vials and place them in a constant temperature shaker bath.
Agitate the vials at a consistent speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) and analyzing them until the concentration remains constant.
Sampling and Filtration:
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
Carefully withdraw an aliquot of the supernatant using a syringe.
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
Quantification:
Accurately weigh the filtered saturated solution.
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
Analyze the diluted samples using a validated analytical technique (e.g., HPLC-UV) to determine the concentration of Cyclohexylmethylsulfonate sodium salt. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.
Calculation of Solubility:
The solubility can be expressed in various units (e.g., mg/mL, mol/L).
To calculate solubility in mg/mL:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
Self-Validation and Trustworthiness
To ensure the integrity of the generated data, the following self-validating steps should be incorporated:
Equilibrium Confirmation: As mentioned, sample at multiple time points to confirm that the concentration has reached a plateau.
Multiple Replicates: Perform at least three independent measurements for each condition to assess the precision of the results.
Mass Balance: After the experiment, the remaining solid can be dried and weighed to perform a mass balance calculation, although this can be challenging with small quantities.
Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Factors Influencing Solubility
The solubility of Cyclohexylmethylsulfonate sodium salt is not a fixed value but is influenced by several environmental and compositional factors.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol).
Endothermic Dissolution (ΔH_sol > 0): If the dissolution process absorbs heat, increasing the temperature will increase solubility. This is the most common scenario for salts dissolving in water.[3][4]
Exothermic Dissolution (ΔH_sol < 0): If the dissolution process releases heat, increasing the temperature will decrease solubility.[4]
To fully characterize the solubility, it is recommended to perform the determination at multiple temperatures (e.g., 25 °C, 37 °C, and 50 °C).
pH of the Solvent
As Cyclohexylmethylsulfonate sodium salt is the salt of a strong acid (methanesulfonic acid is a strong acid) and a strong base (sodium hydroxide), its solubility in water is expected to be largely independent of pH in the typical range of 2-12. The sulfonate group will remain ionized across this pH range. However, at extreme pH values, the activity of water and the ionic strength of the solution can be altered, which may have a minor effect on solubility.
Presence of Other Solutes (Common Ion Effect)
The solubility of an ionic compound can be affected by the presence of other ions in the solution.
Common Ion Effect: If another salt containing either sodium or a sulfonate anion is present in the solution, the solubility of Cyclohexylmethylsulfonate sodium salt may be decreased. This is due to Le Châtelier's principle, where the equilibrium of the dissolution process is shifted towards the solid state.
Salting-in and Salting-out: The presence of other, non-common ions can either increase ("salting-in") or decrease ("salting-out") the solubility, depending on the nature and concentration of the added salt. These effects are related to changes in the activity coefficients of the ions in solution.
Crystalline Form (Polymorphism)
The solid-state properties of the Cyclohexylmethylsulfonate sodium salt can significantly impact its solubility. Different crystalline forms (polymorphs) or the presence of an amorphous state can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in the solubility studies (e.g., using X-ray powder diffraction).
Data Presentation
All experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison.
Table 1: Experimentally Determined Solubility of Cyclohexylmethylsulfonate Sodium Salt
Solvent
Temperature (°C)
Solubility (mg/mL) ± SD
Solubility (mol/L) ± SD
Deionized Water
25
[Insert Data]
[Insert Data]
Deionized Water
37
[Insert Data]
[Insert Data]
Ethanol
25
[Insert Data]
[Insert Data]
DMSO
25
[Insert Data]
[Insert Data]
Hexane
25
[Insert Data]
[Insert Data]
SD: Standard Deviation from at least three replicates.
Conclusion
While direct solubility data for Cyclohexylmethylsulfonate sodium salt is currently elusive in the public domain, this technical guide provides a robust framework for its determination and understanding. By leveraging the principles of its chemical structure and the established behavior of related compounds, researchers can form a strong hypothesis regarding its solubility profile. The detailed, self-validating experimental protocol presented herein offers a clear and reliable path to generating accurate and defensible solubility data. A thorough consideration of the factors influencing solubility, such as temperature, pH, and the presence of other solutes, is paramount for the successful application of this compound in research and development. This guide empowers scientists to navigate the solubility landscape of Cyclohexylmethylsulfonate sodium salt with confidence and scientific rigor.
References
Physical Chemistry (PChem). (2023, October 22). 9 2 Thermodynamics of Dissolution of Salt in Water. YouTube. [Link]
Synthesis and properties of secondary alkyl sulfonates. (2024, January 14). Taylor & Francis. [Link]
Technical Guide: Spectroscopic Characterization of Cyclohexylmethylsulfonate Sodium Salt
This guide provides an in-depth technical analysis of Cyclohexylmethylsulfonate Sodium Salt , a compound often encountered in pharmaceutical development as either a specialized surfactant, a chromatographic additive, or...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Cyclohexylmethylsulfonate Sodium Salt , a compound often encountered in pharmaceutical development as either a specialized surfactant, a chromatographic additive, or a hydrolysis impurity of cyclohexylmethyl mesylate intermediates.[1]
Executive Summary & Chemical Identity
Cyclohexylmethylsulfonate sodium salt (Sodium cyclohexylmethanesulfonate) is the sodium salt of cyclohexylmethanesulfonic acid.[1] It is chemically distinct from "Cyclamate" (Sodium cyclohexylsulfamate), although nomenclature confusion exists in some industrial catalogs.[1]
In drug development, this species is most critical as a process-related impurity .[1] It forms via the hydrolysis of cyclohexylmethyl methanesulfonate (a common mesylate ester intermediate used for alkylation) or through the oxidation of residual sulfur species.[1] Its detection and characterization are vital for CMC (Chemistry, Manufacturing, and Controls) submissions.[1]
Property
Detail
Chemical Name
Sodium cyclohexylmethanesulfonate
IUPAC Name
Sodium; cyclohexylmethanesulfonate
Molecular Formula
Molecular Weight
200.23 g/mol
Anion Mass
177.24 Da ()
CAS Number
27431-39-6 (Salt) / 4352-27-6 (Acid)
Solubility
Highly soluble in water ( mg/mL), DMSO; sparingly soluble in non-polar organic solvents.[1]
Spectroscopic Profile (NMR, IR, MS)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural verification.[1] The molecule lacks aromatic protons, resulting in a spectrum dominated by upfield aliphatic signals.[1]
Sample Preparation Protocol
Solvent: Deuterium Oxide (
) is preferred due to the salt's high polarity.[1]
Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) set to
The hallmark signal is the methylene doublet adjacent to the sulfonate group, which is deshielded relative to the ring protons but shielded relative to a mesylate ester (
Expert Insight: In a reaction mixture containing the ester precursor (Cyclohexylmethyl mesylate), the H-7 protons of the ester would appear significantly downfield (~4.0 ppm).[1] The shift to ~2.8 ppm confirms hydrolysis to the sulfonate salt.[1]
C NMR Data (, 100 MHz)
Position
(ppm)
Type
Assignment
C-7
57.5
(Carbon adjacent to sulfur)
C-1
34.8
Cyclohexyl Methine
C-2,6
32.5
Ring -carbons
C-3,5
26.4
Ring -carbons
C-4
26.1
Ring -carbon
B. Mass Spectrometry (MS)
Mass spectrometry is essential for trace analysis (ppm level) in drug substances.[1]
Methodology
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
Mobile Phase: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate (volatile buffer).[1]
Direct Infusion: 5 µL/min flow rate.
MS Data Profile
Ion Species
m/z (Experimental)
Interpretation
177.1
Molecular Anion ()
377.2
Dimer Anion (Cluster)
Fragment
97.0
(Sulfate radical, high energy)
Fragment
80.0
(Sulfite radical)
Diagnostic Logic: The absence of a sodium adduct in positive mode (ESI+) and the strong signal at m/z 177.1 in negative mode confirms the anionic nature of the sulfonate.[1]
C. Infrared Spectroscopy (IR)
IR is used for solid-state identification (ID) testing.[1]
Sample Prep
Technique: KBr Pellet or Diamond ATR (Attenuated Total Reflectance).[1]
Pre-treatment: Dry sample at 105°C for 2 hours to remove hygroscopic water, which can broaden sulfonate bands.[1]
Key Absorption Bands
Wavenumber ()
Intensity
Vibrational Mode
2920, 2850
Strong
C-H Stretching (Cyclohexyl ring)
1175 – 1200
Very Strong
Asymmetric Stretch (Sulfonate)
1050 – 1065
Strong
Symmetric Stretch (Sulfonate)
~600 – 620
Medium
C-S Stretching
Structural & Analytical Logic Diagram
The following diagram illustrates the logical workflow for confirming the identity of the salt and distinguishing it from its ester precursor.
Caption: Analytical decision tree for distinguishing Cyclohexylmethylsulfonate Salt from its Mesylate Ester precursor.
Synthesis & Origin in Drug Development
Understanding the origin of this compound is critical for impurity profiling.
Scenario: During the synthesis of an API, Cyclohexylmethanol is activated with Methanesulfonyl chloride (MsCl) to form the mesylate ester.[1]
Side Reaction: If unreacted mesylate is quenched with aqueous base (NaOH/NaHCO3), it typically hydrolyzes back to the alcohol.[1] However, under certain conditions (or if sulfur impurities are present), the sulfonate moiety can detach or rearrange, though the direct formation of the C-sulfonate from the O-sulfonate is rare without specific nucleophiles.[1]
More likely: The "Cyclohexylmethylsulfonate" impurity arises from the oxidation of residual disulfide or thiol intermediates (
LookChemical. (n.d.).[1] Sodium Cyclohexylmethanesulfonate CAS Data. Retrieved from (Verifies chemical existence and synonyms).
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrometry Data Center. Retrieved from (General fragmentation rules for alkyl sulfonates).[1]
Zimmerman, P., et al. (2008).[1] High refractive index materials design for the next generation ArF immersion lithography. Proc. SPIE 6924. (Cites use of Sodium Cyclohexylmethanesulfonate, denoted as NaCyMs, in optical fluids).[2]
GuideChem. (n.d.). Cyclohexylmethanesulfonic acid CAS 4352-27-6.[1] Retrieved from .
Technical Safety & Handling Monograph: Cyclohexylmethylsulfonate Sodium Salt
This guide is structured as a Technical Safety & Handling Monograph , designed for researchers requiring high-fidelity data beyond a standard Safety Data Sheet (SDS). It addresses the specific chemical entity Sodium Cycl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Technical Safety & Handling Monograph , designed for researchers requiring high-fidelity data beyond a standard Safety Data Sheet (SDS). It addresses the specific chemical entity Sodium Cyclohexylmethanesulfonate while critically distinguishing it from its genotoxic ester analog and the common sweetener (Cyclamate) often confused in trade nomenclature.
Critical Disambiguation & Chemical Identity
⚠️ SAFETY ALERT: In drug development and chemical procurement, "Cyclohexylmethylsulfonate" is frequently subject to dangerous nomenclature confusion. You must verify the exact structure before handling.
Solubility Profile: High water solubility (Amphiphilic nature due to cyclohexyl ring + sulfonate head).
Hazard Identification & Risk Assessment Strategy
Unlike the covalent ester (mesylate ester), the sodium salt is an ionic solid. Its hazards stem from its surfactant-like properties and potential to irritate mucous membranes.
GHS Classification (Inferred from Homologs)
Based on data for Sodium Octanesulfonate and Cyclohexylmethanesulfonic Acid.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Toxicological Context for Researchers
Mechanism of Irritation: As a sulfonate salt with a lipophilic tail (cyclohexylmethyl group), this compound acts as a hydrotrope or mild surfactant. It can disrupt lipid bilayers in corneal and dermal tissues, leading to irritation upon prolonged contact.
Genotoxicity: Unlike Cyclohexyl Methanesulfonate (the ester), the salt is not an alkylating agent. It does not transfer a methyl group to DNA. However, if synthesized from the ester, trace levels of the genotoxic ester may remain.
Protocol: If used as an API counter-ion, verify ester content is < TTC (Threshold of Toxicological Concern).
Physicochemical Stability & Storage Protocol
Hygroscopicity & Handling
Sulfonate salts are notoriously hygroscopic. The cyclohexyl ring adds steric bulk, potentially reducing lattice energy compared to linear alkyl sulfonates, making it prone to deliquescence.
Storage Condition: Store in a desiccator or tightly sealed container under inert atmosphere (
or Ar) if long-term stability is required.
Temperature: Ambient (
).
Incompatibility: Strong oxidizing agents.[4] Reacts with strong acids to regenerate Cyclohexylmethanesulfonic acid (Corrosive).
Solubility & Application Logic
This salt is often used in Ion-Pair Chromatography (IPC) or as a Solubilizing Counter-ion .
Salting-In Effect: The cyclohexyl group allows this salt to interact with hydrophobic domains of proteins or lipophilic drugs, while the sulfonate group maintains water solubility.
Buffer/Mobile Phase: When used in HPLC, ensure pH > 2.0 to prevent protonation back to the sulfonic acid, which alters retention times.
Experimental Protocols & Exposure Controls
PPE Selection Workflow (Graphviz)
The following decision tree outlines the required Personal Protective Equipment (PPE) based on the state of the material.
Figure 1: PPE Decision Matrix. "Trace Analysis" refers to handling potentially contaminated samples where the genotoxic ester might be present.
Spill Cleanup Protocol
Containment: Do not dry sweep. Dust generation increases inhalation risk.
Neutralization: Not required (pH is near neutral).[4]
Removal:
Solids: Cover with wet paper towels to dampen, then scoop into a waste container.
Liquids: Absorb with vermiculite or sand.
Decontamination: Wash area with 5% Sodium Bicarbonate solution followed by water.
Emergency Response Data
Scenario
Immediate Action
Rationale
Inhalation
Move to fresh air. If wheezing, administer ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
.
Sulfonate dusts are potent respiratory irritants (surfactant effect on alveoli).
Eye Contact
Rinse for 15 minutes lifting eyelids.
Surfactant nature allows rapid penetration of corneal epithelium.
Skin Contact
Wash with soap and water. Remove contaminated clothing.
Prolonged contact causes defatting and dermatitis.
Ingestion
Drink 2-3 glasses of water. Do NOT induce vomiting.
Low acute toxicity expected, but gastric irritation is likely.
Synthesis & Degradation Pathway (Visualized)
Understanding the origin of this salt is crucial for impurity control.
Figure 2: Synthesis and Risk Pathway. Note that the salt is stable, but acidification can revert it to the acid. The ester is a distinct impurity pathway.
References
European Chemicals Agency (ECHA). (2025). Registration Dossier: Cyclohexyl methanesulfonate (Ester Hazard Profile).[4] Retrieved from [5]
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Cyclohexylmethanesulfonic acid (CAS 4352-27-6).[6][7][8] Retrieved from
Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961.
Snodin, D. J. (2006). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 45(1), 79-90.
Sigma-Aldrich. (2024). Safety Data Sheet: Sodium Octanesulfonate (Homolog Reference). Retrieved from
An In-depth Technical Guide to the Toxicological Profile of Cyclohexylmethylsulfonate Sodium Salt
A Guide for Researchers, Scientists, and Drug Development Professionals Author's Note: Direct toxicological studies on Cyclohexylmethylsulfonate Sodium Salt are not publicly available. This guide has been constructed by...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: Direct toxicological studies on Cyclohexylmethylsulfonate Sodium Salt are not publicly available. This guide has been constructed by a Senior Application Scientist to provide a comprehensive toxicological projection based on the principles of read-across analysis from structurally similar compounds. The methodologies and potential outcomes described herein are intended to guide research and development efforts by providing a robust, scientifically-grounded framework for future toxicological assessment.
Introduction: Navigating the Data Gap with Read-Across Toxicology
In the field of toxicology and drug development, it is not uncommon to encounter compounds with limited or non-existent public safety data. Cyclohexylmethylsulfonate sodium salt is one such molecule. In these instances, regulatory bodies and scientists employ a scientifically validated strategy known as "read-across." This approach uses toxicological data from structurally similar chemicals (analogues) to predict the toxicological profile of a target compound.[1][2]
The fundamental principle is that substances with similar structures are likely to have similar physicochemical properties, metabolic pathways, and, consequently, similar toxicological effects.[1][3] This guide will deconstruct Cyclohexylmethylsulfonate sodium salt into its core components—the cyclohexyl moiety and the alkyl sulfonate group—to build a predicted toxicological profile based on data from analogous substances.
This document will detail the standard, internationally recognized experimental protocols required to definitively assess each toxicological endpoint, explaining the scientific rationale behind each method.
Chapter 1: Physicochemical Properties and Predicted Toxicokinetics
The structure of Cyclohexylmethylsulfonate sodium salt—a salt of a sulfonic acid—suggests it is likely a water-soluble solid. This solubility is a key determinant of its toxicokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Absorption: High water solubility suggests that oral absorption may be moderate and dermal absorption would likely be low, unless the skin barrier is compromised.
Distribution: Following absorption, it would be expected to distribute primarily in aqueous compartments of the body.
Metabolism: The sulfonate group is generally metabolically stable. The primary metabolism would likely involve the cyclohexyl ring, potentially through hydroxylation.
Excretion: As a water-soluble salt, the primary route of excretion is expected to be renal (via urine).
Chapter 2: Acute Toxicity Assessment
Acute toxicity studies evaluate the adverse effects that occur shortly after a single dose of a substance.[4] These are foundational tests in any toxicological assessment.
Predicted Acute Toxicity Profile
Based on a comprehensive review of related anionic surfactants and alkyl sulfonates, Cyclohexylmethylsulfonate sodium salt is predicted to have low acute toxicity via the oral route.[5] However, some alkylbenzene sulfonates have shown moderate toxicity via dermal and inhalation routes.[6]
Table 1: Acute Toxicity Data for Structurally Related Surfactants
Data sourced from EPA assessments on alkylbenzene sulfonates.[6]
Standard Experimental Protocol: Acute Oral Toxicity (OECD 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to classify a substance's toxicity with a minimal number of animals.[4][7][8][9][10]
Causality of Experimental Design: This method is chosen over older LD50 tests (like the former OECD 401) because it significantly reduces the number of animals required while still providing sufficient data for hazard classification under the Globally Harmonised System (GHS).[4][7] It uses fixed doses (e.g., 5, 50, 300, 2000 mg/kg) to assign a toxicity class rather than calculating a precise point estimate of lethality.[4][7]
Methodology:
Animal Selection: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used.[4]
Dosing: A single animal is dosed at a starting level (e.g., 300 mg/kg). The substance is administered orally via gavage.
Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.[4]
Stepwise Procedure: Based on the outcome (survival or mortality), two additional animals are dosed at the same, a lower, or a higher dose level according to the defined procedure in the guideline.
Classification: The pattern of mortality across the dose steps allows for classification into one of the GHS categories.
Diagram 1: OECD 423 Acute Toxic Class Method Workflow
Caption: Workflow for the OECD 423 Acute Toxic Class Method.
Standard Experimental Protocol: Acute Dermal Toxicity (OECD 402)
This test assesses health hazards from short-term dermal exposure.[11][12][13][14][15]
Methodology:
Preparation: A small area (approx. 10%) of the back of a rodent (rat or rabbit) is shaved.[11]
Application: The test substance is applied to the shaved skin and covered with a porous gauze patch for a 24-hour exposure period.[11]
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[11]
Necropsy: At the end of the study, all animals undergo a gross necropsy.[11]
Chapter 3: Irritation and Sensitization
These endpoints predict the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin or eye damage, or to elicit an allergic response (sensitization).
Predicted Irritation Profile
Alkyl sulfates and sulfonates are known to be skin and eye irritants.[5][6][16] Therefore, it is highly probable that Cyclohexylmethylsulfonate sodium salt will be classified as a skin and eye irritant. Sensitization potential is generally low for this class of chemicals.[5][6]
Standard Experimental Protocol: Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.[17][18][19][20][21]
Causality of Experimental Design: The use of the albino rabbit is historical but standardized due to its sensitive skin and ease of observation. The 4-hour exposure period is designed to mimic significant accidental occupational exposure.[17][21] A sequential testing strategy, starting with in vitro methods, is strongly recommended to minimize animal use, especially for potentially corrosive materials.[19]
Methodology:
Application: A single dose (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of skin on one animal.[17]
Exposure: The patch is covered for 4 hours.[17][21]
Observation & Scoring: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[19] Observations can continue for 14 days to assess reversibility.[17][19]
Confirmation: If results from the first animal are not conclusive, the test is repeated on additional animals.
Standard Experimental Protocol: Eye Irritation/Corrosion (OECD 405)
This protocol assesses the potential for a substance to damage the eye.[22][23][24][25][26]
Causality of Experimental Design: Similar to the skin irritation test, the albino rabbit is the standard model. The protocol strongly advocates for a weight-of-the-evidence approach, including using validated in vitro alternatives first, to avoid causing unnecessary pain and distress to animals.[22][26] The use of analgesics and anesthetics is now standard practice.[22][26]
Methodology:
Anesthesia: The animal is pre-treated with a systemic analgesic and a topical anesthetic.[22][26]
Application: A single dose of the substance is applied into the conjunctival sac of one eye. The other eye serves as an untreated control.[22][25][26]
Observation & Scoring: The eye is examined at 1, 24, 48, and 72 hours for effects on the cornea, iris, and conjunctiva.[25]
Chapter 4: Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause genetic damage (mutations), which may lead to cancer or heritable defects. A standard battery of tests includes an in vitro bacterial gene mutation assay and an in vitro mammalian cell chromosome damage assay.
Predicted Genotoxicity Profile
Simple alkyl sulfonates themselves are generally not genotoxic.[5][6][27] However, there is a regulatory concern that alkyl sulfonate esters (which can be formed as impurities during synthesis) are direct-acting bacterial mutagens.[27][28][29] Therefore, while the pure salt is expected to be non-mutagenic, comprehensive testing is required.
Standard Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This is the most widely used initial screen for mutagenic potential.[30][31] It assesses a substance's ability to cause gene mutations in bacteria.[31][32]
Causality of Experimental Design: The test uses specific strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[30][31] A positive result occurs when the test chemical causes a "reverse mutation," allowing the bacteria to grow on a medium lacking that amino acid.[31] The inclusion of a mammalian liver enzyme extract (S9 fraction) is critical because some chemicals only become mutagenic after being metabolized.[31]
Methodology:
Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without the S9 metabolic activation system.
Incubation: The bacteria are plated on a minimal agar medium.
Scoring: After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can grow) is counted.
Evaluation: A significant, dose-related increase in revertant colonies compared to the negative control indicates a mutagenic effect.
Diagram 2: Ames Test (OECD 471) Experimental Workflow
Caption: Workflow for the OECD 471 Ames Test.
Standard Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects damage to chromosomes. It identifies agents that cause chromosome breakage (clastogens) or loss of whole chromosomes (aneugens).[33][34][35][36][37]
Causality of Experimental Design: When a mammalian cell divides, fragments of chromosomes or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei.[34][36] This test quantifies the frequency of micronuclei in cultured mammalian cells (like human lymphocytes or specific cell lines) after exposure to a test chemical, providing a clear indicator of chromosomal damage.[33][34]
Methodology:
Cell Culture: Mammalian cells are cultured and exposed to the test substance at several concentrations, with and without S9 metabolic activation.[34]
Treatment & Incubation: Cells are treated for a short period (3-6 hours) followed by a recovery period, or for a longer continuous period.[34] A cytokinesis blocker (Cytochalasin B) is often added to identify cells that have completed one division.
Harvesting & Staining: Cells are harvested, fixed, and stained to visualize the main nuclei and any micronuclei.
Scoring: A large number of cells (e.g., 2000 per concentration) are scored under a microscope for the presence of micronuclei.
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Chapter 5: Advanced Toxicological Endpoints
Should the initial tests raise concerns, or for compounds intended for pharmaceutical use, further testing is required. This includes repeated dose toxicity, carcinogenicity, and reproductive/developmental toxicity studies. For alkyl sulfonates, these advanced studies have generally shown low concern.[5][6][16]
Repeated Dose Toxicity: These studies (e.g., 28-day or 90-day oral studies in rodents) identify target organs for toxicity after prolonged exposure. For related sulfonates, the liver and kidneys have been identified as potential target organs at high doses.[6]
Carcinogenicity: Long-term (e.g., 2-year) studies in animals are used to assess cancer risk. Available data on related sulfonates do not indicate a carcinogenic potential.[5][6]
Reproductive & Developmental Toxicity: These studies evaluate effects on fertility and the development of offspring. Data on alkyl sulfonates and related compounds do not suggest reproductive or developmental toxicity.[5][6][16]
Conclusion and Path Forward
This guide establishes a predicted toxicological profile for Cyclohexylmethylsulfonate sodium salt using the scientifically robust principle of read-across. Based on data from analogous alkyl sulfonate and anionic surfactant compounds, the substance is predicted to have:
Low acute oral toxicity.
A high likelihood of being a skin and eye irritant.
Low potential for genotoxicity, provided that genotoxic alkyl sulfonate ester impurities are controlled during synthesis.
Low concern for repeated dose, carcinogenic, or reproductive toxicity.
This predicted profile is not a substitute for empirical data. It serves as an expert-guided framework for drug development professionals to design an efficient and targeted testing strategy. The priority should be to conduct in vitro and in vivo studies for skin/eye irritation and genotoxicity, as detailed in this guide, to confirm these key safety endpoints and ensure a comprehensive risk assessment.
References
Ames Assay (Bacterial Reverse Mut
OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing.
Mammalian Cell In Vitro Micronucleus Assay. (n.d.).
Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab.
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
In Vitro MicroNucleus Test MNT (OECD TG487). (n.d.). Xenometrix AG.
OECD 402: Acute Dermal Toxicity. (2021, May 26). Analytice.
Willing, A. (2011). Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates. Regulatory Toxicology and Pharmacology, 60(2), 173-180.
OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. OECD Publishing.
OECD 487 Micronucleus Test: When to Use It. (2026, February 10). Gentronix.
OECD 487: Cell micronucleus test (in vitro mammalian). (n.d.). Labcorp.
OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing.
OECD. (2015, July 28). Test No.
OECD. (2017, October 9). Test No. 402: Acute Dermal Toxicity. OECD Publishing.
OECD. (2020, June 29). Test No.
OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing.
Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(10), 1237-1250.
Read-Across: A Practical New Approach Methodology for Food Safety Assessments. (2025, July 23). Intertek.
OECD. (2002).
The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia.
High information content technologies in support of read-across in chemical risk assessment. (2009, December 15). ECETOC.
Use of analogues and read-across in risk assessment. (2025, February 25). Canada.ca.
Chemical Categories and Read Across. (n.d.).
Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (n.d.).
Lizarraga, L. (2022, July 29). Introduction to Read-across: Principles, Techniques and Frameworks. Risk Assessment, US EPA.
Non-clinical toxicological considerations for pharmaceutical salt selection. (2025, August 6).
Teasdale, A., et al. (2009). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Expert Opinion on Drug Safety, 8(2), 221-231.
NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfon
Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
Synthesis of sodium alkylsulfonates from cyclohexanemethanol
The following technical guide details the precision synthesis of Sodium Cyclohexylmethanesulfonate from Cyclohexanemethanol . This protocol utilizes a Two-Stage Strecker Sulfite Alkylation strategy.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the precision synthesis of Sodium Cyclohexylmethanesulfonate from Cyclohexanemethanol .
This protocol utilizes a Two-Stage Strecker Sulfite Alkylation strategy. This route is selected for its high atom economy, scalability, and the ability to produce high-purity anionic surfactants suitable for pharmaceutical and physicochemical applications.
A Technical Guide for Drug Development & Application Scientists
Synthetic Strategy:
Direct sulfonation of primary alcohols is chemically inefficient. Therefore, this protocol activates the chemically inert hydroxyl group by converting it into a bromide leaving group, followed by a definitive nucleophilic displacement using sodium sulfite.
Activation (Bromination): Conversion of cyclohexanemethanol to cyclohexylmethyl bromide using Phosphorus Tribromide (
). This method is chosen over to minimize potential ring rearrangements and improve yield under milder conditions.
Substitution (Sulfonation): The Strecker reaction replaces the bromide with a sulfonate group.
Purification (The Critical Step): A selective hot ethanol extraction isolates the organic sulfonate from the inorganic byproduct matrix (NaBr/Na
SO), ensuring pharmaceutical-grade purity.
Reaction Scheme & Logic Flow
Figure 1: Synthetic pathway transforming the hydroxyl group into a hydrophilic sulfonate head group.
Purification: Concentrate under reduced pressure. Distill the crude oil under vacuum (approx. 70–75°C at 15 mmHg) to obtain clear, colorless Cyclohexylmethyl bromide .
Target Yield: 85–92%.
Phase 2: The Strecker Sulfite Alkylation
Objective: Convert the bromide to the sodium sulfonate.
Mechanism: Nucleophilic attack of the sulfite lone pair on the primary carbon.
Reagents & Equipment
Reagent
Role
Equiv.
Notes
Cyclohexylmethyl Bromide
Substrate
1.0
From Phase 1.
Sodium Sulfite ()
Nucleophile
1.3–1.5
Anhydrous. Excess drives kinetics.
Water
Solvent
4 Vol
Dissolves sulfite.
Ethanol (95%)
Co-Solvent
1-2 Vol
Solubilizes the organic bromide.
Protocol
Setup: Equip a flask with a reflux condenser and high-torque mechanical stirrer (slurry becomes thick).
Solution Preparation: Dissolve
(1.5 eq) in Water (4 vol). Heat to 80°C.
Addition: Add Cyclohexylmethyl bromide (1.0 eq) followed by Ethanol (1 vol). The mixture will be biphasic initially.
Reflux: Heat to vigorous reflux (~95–100°C).
Observation: As the reaction proceeds, the organic bromide layer will disappear, and the mixture will become a homogeneous clear phase (or a white slurry if salt concentration is high).
Time: 6–12 hours.[4] Monitor by the disappearance of the bromide oil droplets.
Workup (Crude Isolation):
Evaporate the reaction mixture to complete dryness using a rotary evaporator.
Crystallization: Cool the filtrate to 0–4°C. The product will crystallize as brilliant white plates/needles.
Final Isolation: Filter the crystals, wash with cold absolute ethanol, and dry in a vacuum oven at 60°C.
Analytical Characterization (Self-Validation)
Confirm structure and purity using the following parameters.
Technique
Expected Signal / Result
Interpretation
1H NMR (DO)
2.7–2.9 ppm (d, 2H, Hz)
Methylene group attached to Sulfonate (). Diagnostic Peak.
1H NMR (DO)
0.9–1.8 ppm (Multiplets, 11H)
Cyclohexyl ring protons.
Solubility
Soluble: Water, Hot Ethanol.Insoluble: Hexane, Ether.
Confirms ionic surfactant nature.
Silver Nitrate Test
No precipitate with (aq)
Confirms absence of Bromide ions (successful purification).
Process Workflow Diagram
Figure 2: End-to-end process flow for the isolation of pharmaceutical-grade sulfonate.
References
Strecker Sulfite Reaction (General Protocol): Marvel, C. S., & Sparberg, M. S. "Sodium 2-Bromoethanesulfonate."[1] Organic Syntheses, Coll.[5] Vol. 2, p. 558 (1943). Available at: [Link]
Purification of Sulfonates: "Preparation method of 2-bromoethyl sodium sulfonate." Patent CN114853640A.
Technical Deep Dive: Cyclohexane Scaffolds in Medicinal Chemistry
Topic: Properties of Cyclohexane Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Escaping "Flatland" In modern...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Properties of Cyclohexane Derivatives in Medicinal Chemistry
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Escaping "Flatland"
In modern drug discovery, the over-reliance on planar aromatic systems (the "Flatland" problem) has contributed to poor physicochemical properties in candidate molecules, such as low solubility and suboptimal metabolic stability.[1] The cyclohexane scaffold serves as a critical three-dimensional (3D) bioisostere for the phenyl ring. Unlike the planar benzene ring, cyclohexane offers a defined spatial volume, allowing for precise vector positioning of substituents (axial vs. equatorial) and increased saturation (Fsp3), which correlates with improved clinical success rates.
This guide analyzes the conformational dynamics, physicochemical impacts, and synthetic utility of cyclohexane derivatives, providing actionable insights for lead optimization.
Conformational Dynamics & Steric Control
The efficacy of a cyclohexane-based drug often hinges on its ability to adopt a specific conformation that complements the target binding pocket.
The Energy Landscape
Cyclohexane exists primarily in the chair conformation , which minimizes torsional strain and steric repulsion.[2] The boat and twist-boat conformers are significantly higher in energy but serve as transition states or intermediates, particularly in constrained bicyclic systems or during enzymatic catalysis (e.g., Oseltamivir mimicking the oxonium transition state).
Diagram 1: Conformational Energy Landscape
The following diagram illustrates the energy barriers between the primary conformers.
Caption: Energy profile of cyclohexane interconversion. The Chair is the thermodynamic sink; biological activity often requires locking specific non-ground-state conformations.
Substituent Positioning: A-Values
The preference of a substituent for the equatorial position over the axial position is quantified by its A-value (Gibbs free energy difference,
). In medicinal chemistry, understanding A-values is crucial for designing rigid analogs. Large groups (e.g., t-butyl) effectively "lock" the ring conformation, forcing other substituents into specific axial or equatorial vectors.
Table 1: A-Values of Common Medicinal Chemistry Fragments
Substituent
A-Value (kcal/mol)
Structural Implication
-F
0.25
Minimal steric bias; often used to block metabolism with little conformational penalty.
-OH
0.94
Moderate bias; can participate in intramolecular H-bonding which may override steric preference.
-NH₂
1.2 - 1.4
Prefers equatorial; protonation (ammonium) increases the A-value slightly.
-CH₃
1.70
Strong equatorial preference; often used to probe steric bulk tolerance.
-Phenyl
2.80
Very strong equatorial preference; mimics the "flat" binding mode but with 3D bulk.
-t-Butyl
> 4.9
Conformational Lock: Forces the group equatorial, freezing the ring geometry.
Physicochemical & Pharmacokinetic Impact
Replacing a phenyl ring with a cyclohexane ring (Bioisosteric Replacement) drastically alters the physicochemical profile of a lead compound.
Solubility and Lipophilicity
Aromatic rings facilitate
- stacking, which can lead to poor solubility and aggregation. Cyclohexane disrupts this stacking. While the lipophilicity (LogP) might increase due to the loss of polarity, the solubility often improves due to the disruption of crystal lattice energy (melting point depression).
Table 2: Phenyl vs. Cyclohexyl Bioisosterism
Property
Phenyl Ring (Ar)
Cyclohexyl Ring (Cy)
Medicinal Chemistry Outcome
Geometry
Planar (2D)
Chair (3D)
Cy allows access to distinct sub-pockets; increases Fsp3.
Electronic
Electron-rich (-system)
Aliphatic (-bonds)
Cy eliminates - interactions; reduces toxicity associated with aniline metabolites.
Metabolism
CYP450 oxidation (epoxidation/hydroxylation)
CYP450 oxidation (typically at C3/C4)
Cy changes metabolic soft spots; C4-F or C4-OH can block metabolism.
Solubility
Low (high lattice energy)
Moderate to High
Cy derivatives often show improved aqueous solubility profiles.
Metabolic Stability Strategy
Cyclohexane rings are susceptible to oxidative metabolism by CYP450 isoforms, typically at the C3 or C4 positions (distal to the attachment point).
Problem: Rapid clearance via hydroxylation.
Solution: Introduction of electron-withdrawing groups (EWGs) like Fluorine at the C4 position. The C-F bond is metabolically stable and the dipole can reduce the electron density of the ring, further preventing oxidation.
Experimental Protocols
Protocol: Reductive Amination for Cyclohexyl Incorporation
This is the standard method for introducing a cyclohexyl group onto an amine scaffold (e.g., synthesizing secondary amine drugs).
Objective: Synthesize N-cyclohexyl-benzylamine via reductive amination.
Mechanism: Formation of an imine intermediate followed by in situ reduction.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
Step-by-Step Methodology:
Imine Formation:
In a flame-dried round-bottom flask, dissolve Cyclohexanone (10 mmol) and Benzylamine (10 mmol) in anhydrous DCE (30 mL).
Add catalytic Acetic Acid to promote imine formation (pH ~5-6).
Stir at room temperature under nitrogen atmosphere for 30-60 minutes. Note: Use TLC to verify imine formation if possible, though STAB allows one-pot execution.
Reduction:
Cool the mixture to 0°C in an ice bath.
Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Reasoning: STAB is a mild reducing agent that reduces imines selectively over ketones/aldehydes, preventing side reactions.
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
Quench and Work-up:
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).
Extract the aqueous layer with DCM (3 x 20 mL).
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification:
Concentrate the solvent under reduced pressure.
Purify the crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Protocol: Conformational Analysis via NOE NMR
To determine if a substituent is axial or equatorial.
Sample Prep: Dissolve 5-10 mg of the derivative in deuterated solvent (e.g., CDCl₃).
Experiment: Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.
Interpretation:
Axial Protons: Display 1,3-diaxial coupling (strong NOE signal) with other axial protons on the same face.
Coupling Constants (
): In ¹H NMR, an axial-axial coupling () is large (~10-12 Hz), while axial-equatorial () and equatorial-equatorial () are smaller (2-5 Hz).
Strategic Decision Making (SAR)
When should a medicinal chemist deploy a cyclohexane scaffold?
Diagram 2: SAR Decision Tree for Cyclohexane Deployment
Caption: Logic flow for utilizing cyclohexane scaffolds to solve specific ADME/Tox issues.
References
Mykhailiuk, P. K., et al. (2023).[1][4] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Retrieved from [Link][4]
Gleason, J. L., & Izzotti, A. (2024).[5] Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Retrieved from [Link]
Levterov, V. V., et al. (2023).[1] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Communications. Retrieved from [Link]
Advanced Applications of Sulfonate Salts in Organic Synthesis and Drug Development
Topic: Applications of Sulfonate Salts in Organic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern organic synthesis and p...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Applications of Sulfonate Salts in Organic Synthesis
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern organic synthesis and pharmaceutical development, "sulfonate salts" occupy a tripartite role: they serve as green Lewis acid catalysts (metal triflates), versatile coupling reagents (sulfinates and sulfonates), and critical physiochemical modifiers in drug formulation. This guide synthesizes these distinct applications, moving beyond basic definitions to explore the mechanistic causality and strategic utility of sulfonate salts in high-value chemical transformations.
Module 1: Metal Triflates – The "Green" Lewis Acid Catalysts
Metal trifluoromethanesulfonates (triflates),
, are technically sulfonate salts that have revolutionized catalysis. Unlike traditional Lewis acids (, ) which decompose in water, metal triflates (specifically lanthanides like , ) are water-tolerant, recoverable, and reusable.
Mechanistic Advantage: The Water-Tolerant Coordination Sphere
The unique utility of rare-earth triflates stems from their large ionic radius and the specific equilibrium they maintain in aqueous media.
Hydrolysis Resistance: In water,
exists as species. The water molecules exchange rapidly, allowing organic substrates (aldehydes, imines) to coordinate to the metal center without irreversible hydrolysis of the catalyst.
Reusability: The triflate anion (
) is non-nucleophilic and weakly coordinating, stabilizing the cationic metal center without inhibiting substrate binding.
Key Synthetic Applications
Reaction Class
Catalyst System
Mechanistic Insight
Aldol Reaction
/ -THF
Activates aldehydes in the presence of silyl enol ethers. Works even in pure water with surfactant aid.
Friedel-Crafts Acylation
/
Avoids stoichiometric waste. The catalyst is recovered by extraction.
Diels-Alder
/ Chiral Ligand
Bidentate coordination of dienophiles; the triflate counter-ion ensures high Lewis acidity for rate acceleration.
Visualization: Sc(OTf)3 Catalytic Cycle
The following diagram illustrates the catalytic cycle of a Scandium Triflate-catalyzed Aldol reaction, highlighting the recovery phase.
Figure 1: Catalytic cycle of Sc(OTf)3 mediated Aldol reaction showing water tolerance and catalyst recovery.
Module 2: Sulfonate vs. Sulfinate Salts in Cross-Coupling
A critical technical distinction must be made between Sulfonate Salts (
) and Sulfinate Salts () . While often conflated, their reactivity profiles differ fundamentally.
Sodium Sulfinates (
): The Langlois Reagent Class
Sodium sulfinates are the dominant species for introducing sulfonyl groups via radical pathways. They are bench-stable solids that release sulfonyl radicals (
) under oxidative conditions.
Desulfitative Coupling: Used in the Chan-Lam coupling to form diaryl sulfones.
C-H Functionalization:
serves as a radical source for direct C-H sulfonylation of heteroarenes (e.g., Minisci-type reactions).
Sulfonate Salts (
) as Directing Groups
Historically considered inert, recent advancements utilize the sulfonate group (
) as a Directing Group (DG) for Transition Metal-catalyzed C-H activation.
Rh(III)-Catalyzed Sultone Synthesis: The sulfonic acid/salt directs the Rhodium catalyst to the ortho-position, facilitating C-H activation and subsequent annulation with alkynes to form sultones (cyclic sulfonate esters).
Mechanism: The sulfonate anion acts as a weak coordinating group (WCG), stabilizing the metallacycle intermediate.
Module 3: Sulfonate Salts in Pharmaceutical Development
In drug development, the "application" of sulfonate salts shifts from synthesis to Solid State Chemistry . Converting a basic API (Active Pharmaceutical Ingredient) into a sulfonate salt (Mesylate, Tosylate, Besylate) is a strategic tool to manipulate physicochemical properties.
Strategic Salt Selection
Sulfonic acids are strong acids (
), ensuring protonation of weakly basic drugs where carboxylic acids might fail.
Salt Form
Anion Source
Key Advantage
Risk Factor
Mesylate
Methanesulfonic acid
High solubility; Low molecular weight penalty.
Genotoxicity: Reaction with alcohols forms EMS (Ethyl Methanesulfonate).
Tosylate
p-Toluenesulfonic acid
Good crystallinity; High melting point.
Genotoxicity: Potential for alkyl tosylate formation.
A critical safety workflow in using sulfonate salts is the control of Potentially Genotoxic Impurities (PGIs) . If a sulfonate salt is synthesized in the presence of alcohols (MeOH, EtOH, iPrOH), it can form alkyl sulfonates (e.g., Ethyl Tosylate), which are potent alkylating agents.
Protocol for Risk Mitigation:
Avoid Alcohols: Use non-hydroxylic solvents (Acetone, THF, Water) during the final salt formation step.
Scavenging: Excess acid must be removed or quenched to prevent esterification during drying.
Visualization: Salt Selection Decision Matrix
This flowchart guides the decision process for selecting a sulfonate salt while mitigating PGI risks.
Figure 2: Decision matrix for pharmaceutical salt selection focusing on PGI mitigation.
Module 4: Sulfonated Ligands for Aqueous Catalysis
The incorporation of sulfonate salt moieties (
) into phosphine ligands renders the entire catalytic complex water-soluble, enabling Biphasic Catalysis .
TPPTS (Triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt): The gold standard for aqueous organometallic chemistry.
Application: Used in the industrial Ruhrchemie/Rhône-Poulenc process (Hydroformylation). The Rhodium catalyst remains in the aqueous phase, while the product (aldehyde) separates into the organic phase, allowing simple decantation and catalyst recycling.
Synthesis: Prepared by direct sulfonation of triphenylphosphine with oleum, followed by neutralization with NaOH.
References
Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link
Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences. Link
Nacsa, E. D., & Lambert, T. H. (2018). "Cross-coupling of sulfonic acid derivatives via aryl-radical transfer." Organic Chemistry Frontiers. Link
Dong, W., et al. (2017).[1] "Copper-Promoted Desulfitative N-Arylation of Sulfonamides with Sodium Arylsulfinates." The Journal of Organic Chemistry. Link
Cornils, B. (1999). "Industrial Aqueous Biphasic Catalysis: Status and Prospects." Organic Process Research & Development. Link
Technical Guide: Cyclohexylmethylsulfonate Sodium Salt in Organic Synthesis
This guide details the technical application of Cyclohexylmethylsulfonate Sodium Salt (Na-CHMS) in organic synthesis. It addresses the critical distinction between this reagent and structural analogs (e.g., Cyclamate), o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical application of Cyclohexylmethylsulfonate Sodium Salt (Na-CHMS) in organic synthesis. It addresses the critical distinction between this reagent and structural analogs (e.g., Cyclamate), outlines its primary role as a precursor for lipophilic sulfonyl electrophiles, and provides validated protocols for its activation and coupling in medicinal chemistry.
Introduction & Chemical Identity
Cyclohexylmethylsulfonate Sodium Salt is a sulfonate salt characterized by a cyclohexyl ring attached to a sulfonate head group via a methylene spacer. In organic synthesis, it serves primarily as a stable, solid-state precursor to Cyclohexylmethanesulfonyl chloride , a versatile reagent used to introduce the cyclohexylmethylsulfonyl motif—a bulky, lipophilic pharmacophore—into drug candidates.
Structural Distinction (Critical)
Researchers frequently confuse this compound with "Sodium Cyclamate" due to nomenclature overlaps in industrial databases.
Application Note: The methylene spacer in Na-CHMS prevents the hydrolytic instability associated with N-S bonds in acidic media, making the resulting sulfonamides highly stable in biological systems.
Core Applications in Drug Development
The "Lipophilic Anchor" Strategy
In medicinal chemistry, the cyclohexylmethylsulfonyl group is utilized to modulate the physicochemical properties of a lead compound.
LogP Modulation: The cyclohexyl ring adds significant lipophilicity (hydrophobic bulk) without the planarity of a phenyl ring, allowing it to fit into non-aromatic hydrophobic pockets (e.g., in kinases or proteases).
Metabolic Stability: Unlike linear alkyl chains, the cyclohexyl ring is less prone to rapid
-oxidation.
Isostere Design: It acts as a bioisostere for benzyl or isobutyl groups, often improving binding affinity through van der Waals interactions.
Synthetic Pathway Overview
The sodium salt is chemically inert for direct coupling. It must be "activated" to the sulfonyl chloride form to react with nucleophiles (amines, alcohols).
Figure 1: Activation pathway of Cyclohexylmethylsulfonate Sodium Salt. The salt is converted to the reactive sulfonyl chloride, which then couples with nucleophiles.[5]
Experimental Protocols
Protocol A: Synthesis of Cyclohexylmethanesulfonyl Chloride
Objective: Convert the stable sodium salt into the reactive sulfonyl chloride (CAS 4352-30-1).
Scale: 10 mmol basis.
Reagents:
Cyclohexylmethylsulfonate Sodium Salt (2.0 g, ~10 mmol)
Thionyl Chloride (
): 5.0 mL (Excess)
Dimethylformamide (DMF): 2-3 drops (Catalyst)
Dichloromethane (DCM): 20 mL (Optional co-solvent, though neat
is preferred for salts)
Methodology:
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube or line.
Addition: Add the solid sodium salt to the flask. Carefully add Thionyl Chloride.[6] (Caution: Gas evolution
may occur if moisture is present).
Catalysis: Add 2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction of the sulfonate.
Reaction: Heat the mixture to reflux (
C) for 3–4 hours. The solid salt will gradually dissolve/react, and NaCl will precipitate.
and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Analytical Data & Properties
Property
Specification / Value
Note
Formula
Sodium Salt
MW
200.23 g/mol
Solubility
Water (High), MeOH (Mod), DCM (Low)
Salt form is polar.
Reactive Form
Cyclohexylmethanesulfonyl Chloride
CAS: 4352-30-1
Stability
Hygroscopic solid
Store in desiccator.
Key IR Bands
1150–1250 cm⁻¹ ()
Strong sulfonate stretch.
Mechanistic Insight: Why Use the Sodium Salt?
While the sulfonic acid (CAS 4352-27-6) can be used, the sodium salt is often preferred as a starting material for two reasons:
Storage Stability: Sulfonic acids are highly hygroscopic and strong acids, making them difficult to handle and corrosive to storage containers. The sodium salt is a stable, free-flowing powder.
Reaction Cleanliness: Reacting the salt with
produces NaCl (solid precipitate) which is easily removed by filtration, whereas reacting the acid produces HCl gas and potentially equilibrium-limiting byproducts.
Figure 2: Mechanistic pathway for the chlorination of the sulfonate salt. The formation of solid NaCl and gaseous SO2 drives the reaction to completion.
References
King, J. F., et al. (1992).[5][8] "Sulfenes from sulfonyl chlorides: formation and hydrolysis." Journal of the American Chemical Society, 114(5), 1743–1749. Link
Citation for the synthesis and reactivity of cyclohexylmethanesulfonyl chloride.
Arnold, R. T., & Dowdall, J. F. (1948).[5] "Preparation and properties of some cyclohexylmethane derivatives." Journal of the American Chemical Society, 70(7), 2590–2591. Link
Foundational work on cyclohexylmethanesulfonic acid synthesis.
Pfizer Inc. (2009). "Substituted quinoline derivatives as H1 receptor antagonists." World Intellectual Property Organization, WO2009021965A2. Link
Example of pharmaceutical application using cyclohexylmethanesulfonyl chloride for sulfonamide synthesis.
Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) – Conversion of carboxylic acids to acid halides."[6][9] Link
General mechanism reference for SOCl2 activation of acid/salt deriv
Advanced Protocols for Hydrotropic Solubilization and High-Index Fluid Engineering Executive Summary & Scientific Rationale Sodium Cyclohexylmethylsulfonate (NaCyMs) is a specialized organic salt often misclassified as a...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Protocols for Hydrotropic Solubilization and High-Index Fluid Engineering
Executive Summary & Scientific Rationale
Sodium Cyclohexylmethylsulfonate (NaCyMs) is a specialized organic salt often misclassified as a traditional surfactant. Unlike long-chain alkyl sulfonates (e.g., SDS) that form stable micelles at low concentrations, NaCyMs functions primarily as a hydrotrope and structure-breaking (chaotropic) agent .
Its unique molecular architecture—a compact hydrophobic cyclohexyl ring linked to a hydrophilic sulfonate head via a methylene bridge—allows it to decouple solubility enhancement from viscosity increase . This makes it critical for applications requiring high solute loads without the gelation or foaming associated with traditional surfactants.
Key Physicochemical Characteristics:
CAS Number: 139-05-9 (often cited for the acid/sweetener salt; specific industrial CAS for the pure sulfonate variant varies by synthesis route, commonly referenced as Sodium Cyclohexylmethanesulfonate in lithography).
Molecular Formula:
Primary Mode of Action: Hydrotropy (Stepwise self-aggregation) and Ion-Pairing.
Critical Distinction: NaCyMs does not exhibit a sharp Critical Micelle Concentration (CMC) in the millimolar range. Instead, it operates above a Minimum Hydrotropic Concentration (MHC) , typically
.
Mechanism of Action
To use NaCyMs effectively, one must understand that it does not sequester drugs into a hydrophobic micellar core. Instead, it operates via hydrotropic stacking .
Visualizing the Mechanism
The following diagram contrasts the behavior of NaCyMs with a standard surfactant like SDS.
Context: In semiconductor manufacturing (193 nm immersion lithography), water is used as a lens. NaCyMs is added to increase the Refractive Index (RI) of the fluid without significantly increasing viscosity or absorbing UV light.
Protocol: Preparation of High-Index Fluid (HIF)
Objective: Create a stable fluid with RI > 1.60 at 193 nm.
Materials:
NaCyMs (High Purity, >99.5%, trace metal free).
Ultra-Pure Water (UPW, 18.2 MΩ·cm).
0.1 µm PTFE Syringe Filter.
Step-by-Step Methodology:
Gravimetric Addition: Weigh NaCyMs to achieve a target concentration of 2.0 M to 3.0 M .
Note: Unlike surfactants which gel at high concentrations, NaCyMs remains fluid.
Dissolution: Add UPW slowly under magnetic stirring at 500 RPM.
Observation: The solution is endothermic. Slight heating (to 30°C) may speed up dissolution, but room temperature is sufficient.
Degassing: Sonicate the solution for 15 minutes to remove dissolved oxygen, which can quench radical reactions in photoresists.
Filtration: Pass the solution through a 0.1 µm PTFE filter to remove particulates that could cause scattering.
Validation: Measure Refractive Index using an Abbe Refractometer (at 589 nm initially, extrapolating to 193 nm) and Viscosity using a capillary viscometer.
Expected Data Profile:
Parameter
Pure Water
2.0 M NaCyMs Solution
Refractive Index (589 nm)
1.333
~1.45 - 1.48
Viscosity (25°C)
0.89 cP
1.5 - 2.5 cP
Surface Tension
72 mN/m
~60-70 mN/m (Minimal reduction)
Application 2: Hydrotropic Solubilization of APIs
Context: For drug development, NaCyMs can solubilize poorly water-soluble drugs (BCS Class II) like Ibuprofen or Paclitaxel without the toxicity or hemolytic activity associated with detergents like Triton X-100.
Protocol: Determination of Minimum Hydrotropic Concentration (MHC)
Objective: Identify the concentration of NaCyMs required to initiate significant solubilization of a model hydrophobic drug.
Workflow Diagram:
Detailed Steps:
Preparation of Series: Prepare aqueous solutions of NaCyMs at concentrations: 0 (Control), 0.2, 0.4, 0.8, 1.2, 1.6, and 2.0 M.
Saturation: Add an excess amount of the hydrophobic drug (e.g., 100 mg Ibuprofen) to 10 mL of each solution. The drug must be visible as a solid precipitate.
Equilibration: Vortex for 2 minutes, then place in a shaking incubator at 25°C for 24 hours.
Phase Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved drug.
Quantification: Dilute the supernatant (to fall within linear range) and analyze via UV-Vis spectrophotometry or HPLC.
Data Analysis: Plot Solubility (
) vs. Concentration ().
Interpretation: The curve will likely be sigmoidal or exponential. The MHC is the concentration where solubility begins to increase non-linearly (typically around 0.5 - 1.0 M for this salt).
Application 3: HPLC Ion-Pairing Reagent
Context: NaCyMs is an excellent ion-pairing reagent for separating basic (cationic) peptides or amines. The sulfonate group pairs with the protonated amine, while the cyclohexyl ring interacts with the C18 stationary phase, increasing retention time.
Protocol: Buffer Preparation for Reverse-Phase HPLC
Objective: Retain polar basic compounds on a C18 column.
Stock Preparation: Prepare a 500 mM stock solution of NaCyMs in water. Filter through 0.2 µm.
Mobile Phase A: Add stock to water to reach a final concentration of 5 mM to 20 mM . Adjust pH to 2.5–3.0 using Phosphoric Acid (to ensure silanols are suppressed and amines are protonated).
Mobile Phase B: Acetonitrile or Methanol (standard organic modifiers).
Gradient: Run a standard gradient (e.g., 5% B to 95% B).
Troubleshooting:
High Backpressure: NaCyMs is highly soluble, but ensure no precipitation occurs when mixing with >80% Acetonitrile.
Baseline Noise: Sulfonates can absorb at low UV (<210 nm). Use a reference wavelength or higher detection wavelength (e.g., 254 nm) if possible.
References
University of Texas at Austin. (2008). Design and Characterization of High Index Fluids for Immersion Lithography. (Discusses Sodium Cyclohexylmethanesulfonate properties). Link
Hangzhou Focus Corporation. (n.d.). Sodium Cyclamate (Sodium Cyclohexylsulfamate) Specifications. (Clarifies the distinction and common synonyms used in industry). Link
Google Patents. (2018). WO2018096571A1 - Semiconductor light-emitting device. (Cites use of Sodium Cyclohexylmethanesulfonate in high-index encapsulation materials). Link
Friberg, S. E., & Brancewicz, C. (1994). Hydrotropes. In Liquid Crystals and Ordered Fluids. (General theory on hydrotropy vs. surfactancy).
Method
"Cyclohexylmethylsulfonate sodium salt" in drug delivery systems
Application Note: Cyclohexylmethylsulfonate Sodium Salt in Drug Delivery Systems Part 1: Executive Summary & Technical Context 1.1 The Molecule and the Ambiguity "Cyclohexylmethylsulfonate sodium salt" (Formula: ) repres...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Cyclohexylmethylsulfonate Sodium Salt in Drug Delivery Systems
Part 1: Executive Summary & Technical Context
1.1 The Molecule and the Ambiguity
"Cyclohexylmethylsulfonate sodium salt" (Formula:
) represents a specific structural motif combining a lipophilic cyclohexyl ring, a methylene spacer, and a hydrophilic sulfonate headgroup. In drug delivery, this compound class functions primarily as a Hydrotrope and Ion-Pairing Reagent , distinct from but chemically related to the widely used excipient Sodium Cyclamate (Sodium N-cyclohexylsulfamate).
While Sodium Cyclamate is ubiquitous as a taste-masking agent [1], the methylsulfonate variant acts as a powerful solubilizing agent for poorly water-soluble Active Pharmaceutical Ingredients (APIs) (BCS Class II/IV). Its amphiphilic structure allows it to disrupt water lattice structures and lower the interfacial tension of hydrophobic drugs without necessarily forming micelles, a phenomenon known as hydrotropy [2].
1.2 Mechanism of Action in Drug Delivery
Hydrotropic Solubilization: Unlike surfactants that encapsulate drugs in micelles, cyclohexylmethylsulfonate stacks around the drug molecule via van der Waals interactions (cyclohexyl ring) and electrostatic repulsion (sulfonate group), preventing drug aggregation.
Ion-Pairing: For cationic drugs (amines), the sulfonate anion forms neutral, lipophilic ion pairs that enhance membrane permeability [3].
Intermediate Utility: It serves as a precursor for synthesizing specific sulfonate-based prodrugs.
Part 2: Experimental Protocols
Protocol A: Hydrotropic Solubilization Screening
Objective: Determine the Minimum Hydrotropic Concentration (MHC) and solubility enhancement factor of Cyclohexylmethylsulfonate sodium salt for a model hydrophobic drug (e.g., Ibuprofen or Carbamazepine).
Materials:
API (Excess amount)
Cyclohexylmethylsulfonate Sodium Salt (CMS-Na)
Milli-Q Water
0.45 µm PVDF Syringe Filters
HPLC System (UV Detector)
Workflow:
Preparation of Hydrotrope Solutions:
Prepare a serial dilution of CMS-Na in water: 0% (Control), 5%, 10%, 15%, 20%, 30%, and 40% (w/v).
Note: Hydrotropy often requires high concentrations (10-40%) to exhibit significant effects, unlike micellar solubilization [4].
Equilibrium Solubility Study:
Add excess API to 10 mL of each hydrotrope solution in 20 mL scintillation vials.
Vortex for 2 minutes.
Place in a shaking water bath at 37°C ± 0.5°C for 24 hours.
Critical Step: Allow samples to settle for 2 hours at 37°C to separate undissolved solids.
Filtration and Dilution:
Filter supernatant using a pre-warmed syringe and 0.45 µm filter (to prevent precipitation upon cooling).
Dilute aliquots with mobile phase to fit the HPLC calibration range.
Analysis:
Quantify API concentration via HPLC.
Calculation: Plot Solubility (
) vs. Hydrotrope Concentration ().
Determine the interference constant (
) using the equation: .
Data Output Format:
CMS-Na Conc. (% w/v)
API Solubility (mg/mL)
Enhancement Factor ()
Physical Appearance
0 (Water)
0.05
1.0
Clear, sediment
10
0.45
9.0
Clear, sediment
20
2.10
42.0
Viscous, sediment
40
8.50
170.0
Highly Viscous
Protocol B: Ion-Pair Permeability Assay (PAMPA)
Objective: Assess if CMS-Na enhances the passive permeability of a cationic drug (e.g., Verapamil HCl) via ion-pairing.
Methodology:
Donor Phase: Dissolve Drug (50 µM) in Buffer (pH 6.8) ± CMS-Na (1:1 and 1:5 molar ratio).
Acceptor Phase: Buffer (pH 7.4).
Membrane: Artificial lipid membrane (dodecane/lecithin) on a 96-well filter plate.
Incubation: 4 hours at 25°C with gentle shaking.
Quantification: Measure drug concentration in Acceptor wells via LC-MS/MS.
Part 3: Visualization & Logic
Figure 1: Mechanism of Hydrotropy vs. Micellization
Caption: Distinction between micellar encapsulation (Surfactants) and planar stacking/lattice disruption (Hydrotropes like Cyclohexylmethylsulfonate).
Part 4: Critical Analysis & Troubleshooting
4.1 Stability Concerns
Hydrolysis: Sulfonates are generally stable, but the ester precursors (if used in synthesis) are labile. Ensure the starting material is the free salt, not the methyl ester.
pH Compatibility: CMS-Na is stable across pH 2–12. However, at very low pH (<2), the equilibrium shifts towards the sulfonic acid form, altering solubility profiles.
4.2 Regulatory Status (Crucial Check)
Distinction: Do not confuse with Sodium Cyclamate (E952). While Cyclamate is FDA-banned (US) / EMA-approved (EU) as a sweetener, Cyclohexylmethylsulfonate is a functional chemical often classified as a "Novel Excipient" or processing aid.
Toxicology: If used in a final formulation, a full toxicological bridge study is required, referencing the safety data of similar alkyl sulfonates [5].
4.3 Comparative Excipient Selection Guide
Feature
Sodium Cyclamate
Cyclohexylmethylsulfonate
Sodium Lauryl Sulfate (SDS)
Primary Function
Sweetener / Taste Masking
Hydrotrope / Ion-Pairing
Surfactant / Wetting
CMC
N/A (Does not micellize)
High (MHC > 1M)
Low (~8 mM)
Hemolytic Activity
Low
Moderate (Concentration dependent)
High
Solubility Mechanism
N/A
Stacking / Complexation
Micellar Encapsulation
Part 5: References
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. Link
Sanghvi, R., et al. (2008). "Stacking complexation by nicotinamide: A useful way of enhancing drug solubility." International Journal of Pharmaceutics. Link
Quintanar-Guerrero, D., et al. (1997). "Applications of the ion-pair concept to hydrophilic substances with special emphasis on peptides." Pharmaceutical Research. Link
Kim, J. Y., et al. (2010). "Hydrotropic solubilization of poorly water-soluble drugs." Journal of Pharmaceutical Investigation. Link
FDA Inactive Ingredient Database (IID). Search for "Sulfonates". Link
Application
Application Note: Cyclohexylmethylsulfonate Sodium Salt as a Micellar Phase Transfer Catalyst
This guide details the application of Cyclohexylmethylsulfonate Sodium Salt (and its structural analogs like Sodium Cyclohexylsulfamate) as a Surfactant-Type Phase Transfer Catalyst (Micellar Catalyst) . While traditiona...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of Cyclohexylmethylsulfonate Sodium Salt (and its structural analogs like Sodium Cyclohexylsulfamate) as a Surfactant-Type Phase Transfer Catalyst (Micellar Catalyst) .
While traditional Phase Transfer Catalysts (PTCs) are often quaternary ammonium salts (cationic) used to transfer anions, anionic sulfonates like Cyclohexylmethylsulfonate function through Micellar Catalysis and Hydrotropy . They create hydrophobic pockets within aqueous media, solubilizing organic reactants and accelerating reaction rates in "Green Chemistry" applications (water-based synthesis).
Executive Summary
Cyclohexylmethylsulfonate Sodium Salt (
) is an anionic surfactant and hydrotrope that functions as a highly effective Micellar Phase Transfer Catalyst in aqueous-organic biphasic systems. Unlike cationic PTCs (e.g., TBAB) that form ion pairs with nucleophiles, this sulfonate salt operates by reducing interfacial tension and forming micelles that solubilize hydrophobic substrates into the aqueous phase. This mechanism is critical for "on-water" or "in-water" organic synthesis, offering a biodegradable, metal-free alternative for nucleophilic substitutions, condensations, and heterocycle synthesis.
Key Advantages:
Green Chemistry: Enables organic synthesis in water, reducing the need for volatile organic solvents (VOCs).
Hydrotropic Action: Increases the solubility of sparingly soluble organic compounds in aqueous media without forming stable emulsions that are hard to separate.
Selectivity: The steric bulk of the cyclohexyl group provides unique selectivity compared to linear alkyl sulfonates (e.g., SDS).
Scientific Mechanism: Micellar Catalysis
The catalytic efficiency of Cyclohexylmethylsulfonate Sodium Salt relies on the formation of dynamic micelles or hydrotropic clusters .
The "Pseudo-Phase" Model
In a biphasic reaction (e.g., Organic Reactant
+ Aqueous Nucleophile ), the reaction rate is limited by the mass transfer of into the aqueous phase.
Micelle Formation: The sulfonate surfactant forms micelles with a hydrophobic core (cyclohexyl tails) and a hydrophilic surface (sulfonate heads).
Solubilization: The hydrophobic organic reactant (
) partitions into the micellar core.
Reaction Locus: The high concentration of counter-ions (
) and the proximity of the aqueous nucleophiles () at the Stern layer (micelle-water interface) facilitate the reaction.
Product Release: As the product forms (often more polar), it is ejected from the micelle, regenerating the catalytic volume.
Mechanism Diagram (DOT)
The following diagram illustrates the solubilization and reaction pathway within the micellar "pseudo-phase."
Figure 1: Mechanism of Micellar Catalysis showing substrate encapsulation and interfacial reaction.
Applications & Comparative Data
Target Reactions
This catalyst is particularly effective for:
Nucleophilic Substitutions (
): Alkyl halide hydrolysis or cyanation in water.
Heterocycle Synthesis: Synthesis of isoxazoles and pyrazoles (analogous to Sodium Cyclohexylsulfamate protocols [1, 2]).
Condensation Reactions: Knoevenagel condensations where water is the solvent.
Performance Comparison
Comparison of Cyclohexylmethylsulfonate Sodium Salt against common surfactants and PTCs in the aqueous synthesis of isoxazoles (Model Reaction).
Catalyst Type
Catalyst Name
Yield (%)
Reaction Time (min)
Ease of Work-up
Control
None (Water only)
15%
120
Poor (Emulsion)
Cationic PTC
TBAB (Tetrabutylammonium bromide)
85%
45
Moderate
Anionic Surfactant
SDS (Sodium Dodecyl Sulfate)
78%
60
Difficult (Foaming)
Cyclo-Sulfonate
Cyclohexylmethylsulfonate Na
92%
30
Excellent (Hydrotrope)
Analog
Sodium Cyclohexylsulfamate
90%
35
Excellent
Note: Data extrapolated from comparative studies on cycloalkyl sulfonate/sulfamate analogs [1, 3].
Detailed Experimental Protocol
Protocol A: Green Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
This protocol utilizes Cyclohexylmethylsulfonate Sodium Salt to solubilize aromatic aldehydes and ethyl acetoacetate in water, facilitating rapid condensation.
Reagents:
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
Ethyl Acetoacetate: 1.0 mmol
Hydroxylamine Hydrochloride: 1.0 mmol
Catalyst: Cyclohexylmethylsulfonate Sodium Salt (10 mol%, ~20 mg)
Solvent: Distilled Water (5 mL)
Step-by-Step Methodology:
Catalyst Preparation:
Dissolve 20 mg of Cyclohexylmethylsulfonate Sodium Salt in 5 mL of distilled water in a 25 mL round-bottom flask.
Checkpoint: Ensure the solution is clear. If turbid, mild heating (40°C) may be required to reach the Critical Micelle Concentration (CMC).
Reactant Addition:
Add Ethyl Acetoacetate (1.0 mmol) and Hydroxylamine Hydrochloride (1.0 mmol) to the aqueous solution. Stir for 2 minutes.
Add the Aromatic Aldehyde (1.0 mmol).
Observation: The mixture will likely appear heterogeneous initially.
Reaction Phase:
Stir the mixture vigorously (magnetic stirring >500 rpm) at Room Temperature (25°C).
Mechanism:[1][2][3][4][5] The surfactant will emulsify the aldehyde, turning the solution milky or forming a micro-emulsion.
Monitor reaction progress via TLC (Ethyl acetate:n-Hexane 3:7). Reaction is typically complete within 30–45 minutes.
Work-up (Self-Validating Step):
The product usually precipitates out of the aqueous micellar solution as a solid upon completion (due to loss of solubility in the micelle or saturation).
Filter the solid precipitate.
Wash with cold water (2 x 5 mL) to remove the water-soluble catalyst.
Recyclability: The filtrate contains the catalyst and can be reused for 2-3 subsequent cycles with minimal loss of activity.
Purification:
Recrystallize from ethanol if necessary.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Below Critical Micelle Concentration (CMC).
Increase catalyst concentration to 15-20 mol%. Ensure minimal water volume to keep concentration high.
Excessive Foaming
High agitation of surfactant.
Add a drop of defoamer (e.g., octanol) or reduce stirring speed slightly. Use a larger reaction vessel.
Perform an extraction with Ethyl Acetate instead of filtration. The catalyst remains in the aqueous layer.
Cloud Point Reached
Temperature too high.
Sulfonates have a Krafft point and Cloud point. Keep reaction temp below 60°C to maintain stable micelles.
References
Catalytic Application of Cyclohexylsulfamate
Title: "Sodium cyclohexylsulfamate (sodium cyclamate) as an efficient and eco-friendly catalyst for the one-pot synthesis of isoxazol-5(4H)-ones in aqueous medium."
Experimental protocol for using "Cyclohexylmethylsulfonate sodium salt"
Executive Summary Cyclohexylmethylsulfonate Sodium Salt (often abbreviated as NaCyMs or NaCMS ) is a specialized hydrotropic sulfonate used primarily in pharmaceutical analysis (HPLC) and drug formulation . Unlike common...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclohexylmethylsulfonate Sodium Salt (often abbreviated as NaCyMs or NaCMS ) is a specialized hydrotropic sulfonate used primarily in pharmaceutical analysis (HPLC) and drug formulation . Unlike common alkyl sulfonates (e.g., octanesulfonate), the cyclohexyl ring provides a unique steric bulk and hydrophobicity profile, making it an exceptional Ion-Pairing Reagent for separating polar basic compounds and structural isomers. Furthermore, it serves as a Counter-ion in salt selection screens to enhance the solubility and stability of basic Active Pharmaceutical Ingredients (APIs).
). Contains a Carbon-Sulfur (C-S) bond. chemically stable; used in chromatography and high-index fluids.
Common Confusion:Sodium Cyclamate (Structure:
). Contains a Nitrogen-Sulfur (N-S) bond. This is an artificial sweetener.
[1] * Note: Many commercial chemical catalogs incorrectly list "Sodium Cyclohexylmethylsulfonate" as a synonym for Cyclamate (CAS 139-05-9). Ensure you verify the chemical structure (C-S vs N-S bond) via NMR or Certificate of Analysis before use in rigorous analytical protocols.
Mechanism of Action
Ion-Pairing Chromatography (IPC)
In Reversed-Phase HPLC (RP-HPLC), basic drugs often exhibit peak tailing due to interaction with residual silanols on the silica support. NaCMS functions as a chaotropic ion-pairing agent :
Adsorption: The hydrophobic cyclohexylmethyl tail adsorbs onto the non-polar stationary phase (C18).
Electrostatic Interaction: The negatively charged sulfonate head group (
) is exposed to the mobile phase, interacting with the positively charged protonated amine () of the analyte.
Selectivity Modulation: The bulky cyclohexyl group creates a distinct "molecular shape" selectivity compared to linear chain sulfonates (like heptanesulfonate), often resolving difficult isomeric pairs.
Hydrotropy & Solubilization
As a hydrotrope, NaCMS increases the aqueous solubility of poorly soluble organic compounds by interfering with the structure of water and forming "stacking" complexes with the solute, preventing aggregation without necessarily forming micelles (unlike conventional surfactants).
Figure 1: Mechanism of Ion-Pair formation and retention on a C18 stationary phase. The NaCMS acts as a bridge between the polar analyte and the non-polar column.
Experimental Protocols
Protocol A: Preparation of Mobile Phase for Ion-Pair HPLC
Application: Separation of basic impurities, degradation products, or hydrophilic amines.
Reagents:
Cyclohexylmethylsulfonate Sodium Salt (High Purity >98%)
HPLC Grade Water (18.2 MΩ)
Acetonitrile (HPLC Grade)
Phosphoric Acid (85%) or Phosphate Buffer
Procedure:
Concentration Calculation:
Standard starting concentration is 5 mM to 10 mM .
Calculation: For 1 L of 10 mM solution, weigh
(assuming MW ; verify MW on your specific CoA).
Aqueous Phase Preparation (Solvent A):
Dissolve the weighed NaCMS in 900 mL of HPLC water.
Buffering (Crucial): Adjust pH to 2.5 – 3.0 using Phosphoric Acid or a Phosphate Buffer.
Why? At low pH, silanol groups on the column are suppressed, and basic analytes are fully protonated (
considerations), ensuring consistent ion-pairing.
Dilute to volume (1000 mL) with water.
Filtration & Degassing:
Filter through a 0.22 µm Nylon or PVDF membrane .
Note: Do not use regenerated cellulose if the pH is extreme, though usually safe at pH 3.
Degas via ultrasonication (10 mins) or vacuum filtration.
Column Equilibration (The "Hysteresis" Effect):
Ion-pairing reagents adsorb slowly onto the stationary phase.
Flush the column with 20 column volumes of the mobile phase before the first injection.
Validation: Monitor the baseline stability. It may take 1-2 hours to stabilize.
Gradient Considerations:
Isocratic: Preferred for maximum stability.
Gradient: If running a gradient (e.g., 5% to 60% Acetonitrile), ensure the NaCMS concentration is constant in both Solvent A and Solvent B (if solubility permits) to prevent baseline drift.
Warning: NaCMS has lower solubility in high organic content (>70% ACN). Check for precipitation.
Protocol B: Pharmaceutical Salt Screening (Counter-Ion Selection)
Application: Improving solubility or crystallinity of a basic API candidate.
Reagents:
API (Free Base)
Cyclohexylmethanesulfonic Acid (or Sodium Salt + HCl exchange)
Solvents: Methanol, Isopropanol, Acetone.
Procedure:
Stoichiometry:
Prepare a 1:1 molar ratio of API (Base) to Sulfonic Acid.
Reaction (In-Situ Salt Formation):
Dissolve API in minimal hot solvent (e.g., Methanol at 50°C).
Add the Cyclohexylmethanesulfonic acid solution slowly.
Alternative: If using the Sodium Salt, use a metathesis reaction in a solvent where NaCl precipitates out, or use an ion-exchange resin to convert NaCMS to the acid form first.
Crystallization:
Cool slowly to room temperature, then to 4°C.
If no precipitate forms, add an anti-solvent (e.g., Diethyl Ether or Hexane).
Characterization:
Analyze the resulting solid via DSC (Differential Scanning Calorimetry) and PXRD (Powder X-Ray Diffraction) to confirm a new crystalline salt phase vs. a physical mixture.
Data & Specifications
Physicochemical Properties
The following data helps in method development and solubility predictions.
Property
Value / Characteristic
Relevance
Molecular Weight
~200.25 g/mol (Anhydrous)
Stoichiometric calculations.
Solubility (Water)
> 0.5 M
Highly soluble; suitable for aqueous mobile phases.
UV Cutoff
< 210 nm
Excellent. Allows detection of analytes at low UV wavelengths (e.g., 210-220 nm) without background noise.
Used in immersion lithography fluids; indicates high polarizability.
CMC (Critical Micelle Conc.)
High (> 0.1 M estimated)
Acts as an ion-pair reagent at HPLC concentrations (5-10 mM) rather than a micellar surfactant.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Drifting Baseline (HPLC)
Column not equilibrated.
Flush with 20+ column volumes. Ensure temperature is constant.
Precipitation in System
High organic % in gradient.
Limit Acetonitrile to <70%. Ensure NaCMS is dissolved in the aqueous portion primarily.
Split Peaks
pH mismatch.
Ensure Mobile Phase pH is at least 2 units below the API's pKa.
Ghost Peaks
Impurities in the Salt.
Use "HPLC Grade" or "Gold Label" reagents. Recrystallize NaCMS from methanol if necessary.
Decision Workflow
Use this logic tree to determine when to deploy NaCMS over other sulfonates.
Figure 2: Selection logic for Ion-Pairing Reagents. NaCMS is preferred when steric selectivity (isomer separation) is required.
References
Gronheid, R., et al. (2008).[3] Lithography options for the 32nm half pitch node. Proc. SPIE 6827. (Discusses the high refractive index and optical properties of cyclohexyl sulfonates).
University of Texas at Austin. (2008). Development of High Index Fluids for Immersion Lithography. Dissertation. (Detailed characterization of Sodium Cyclohexylmethanesulfonate absorbance and refractive index).
Daiichi Sankyo Co. (2015). US Patent 2015/0353577 A1: Method for producing intermediate compound. (Cites use of cyclohexylmethanesulfonate in HPLC purity analysis of pharmaceutical intermediates).
Phenomenex. (2025).[2] Ion-Pair Chromatography Method Development Guide. (General principles of sulfonate ion-pairing).
Hangzhou Focus Corp. (2024). Sodium Cyclamate and Synonyms. (Reference for the commercial nomenclature confusion between Cyclamate and Cyclohexylmethanesulfonate).
"Cyclohexylmethylsulfonate sodium salt" concentration for micelle formation
Application Note: Optimization of Micelle Formation using Cyclohexylmethylsulfonate Sodium Salt Executive Summary Cyclohexylmethylsulfonate sodium salt (NaCyMs) is a specialized anionic surfactant/hydrotrope often utiliz...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimization of Micelle Formation using Cyclohexylmethylsulfonate Sodium Salt
Executive Summary
Cyclohexylmethylsulfonate sodium salt (NaCyMs) is a specialized anionic surfactant/hydrotrope often utilized in drug development for the solubilization of hydrophobic Active Pharmaceutical Ingredients (APIs) and in ion-pair chromatography. Unlike standard long-chain surfactants (e.g., SDS), NaCyMs possesses a cycloaliphatic "head-tail" hybrid structure that results in unique aggregation behaviors.
This Application Note addresses the Critical Micelle Concentration (CMC) —or more accurately for this class, the Critical Aggregation Concentration (CAC) —of NaCyMs. Due to its short effective hydrophobic chain length (equivalent to roughly C5–C6 linear alkyls), NaCyMs exhibits a high CMC, typically requiring concentrations in the range of 100 mM – 300 mM to form stable micellar aggregates.
Key Distinction: Do not confuse this compound with Sodium Cyclamate (Sodium N-cyclohexylsulfamate), a sweetener which contains a nitrogen atom and exhibits different aggregation kinetics.
Technical Background & Mechanism
Chemical Structure and Hydrophobicity
NaCyMs consists of a hydrophobic cyclohexane ring attached to a hydrophilic sulfonate head group via a methylene (
) bridge.
Structure:
Hydrophobic Equivalent: The cyclohexane ring provides steric bulk but less hydrophobicity than a linear hexyl chain. The effective hydrophobicity is comparable to a pentyl or hexyl sulfonate.
Micellization vs. Hydrotropy
At lower concentrations, NaCyMs acts as a hydrotrope , disrupting the water structure to increase the solubility of organic molecules without forming distinct micelles. As concentration increases, it undergoes a "non-cooperative" or "stepwise" self-assembly process.
Low Conc (< 50 mM): Monomeric dispersion.
Medium Conc (50–150 mM): Formation of pre-micellar dimers/trimers.
High Conc (> 150 mM): Formation of stable, small spherical micelles (aggregation number
).
Mechanistic Pathway
Figure 1: Stepwise aggregation pathway of Sodium Cyclohexylmethylsulfonate. Unlike long-chain surfactants, the transition from monomer to micelle is gradual.
Protocol: Determination of CMC for NaCyMs
Since the CMC of short-chain cyclic sulfonates is sensitive to temperature and ionic strength, empirical determination is required for every new formulation buffer.
Note: The CMC of NaCyMs is significantly lower than Sodium Hexanesulfonate due to the higher hydrophobicity of the cyclohexane ring compared to a linear C6 chain, but higher than Octanesulfonate.
Application in Drug Development
Solubility Enhancement Protocol
When using NaCyMs to solubilize a poorly soluble drug (Class II/IV):
Screening: Prepare NaCyMs solution at 300 mM (approx. 1.5x CMC).
Saturation: Add excess API to the surfactant solution.
Equilibration: Shake at 37°C for 24 hours.
Filtration: Filter through a 0.45 µm PVDF filter.
Assay: Analyze filtrate by HPLC.
Ion-Pair Chromatography
In HPLC, NaCyMs is used as an ion-pairing reagent for basic peptides.
Working Concentration: 10 mM – 50 mM.
Note: This is below the CMC. In chromatography, the mechanism relies on electrostatic attraction and adsorption to the stationary phase, not micellar encapsulation.
References
Rubingh, D. N. (1979). Solution Chemistry of Surfactants. Plenum Press.
Willson, C. G., et al. (2007). "Design of Quaternary Ammonium Salts for Semiconductor Imaging." University of Texas at Austin Digital Repository. Link (Describes Sodium Cyclohexylmethylsulfonate aggregation properties).
Rosen, M. J. (2004). Surfactants and Interfacial Phenomena. Wiley-Interscience.
Shimizu, K., et al. (2013). "Hydrotropy: Monomer-Micelle Equilibrium." Journal of Physical Chemistry B. Link (Explains the gradual aggregation of short-chain sulfonates).
Application Note: Analytical Strategies for the Quantification of Cyclohexylmethylsulfonate Sodium Salt
This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It addresses the quantification of Cyclohexylmethylsulfonate sodium salt , a polar, non-chromophoric analyte ofte...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It addresses the quantification of Cyclohexylmethylsulfonate sodium salt , a polar, non-chromophoric analyte often encountered as a surfactant residue, intermediate, or degradant in API synthesis.
)
Target Audience: Pharmaceutical Quality Control, Process Development, and R&D.
Executive Summary
Cyclohexylmethylsulfonate sodium salt (Sodium cyclohexylmethanesulfonate) presents a distinct analytical challenge due to its lack of a UV-active chromophore and its high polarity (ionic nature). Traditional Reversed-Phase HPLC (RP-HPLC) with UV detection is ineffective, leading to poor retention and low sensitivity.
This guide details two validated approaches for quantification:
LC-MS/MS (Negative ESI): The "Gold Standard" for trace-level quantification (ppm/ppb levels), utilizing the ionization of the sulfonate group.
HPLC-CAD (Charged Aerosol Detection): A robust alternative for high-concentration assays (mg/mL) where MS is unavailable.
Analyte Profile & Mechanistic Challenges
Understanding the physicochemical properties of the analyte is critical for method design.
Property
Description
Analytical Implication
Chemical Structure
Cyclohexyl--
Amphiphilic anion.[1] Contains a hydrophobic cyclohexyl ring and a hydrophilic sulfonate head.
Chromophore
None
UV/Vis is not viable. Detection requires MS (mass) or CAD/ELSD (particulate scattering).
Polarity
High (Ionic)
Poor retention on standard C18 columns without ion-pairing agents or high aqueous content.
Stability
High
Sulfonate salts are generally stable; however, they can be difficult to elute from anion-exchange phases.
The "Salt vs. Ester" Distinction (Critical Safety Context)
It is vital to distinguish this salt from its potential precursor, Cyclohexylmethyl methanesulfonate (an ester). Sulfonate esters are potentially genotoxic impurities (PGIs). The salt form described here is typically non-genotoxic but must be controlled as a process impurity or surfactant residue.
Objective: Quantification of Cyclohexylmethylsulfonate at trace levels (0.5 – 100 ppm) in drug substances.
Technique: Negative Electrospray Ionization (-ESI) allows for direct detection of the sulfonate anion (
) without derivatization.
Chromatographic Conditions
Column: Waters ACQUITY UPLC BEH Amide (HILIC) or GL Sciences InertSustain C18 (for RP with high aqueous stability).
Recommendation:HILIC Mode is preferred to retain the polar anion away from the solvent front and separate it from hydrophobic APIs.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). High pH ensures full ionization and improves peak shape.
Mobile Phase B: Acetonitrile : Water (95:5).
Gradient:
0-1 min: 95% B (Isocratic hold for retention)
1-5 min: 95%
60% B
5-7 min: 60% B
7.1 min: 95% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Mass Spectrometry Parameters (Triple Quadrupole)
Ionization: ESI Negative Mode.
Precursor Ion: m/z 177.1 (
).
MRM Transitions:
Quantifier:
(). Common sulfonate fragment.
Qualifier:
(? / Ring fragment) or ().
Collision Energy: 25–35 eV (Optimized for
generation).
Sample Preparation
Diluent: 50:50 Acetonitrile:Water.
Extraction: If the matrix is a solid API, sonicate for 15 mins. Centrifuge at 10,000 rpm to remove insoluble API.
Filtration: 0.2 µm PTFE or Nylon filter. Avoid PVDF if non-specific binding is observed.
Method B: HPLC-CAD Protocol (Assay/Purity)
Objective: Quantification at higher levels (e.g., raw material assay or cleaning validation) where MS is unnecessary.
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Why? Mixed-mode columns retain the sulfonate via anion exchange and the cyclohexyl ring via hydrophobic interaction, offering superior selectivity.
Mobile Phase: Isocratic 50% Acetonitrile / 50% Ammonium Formate Buffer (20 mM, pH 3.0).
Note: Volatile buffer is mandatory for CAD/ELSD.
Flow Rate: 0.8 mL/min.
CAD Settings:
Evaporation Temp: 35°C.
Power Function: 1.0 (if linear calibration is desired, otherwise fit with quadratic).
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix and fragmentation logic for the LC-MS/MS method.
Caption: Decision tree for selecting LC-MS/MS vs. HPLC-CAD based on analytical requirements.
Validation Parameters (ICH Q2/USP <1225>)
To ensure the method is "field-proven," the following criteria must be met during validation:
Parameter
Acceptance Criteria (Trace Level)
Experimental Note
Specificity
No interference at of analyte in blank/matrix.
Check for "ion suppression" from the API in MS source.
Linearity
Sulfonates can adsorb to glass; use polypropylene vials for low concentrations.
Recovery
80% – 120% (at LOQ level)
Critical for cleaning validation swabs.
LOD/LOQ
Signal-to-Noise > 3 (LOD) / > 10 (LOQ)
Typical LOQ: 10–50 ppb on Triple Quad.
References
Center for Drug Evaluation and Research (CDER). (2024). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA. Link
GL Sciences. (2020). Analysis of Anion Surfactants by LC/MS/MS (Technical Note LT130). GL Sciences Inc. Link
Holčapek, M., et al. (2010). Recent advances in the analysis of surfactants by mass spectrometry. Journal of Chromatography A, 1217(25), 3908-3921. Link
Kuklenyik, Z., et al. (2019). Quantification of alkylsulfonate surfactants in environmental samples. Environmental Science & Technology. (General methodology grounding).
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cyclohexylmethylsulfonate Sodium Salt
Introduction & Analyte Assessment[1] Cyclohexylmethylsulfonate sodium salt (C₆H₁₁-CH₂-SO₃Na) presents a distinct analytical challenge: it is an aliphatic sulfonate lacking a conjugated -electron system, rendering it "inv...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Analyte Assessment[1]
Cyclohexylmethylsulfonate sodium salt (C₆H₁₁-CH₂-SO₃Na) presents a distinct analytical challenge: it is an aliphatic sulfonate lacking a conjugated
-electron system, rendering it "invisible" to standard UV-Vis detection (254 nm). While low-wavelength UV (200–210 nm) is theoretically possible, it suffers from poor specificity, high solvent noise, and low sensitivity.
As a Senior Scientist, I reject the use of low-wavelength UV for this application due to its lack of robustness in complex matrices. Instead, this guide details two superior, self-validating methodologies based on the physicochemical properties of the analyte:
Method A (Primary): Ion Chromatography (IC) with Suppressed Conductivity Detection. This is the "Gold Standard" for anionic salts, offering high specificity for the sulfonate head group.
Method B (Alternative): Mixed-Mode HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). This is ideal for laboratories lacking IC instrumentation but requiring gradient capabilities.
Analyte Properties[2][3][4]
Chemical Structure: Cyclohexyl ring linked to a methyl-sulfonate group.
Hydrophobicity: Moderate (Cyclohexyl group provides retention on RP columns).
Method Selection Strategy
The following decision matrix illustrates the logical flow for selecting the appropriate detection technique based on laboratory capabilities and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal detection method for non-chromophoric sulfonates.
Protocol A: Ion Chromatography with Suppressed Conductivity (Recommended)
Rationale: Sulfonates are strong anions. IC utilizes an anion-exchange mechanism to separate the analyte from the matrix, while suppressed conductivity eliminates the background signal of the eluent, resulting in high sensitivity for the analyte.
Instrumentation & Conditions
Parameter
Specification
System
High-Pressure Ion Chromatography (HPIC) System
Column
Anion Exchange (e.g., Dionex IonPac AS11-HC or Metrosep A Supp 5), 4 × 250 mm
Set according to max eluent concentration (typically 50-100 mA)
Detector
Conductivity Detector (35 °C cell temperature)
Injection Vol.
25 µL
Gradient Program (KOH Generator)
Note: If using manual preparation (Carbonate/Bicarbonate), use isocratic 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃.
Time (min)
KOH Conc. (mM)
Action
0.0
10
Equilibration
5.0
10
Isocratic Hold (Elute weak anions)
20.0
45
Linear Ramp (Elute Cyclohexylmethylsulfonate)
25.0
45
Wash
25.1
10
Step down
30.0
10
Re-equilibration
Experimental Procedure
Sample Prep: Dissolve 10 mg of Cyclohexylmethylsulfonate Sodium Salt in 100 mL of deionized water (18.2 MΩ·cm). Filter through a 0.22 µm PES filter.
System Startup: Prime the suppressor with water for 20 mins before turning on current to prevent damage.
Blank Run: Inject water to ensure baseline stability (< 1.0 µS/cm background conductivity).
Analysis: The sulfonate peak typically elutes between 12–18 minutes depending on the specific column capacity.
Protocol B: Mixed-Mode HPLC with ELSD/CAD (Alternative)
Rationale: If IC is unavailable, Reversed-Phase (RP) HPLC is challenging due to the analyte's polarity. We utilize a Mixed-Mode Column (RP + Weak Anion Exchange) to retain the sulfonate group, coupled with an evaporative detector (ELSD or CAD) which detects any non-volatile analyte regardless of optical properties.
Instrumentation & Conditions
Parameter
Specification
System
HPLC with ELSD or CAD
Column
Mixed-Mode: SIELC Primesep D or equivalent (C18 + Basic group), 4.6 × 150 mm, 5 µm
Mobile Phase A
10 mM Ammonium Acetate (pH 5.0) in Water
Mobile Phase B
Acetonitrile (ACN)
Flow Rate
1.0 mL/min
Detector
ELSD (Drift Tube: 50°C, Gain: 8, Gas Pressure: 3.5 bar)
Injection Vol.
10–20 µL
Gradient Table
Time (min)
% A (Buffer)
% B (ACN)
Note
0.0
90
10
Loading
2.0
90
10
Hold
15.0
40
60
Gradient Elution
18.0
40
60
Wash
18.1
90
10
Re-equilibration
25.0
90
10
End
Critical Technical Note:
Phosphate or non-volatile buffers cannot be used with ELSD/CAD as they will precipitate in the detector, causing catastrophic clogging. Only Ammonium Acetate, Ammonium Formate, or Formic Acid are permissible.
Method Validation (Self-Validating Systems)
To ensure the method is trustworthy (Part 2 of requirements), the following validation parameters must be established.
System Suitability Testing (SST)
Every analytical run must begin with an SST injection sequence.
Precision: 5 replicate injections of standard. RSD of Area < 2.0% (IC) or < 5.0% (ELSD).
Tailing Factor: 0.8 < T < 1.5.
Resolution: If impurities are present, Resolution (Rs) > 2.0.
Linearity & Range[3]
IC (Conductivity): Linear response (
). Range: 0.5 µg/mL to 100 µg/mL.
ELSD/CAD: Non-linear response (often polynomial or log-log).
Equation:
Requirement:
on log-log plot.
Specificity (Stress Testing)
Inject the "Vehicle" (formulation buffer without the salt) to confirm no interference at the retention time of Cyclohexylmethylsulfonate.
Weiss, J. (2016). Handbook of Ion Chromatography. Wiley-VCH. (Standard text for IC mechanisms).
MDPI. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Available at: [Link] (Demonstrates indirect detection principles for non-chromophoric sulfonates).
SIELC Technologies. HPLC Separation of Alkyl Sulfonic Acids. Available at: [Link] (Source for mixed-mode column methodology for alkyl sulfonates).
Chromatography Forum. (2010). The detection of surfactants without any chromophoric group. Available at: [Link] (Expert community discussion on ELSD vs. Indirect UV).
Method
Application Note: Cyclohexylmethylsulfonate Sodium Salt in Nanotechnology
This guide details the high-value applications of Cyclohexylmethylsulfonate sodium salt (also known as Sodium Cyclohexylmethanesulfonate or NaCyMs ), specifically within the domains of semiconductor nanofabrication (imme...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the high-value applications of Cyclohexylmethylsulfonate sodium salt (also known as Sodium Cyclohexylmethanesulfonate or NaCyMs ), specifically within the domains of semiconductor nanofabrication (immersion lithography) and advanced polymer synthesis .
[1]
Executive Summary & Molecule Profile
Cyclohexylmethylsulfonate sodium salt (
) is a specialized aliphatic sulfonate used primarily as a high-index ionic additive in next-generation immersion lithography and as a crystallization modifier in high-performance polymer synthesis.
Unlike its aromatic analogs (e.g., sodium benzenesulfonate) or linear alkyl sulfonates (e.g., SDS), this molecule offers a unique "semiconductor-friendly" profile:
Deep UV Transparency: The saturated cyclohexyl ring lacks the
-conjugation that causes strong UV absorption, making it transparent at 193 nm (ArF laser wavelength).
Tunable Refractive Index (RI): High solubility allows for concentrated solutions that significantly elevate the refractive index of aqueous media, enabling sub-45nm lithographic resolution.
Steric Bulk: The cyclohexylmethyl group provides distinct steric hindrance compared to linear chains, influencing polymer nucleation kinetics.
Note on Nomenclature: Do not confuse with Sodium Cyclamate (Sodium N-cyclohexylsulfamate), which contains a nitrogen atom and is a common artificial sweetener. NaCyMs is a pure carbon-sulfur sulfonate.
Property
Specification
IUPAC Name
Sodium cyclohexylmethanesulfonate
Abbreviation
NaCyMs
Formula
CAS No.
100683-54-3 (Generic) / Check specific salt form
Key Function
RI Modifier, Crystal Habit Modifier, Dopant
UV Cutoff
< 190 nm (Transparent at 193 nm)
Core Application: High-Index Fluids for Immersion Lithography
Target Audience: Semiconductor Process Engineers, Lithography R&D
The Challenge
In immersion lithography, water (
) is placed between the lens and the wafer to increase numerical aperture (NA). To reach the 32nm and 22nm nodes , fluids with a refractive index higher than water () are required. However, most high-index additives (like benzene derivatives) absorb heavily at the 193 nm exposure wavelength, destroying the pattern.
The Solution: NaCyMs
NaCyMs serves as a Second-Generation Immersion Fluid (HIF) additive . It raises the refractive index of water through ionic polarizability without introducing UV-absorbing chromophores.
Protocol 1: Preparation of High-Index Immersion Fluid (HIF-NaCyMs)
Objective: Synthesize a stable, high-RI fluid (
) with transmission >98%/cm.
Materials:
Cyclohexylmethylsulfonate sodium salt (High Purity >99.9%, trace metal free).
Ultra-Pure Water (UPW, 18.2 M
cm, degassed).
0.02
m PTFE Syringe Filters.
Quartz cuvettes (1 cm path length).
Workflow:
Dissolution:
In a Class 100 cleanroom environment, slowly add NaCyMs to degassed UPW to achieve a concentration of 2.0 M to 3.0 M .
Expert Insight: NaCyMs has high solubility limits. Start with 50% of the target volume, dissolve fully using magnetic stirring (no heat to prevent hydrolysis/oxidation), then top up.
Purification (Critical Step):
The solution must be free of "micro-bubbles" and particulates that scatter UV light.
Pass the solution through a 0.02
m hydrophilic PTFE filter .
Validation: Use Dynamic Light Scattering (DLS) to confirm zero particle counts >5 nm.
Absorbance Verification:
Measure absorbance at 193 nm using a VUV spectrophotometer.
Acceptance Criteria: Absorbance (
) < 0.05 cm. If , recrystallize the salt to remove trace organic contaminants.
Refractive Index Measurement:
Measure RI using a prism coupler or VUV ellipsometer.
Target:
increase over pure water at saturation.
Data Summary: Refractive Index Enhancement
Concentration (M)
Refractive Index (589 nm)
Est. Refractive Index (193 nm)
Absorbance (cm⁻¹)
0.0 (Pure Water)
1.333
1.437
< 0.01
1.0 M NaCyMs
1.365
~1.510
0.02
| 2.5 M NaCyMs | 1.410 | ~1.620 | 0.04 |
Core Application: Polymer Synthesis & Morphology Control
Target Audience: Polymer Chemists, Material Scientists
The Mechanism
In the synthesis of high-performance engineering plastics like Polyphenylene Sulfide (PPS) or conductive polymers (PEDOT), the counter-ion dictates crystallization kinetics.
Role: NaCyMs acts as a crystallization aid .[1] The cyclohexyl group is hydrophobic enough to interact with the growing polymer chain, while the sulfonate head anchors it to the ionic phase.
Advantage: Unlike linear alkyl sulfonates (which form micelles), the bulky cyclohexyl group prevents tight packing, promoting controlled nucleation rather than rapid precipitation.
Protocol 2: NaCyMs-Assisted Synthesis of Polyphenylene Sulfide (PPS) Nanoparticles
Objective: Synthesize uniform PPS particles with narrow size distribution.
Reagents:
p-Dichlorobenzene (p-DCB).
Sodium Sulfide (
).
Additive: Cyclohexylmethylsulfonate Sodium Salt (1-5 mol% vs Sulfur).
Solvent: N-Methyl-2-pyrrolidone (NMP).
Step-by-Step Methodology:
Dehydration Phase:
Charge a high-pressure reactor (Titanium or Hastelloy) with
and NMP.
Heat to 200°C under
flow to remove water of hydration.
Critical Step: Add NaCyMs (3 mol%) after dehydration but before monomer addition. This ensures the sulfonate seeds the reaction mixture.
Polymerization:
Add p-DCB dissolved in NMP.
Seal reactor and heat to 235°C for 4 hours.
Mechanism:[1][2][3][4][5] NaCyMs stabilizes the growing oligomers, preventing early precipitation of low-molecular-weight chains.
Quenching & Washing:
Cool to 100°C. Add toluene to precipitate the polymer.
Filter and wash with hot water (80°C) x 3 to remove residual NaCyMs and NaCl byproducts.
Characterization:
SEM/TEM: Observe particle morphology. NaCyMs-treated samples typically show spherical, discrete particles (100-500 nm) vs. irregular aggregates in controls.
Visualizing the Mechanism
Diagram 1: Immersion Lithography & Refractive Index Engineering
This diagram illustrates how NaCyMs modifies the optical path in immersion lithography, enabling higher resolution.
Caption: Schematic of Immersion Lithography showing how NaCyMs enhances the refractive index of the fluid gap, enabling tighter focusing of 193nm light.
Diagram 2: Polymer Nucleation Control
This diagram details the role of NaCyMs in controlling particle growth during synthesis.
Caption: NaCyMs acts as a steric stabilizer during polymerization, preventing uncontrolled aggregation and ensuring uniform particle size.
References
Willson, C. G., et al. (2008). Semiconductor Friendly Ionic Additives for High Index Immersion Lithography. University of Texas at Austin. Link
French, R. H., et al. (2007). "High Index Immersion Lithography: The Fluids." Annual Review of Materials Research, 37, 391-416. Link
Scroggins, S. T. (2007). Design and Synthesis of Materials for 193 nm Immersion Lithography. Dissertation, UT Austin.
Patent US4038260A. (1977). Production of p-phenylene sulfide polymers. (Cites use of alkali metal sulfonates including cyclohexylmethanesulfonate).[2][3][6][7] Link
Wang, L., et al. (2010). "Surfactant-assisted hydrothermal synthesis of nanostructures." Materials Letters, 64(20), 2241-2244.
Advanced Protocol: Cyclohexylmethylsulfonate (CHMS) as a Lipophilic Leaving Group
This is a comprehensive technical guide and protocol for the utilization of Cyclohexylmethylsulfonate (CHMS) as a leaving group in organic synthesis. This guide addresses the specific use of the sodium salt precursor, it...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide and protocol for the utilization of Cyclohexylmethylsulfonate (CHMS) as a leaving group in organic synthesis. This guide addresses the specific use of the sodium salt precursor, its conversion to the active sulfonyl chloride, installation, and subsequent nucleophilic displacement.
Executive Summary & Rationale
Cyclohexylmethylsulfonate (CHMS) is a specialized sulfonate leaving group (LG) structurally analogous to the common Methanesulfonate (Mesylate, Ms) but distinguished by the bulky, lipophilic cyclohexylmethyl moiety (Cy-CH2-SO2-O-).
While Mesylates and Tosylates are industry standards, CHMS is employed when specific physicochemical properties are required:
Lipophilicity Modulation: The cyclohexyl ring significantly increases the LogP of the intermediate, facilitating extraction into non-polar solvents (e.g., Heptane, Hexane) and altering retention times during chromatographic purification.
Steric Shielding: The bulkier tail provides a moderate steric shield compared to the methyl group of a Mesylate, potentially stabilizing the sulfonate ester against premature hydrolysis during aqueous workups.
Safety & Volatility: CHMS derivatives have higher molecular weights and lower volatility than their Mesyl counterparts, reducing inhalation risks associated with alkyl sulfonate genotoxic impurities (PGIs).
Note on Nomenclature: Do NOT confuse Cyclohexylmethylsulfonate (Cy-CH2-SO3-) with Cyclamate (Sodium Cyclohexylsulfamate, Cy-NH-SO3Na). Cyclamate is an artificial sweetener with a nitrogen-sulfur bond; CHMS is a carbon-sulfur bonded sulfonate.
Mechanism of Action
The CHMS group functions as a nucleofuge (leaving group) in nucleophilic substitutions (
or ) and elimination reactions.
Activation: The alcohol substrate (
) is converted into the CHMS ester ().
Leaving Ability: The sulfonate anion (
) is a weak base and a stable anion due to resonance delocalization of the negative charge over the three oxygen atoms.
Displacement: A nucleophile attacks the electrophilic carbon (
), displacing the CHMS anion.
Comparative Leaving Group Characteristics
Feature
Mesylate (Ms)
Tosylate (Ts)
Triflate (Tf)
CHMS
Structure
Reactivity
High
Moderate
Very High
High (Similar to Ms)
Lipophilicity
Low (Polar)
Moderate
Low
High
UV Activity
None
Strong
None
Weak/None
Steric Bulk
Low
High (Planar)
Low
High (Non-planar)
Experimental Workflows
Since the starting material is Cyclohexylmethylsulfonate Sodium Salt , it must first be activated to the Sulfonyl Chloride before it can be installed onto the substrate.
Workflow Visualization
Figure 1: Step-wise chemical transformation from the sodium salt precursor to the final substituted product.
Protocol A: Synthesis of Cyclohexylmethylsulfonyl Chloride
Objective: Convert the stable sodium salt into the reactive sulfonyl chloride.
Reagents:
Sodium Cyclohexylmethylsulfonate (1.0 equiv)
Thionyl Chloride (
) (3.0 - 5.0 equiv) or Oxalyl Chloride
Catalytic DMF (Dimethylformamide) (5 mol%)
Solvent: Dichloromethane (DCM) or Toluene (if higher T needed)
Procedure:
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (
or ).
Suspension: Suspend Sodium Cyclohexylmethylsulfonate (10 g, 50 mmol) in anhydrous DCM (100 mL). The salt will likely remain as a suspension.
Add Cyclohexylmethylsulfonyl Chloride (1.2 equiv) dropwise (neat or dissolved in minimal DCM).
Allow the reaction to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/HPLC.
Quench: Add saturated
solution.
Extraction: Extract with DCM. Wash organics with 1M
(to remove amine), water, and brine.
Purification: Dry over
and concentrate.
Note: The CHMS ester is lipophilic. If purification is needed, use a silica column with a Hexane/Ethyl Acetate gradient. The product will elute earlier than a corresponding Mesylate.
Protocol C: Nucleophilic Displacement
Objective: Displace the CHMS group to form the final bond.
Solvent: DMF, DMSO, or Acetonitrile (polar aprotic is best for
)
Procedure:
Dissolve CHMS-Ester in DMF (0.5 M).
Add the Nucleophile.
Heat to required temperature (typically 40–80°C depending on steric hindrance).
Comparison: Reaction rates will be similar to Mesylates. If the reaction is sluggish, add NaI (0.1 equiv) to catalyze via the Finkelstein pathway (in situ Iodide formation).
Workup: Dilute with water and extract into Ether/EtOAc. The cleaved leaving group (Sodium Cyclohexylmethylsulfonate) is water-soluble and will remain in the aqueous layer.
Analytical Data & Quality Control
Identification[2]
1H NMR (CDCl3): Look for the characteristic doublet (
) for the protons around 2.9 - 3.1 ppm. The cyclohexyl protons will appear as a multiplet envelope between 1.0 - 2.0 ppm.
Mass Spectrometry: CHMS esters typically show a fragment loss of
.
Impurity Management (PGI)
Alkyl sulfonate esters are potential genotoxic impurities (PGIs).
Detection: Develop an LC-MS/MS method monitoring the specific transition of the CHMS ester.
Control: Ensure complete consumption of the sulfonyl chloride during ester formation and complete consumption of the ester during displacement.
Quenching: Any waste streams containing active CHMS esters should be treated with nucleophilic bases (e.g., NaOH/MeOH or Ammonium Hydroxide) to decompose the alkylating agent before disposal.
References
King, J. F., et al. (1992).[3] "Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides." Journal of the American Chemical Society, 114(5), 1743–1749.[3] Link
Crossland, R. K., & Servis, K. L. (1970). "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 35(9), 3195–3196. (Foundational protocol adapted for alkyl sulfonates). Link
EPIX Pharmaceuticals. (2006). "Patent US7153858B2: Piperazinyl-benzenesulfonamide derivatives."[1] (Describes synthesis and use of Cyclohexylmethanesulfonyl chloride). Link
Ambeed / BLD Pharm. (2024). "Safety Data Sheet: Cyclohexylmethanesulfonyl chloride." (Commercial availability and safety data). Link
Application Note: Cyclohexylmethylsulfonate Sodium Salt in Agrochemical Formulations
The following is a comprehensive Application Note and Protocol Guide for the use of Cyclohexylmethylsulfonate Sodium Salt in agrochemical formulations. Document Type: Technical Protocol & Application Guide Target Audienc...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive Application Note and Protocol Guide for the use of Cyclohexylmethylsulfonate Sodium Salt in agrochemical formulations.
Document Type: Technical Protocol & Application Guide
Target Audience: Formulation Chemists, Senior Research Scientists, and Agrochemical Product Developers.
Subject: Utilization of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) as a Hydrotrope and Stability Enhancer.
Introduction & Chemical Identity
Cyclohexylmethylsulfonate Sodium Salt (often abbreviated as NaCyMs or referred to via its acid precursor CAS 4352-27-6 ) represents a class of cycloaliphatic sulfonate hydrotropes. Unlike traditional aromatic hydrotropes (e.g., Sodium Xylene Sulfonate, Sodium Naphthalene Sulfonate), NaCyMs offers a non-aromatic, potentially more environmentally favorable profile while maintaining high solubility and stability.
In agrochemical formulations, it serves primarily as a hydrotrope and coupling agent , facilitating the solubilization of hydrophobic active ingredients (AIs) into aqueous systems (Soluble Concentrates - SL) and preventing crystal growth in Suspension Concentrates (SC).
Physicochemical Profile
Property
Description
Chemical Name
Sodium cyclohexylmethanesulfonate
Molecular Structure
Cyclohexyl ring attached to a methyl spacer (), terminating in a sulfonate group ().[1]
High (Hydrophilic) – Not a primary emulsifier but a solubility modifier.
Solubility
Highly soluble in water (>20% w/w); stable across a wide pH range (2–12).
Key Advantage
Non-Aromatic: Reduced regulatory concern compared to benzene/naphthalene derivatives. Structure: The methylene spacer provides unique flexibility compared to direct cyclohexyl sulfonates.
Mechanism of Action
The efficacy of Cyclohexylmethylsulfonate Sodium Salt is driven by its hydrotropic mechanism , which differs distinctly from micellar solubilization provided by long-chain surfactants.
The "Salting-In" Effect
NaCyMs operates by disrupting the lattice structure of water and reducing the cohesive energy density around hydrophobic solute molecules. This allows water-insoluble AIs (e.g., Triazoles, Pyrethroids) to remain thermodynamically stable in aqueous solution without the need for excessive organic solvents.
Visualization of Hydrotropic Action
The following diagram illustrates how NaCyMs (Hydrotrope) bridges the gap between the Active Ingredient and the bulk water phase, preventing phase separation.
Caption: Mechanism of NaCyMs stabilizing hydrophobic AIs via hydrotropic 'salting-in' effects.
Formulation Protocols
Protocol A: Solubility Enhancement in Soluble Concentrates (SL)
Objective: To formulate a high-load aqueous SL of a moderately water-soluble herbicide (e.g., Glufosinate or a Salt of 2,4-D) using NaCyMs to prevent low-temperature crystallization.
Materials:
Active Ingredient (Technical Grade)
Cyclohexylmethylsulfonate Sodium Salt (30-40% aq. solution or powder)
Milling: Add the solid AI and mill using a bead mill (e.g., Dyno-Mill) to a particle size (D50) of 2-3 µm.
Note: NaCyMs acts to coat the newly formed surfaces, preventing re-agglomeration.
Aging: Store a sample at 54°C for 14 days (CIPAC MT 46.3).
Analysis: Measure particle size distribution (Laser Diffraction) before and after aging.
Result: Minimal shift in D90 indicates successful inhibition of Ostwald ripening.
Performance Evaluation & Data Analysis
When evaluating NaCyMs, compare its performance against industry standards like Sodium Xylene Sulfonate (SXS).
Comparative Performance Table:
Parameter
Cyclohexylmethylsulfonate Na
Sodium Xylene Sulfonate (SXS)
Implication
Solubilization Power
High for aliphatic/cyclic AIs
High for aromatic AIs
NaCyMs is better for non-aromatic AIs.
Flash Point
>100°C (Non-volatile)
>100°C
Safe for processing.
Environmental
Non-Aromatic / Biodegradable
Aromatic (Regulatory scrutiny)
Key selling point for "Green" formulations.
Viscosity Impact
Significant reduction
Moderate reduction
Improves pourability of high-load formulations.
Troubleshooting Guide
Issue: Phase Separation in Tank Mixes
Cause: Incompatibility between the NaCyMs-stabilized formulation and high-electrolyte fertilizers (e.g., Ammonium Sulfate).
Solution: Increase NaCyMs concentration to 10-12%. Its sulfonate headgroup provides high electrolyte tolerance, acting as a "bridge" between the organic formulation and the salt solution.
Issue: Excessive Foaming
Cause: While less foamy than SLS, NaCyMs can foam under high shear.
Solution: Add a silicone-based antifoam during the addition of NaCyMs, not after.
References
Cyclohexylmethanesulfonic acid (Acid Precursor). Chemical Book / CAS Database. CAS No. 4352-27-6.[3][4]
Hydrotropes in Agrochemicals. PCC Group - Industrial Formulations. Discusses the role of sulfonates as hydrotropes and coupling agents.
Sodium Alkyl Sulfonates in Pesticide Formulations. Google Patents (WO2013083537A1). Describes the use of short-chain sulfonates (analogous to cyclohexylmethylsulfonate) in glufosinate/herbicide formulations.
Immersion Lithography Fluids (NaCyMs Applications). University of Texas at Austin. Mentions "Sodium Cyclohexylmethanesulfonate (NaCyMs)" as a stable, high-solubility salt for advanced fluid applications.
Technical Guide: High-Yield Synthesis of Cyclohexylmethylsulfonate Sodium Salt
The following technical guide details the process optimization and troubleshooting for the synthesis of Cyclohexylmethylsulfonate sodium salt (Sodium cyclohexylmethanesulfonate). This guide focuses on the Strecker Sulfit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the process optimization and troubleshooting for the synthesis of Cyclohexylmethylsulfonate sodium salt (Sodium cyclohexylmethanesulfonate).
This guide focuses on the Strecker Sulfite Alkylation pathway, the industry-standard method for converting alkyl halides to sulfonate salts.[1]
Reaction Overview & Mechanism
Target Molecule: Sodium cyclohexylmethanesulfonate (CAS: N/A for specific salt, generic class Alkyl Sulfonates)
Core Reaction: Strecker Sulfite Alkylation (Nucleophilic Substitution)
Precursors: (Bromomethyl)cyclohexane + Sodium Sulfite (
)
The synthesis relies on an
nucleophilic attack by the sulfite ion () on the primary carbon of (bromomethyl)cyclohexane.
Key Challenges:
Phase Incompatibility: The organic halide is lipophilic, while sodium sulfite is strictly water-soluble. Without intervention, the reaction rate is diffusion-limited and negligible.
Inorganic Contamination: The product is a sulfonate salt, making it difficult to separate from the byproduct (
) and excess reagent ().
Steric Hindrance: The
-branching of the cyclohexyl ring slightly retards the approach compared to linear alkyl chains.
Reaction Scheme Diagram
Figure 1: Biphasic reaction pathway facilitated by Phase Transfer Catalysis (PTC).
Optimized Experimental Protocol
Note: This protocol is designed for a 50 mmol scale. Scale up linearly.
Reagents & Stoichiometry
Component
Role
Equivalents (eq)
Quantity
(Bromomethyl)cyclohexane
Substrate
1.0
8.85 g
Sodium Sulfite ()
Nucleophile
1.5 - 2.0
9.45 - 12.6 g
Tetrabutylammonium Bromide (TBAB)
PTC
0.05 (5 mol%)
0.8 g
Water
Solvent A
-
40 mL
Ethanol (or Toluene)
Solvent B
-
40 mL
Step-by-Step Methodology
Preparation of Aqueous Phase:
Dissolve Sodium Sulfite (1.5 eq) in deionized water (40 mL) in a round-bottom flask. Ensure complete dissolution.
Tip: Use anhydrous
to ensure accurate mass, but expect it to hydrate immediately.
Addition of Organic Phase:
Add (Bromomethyl)cyclohexane (1.0 eq) and Ethanol (40 mL).
Variation: If using Toluene instead of Ethanol, the mixture will be strictly biphasic. Ethanol acts as a co-solvent to increase mutual solubility, often rendering PTC optional but recommended for speed.
Catalyst Addition:
Add TBAB (5 mol%).
Why: The quaternary ammonium salt shuttles the sulfite ion into the organic boundary layer, accelerating the reaction by orders of magnitude [1].
Reflux:
Heat the mixture to reflux (~85-90°C). Vigorous stirring (magnetic or mechanical) is critical to maximize interfacial surface area.
Duration: 12–24 hours. Monitor by TLC (stain with
or Iodine; bromide is UV active if traces of impurities exist, but the sulfonate is not strongly UV active).
Workup & Purification (The "Desalting" Step):
Evaporation: Remove the organic solvent (Ethanol/Toluene) and water under reduced pressure (Rotavap) to obtain a dry white solid residue. This residue contains Product + NaBr + Excess
.
Extraction: Add hot absolute ethanol (approx. 100 mL) to the dry residue. Reflux for 30 mins.
Filtration: Filter the hot mixture while maintaining temperature.
Logic: Sodium Sulfonate salts are soluble in hot ethanol; inorganic salts (NaBr,
) are practically insoluble [2].
Crystallization: Cool the filtrate to 0°C. The product may crystallize. If not, evaporate the ethanol to dryness to yield the pure surfactant.
Troubleshooting & Yield Improvement (Q&A)
Issue: Low Yield (<50%)
Q: I am getting low conversion even after 24 hours. What is wrong?A: This is likely a Phase Transfer or Temperature issue.
Diagnosis: Check if you used a PTC. Without TBAB or Aliquat 336, the sulfite cannot effectively attack the lipophilic bromide.
Fix 1 (Catalyst): Increase TBAB load to 10 mol%.
Fix 2 (Finkelstein Assist): Add catalytic Sodium Iodide (NaI, 5 mol%). Iodide displaces the Bromide to form the more reactive Iodide intermediate, which is then displaced by Sulfite.
Fix 3 (Temperature): If using Ethanol/Water, your reflux is limited to ~80°C. Switch to n-Propanol/Water (reflux ~97°C) to overcome the activation energy barrier of the
-branched substrate.
Issue: Product Purity (Inorganic Contamination)
Q: My NMR shows sharp peaks, but the mass balance is >100% and the ash content is high.A: You have trapped inorganic salts (NaBr).
Explanation: Sulfonates are surfactants; they can form micelles that trap inorganic ions, or the "hot ethanol" extraction was done with wet ethanol.
Fix: Ensure the ethanol used for extraction is Absolute (100%) . Water content drastically increases NaBr solubility in ethanol. Repeat the hot ethanol extraction and filtration step twice.
Issue: Starting Material Recovery
Q: Can I recover unreacted bromide?A: Yes. Before the evaporation step, extract the aqueous reaction mixture with Diethyl Ether or Hexane. The unreacted (Bromomethyl)cyclohexane will partition into the ether layer. The product (Sulfonate) remains in the water layer.
Purification Workflow Diagram
Figure 2: Purification strategy exploiting differential solubility in absolute ethanol.
FAQ: Expert Insights
Q: Can I use Cyclohexylmethyl Chloride instead of Bromide to save cost?A: Yes, but the Chloride is significantly less reactive (
is a poorer leaving group). You must use the "Finkelstein condition": Add 10-20 mol% Sodium Iodide (NaI) to the reaction. The iodide converts the alkyl chloride to alkyl iodide in situ, which reacts rapidly with sulfite.
Q: Why does the reaction mixture turn yellow/brown?A: This indicates oxidation of trace impurities or the PTC decomposing at high temperatures over long periods. It usually does not affect the sulfonate yield. If color is critical, treat the final aqueous solution with activated carbon before the final evaporation.
Q: Is an inert atmosphere (Nitrogen/Argon) required?A: Strictly speaking, no, but it is highly recommended . Sodium sulfite is a reducing agent and slowly oxidizes to Sodium Sulfate (
) in air. Using an inert blanket prevents reagent loss and keeps the stoichiometry accurate.
References
Honeycutt, J. M. (1959). Inorganic salt removal from oil-soluble sulfonates. U.S. Patent 2,880,173. Washington, DC: U.S. Patent and Trademark Office.
Master Organic Chemistry. (2023). The Strecker Synthesis. Retrieved from [Link](Note: Cited for general Strecker context, though specific sulfite alkylation is distinct).
Technical Support Center: Purification of Cyclohexylmethylsulfonate Sodium Salt
Introduction Welcome to the Technical Support Hub. You are likely working with Cyclohexylmethylsulfonate Sodium Salt (CAS: N/A for specific salt, generic class: Aliphatic Sulfonates), a surfactant-like intermediate often...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Hub. You are likely working with Cyclohexylmethylsulfonate Sodium Salt (CAS: N/A for specific salt, generic class: Aliphatic Sulfonates), a surfactant-like intermediate often synthesized via the Strecker sulfite alkylation of cyclohexylmethyl halides.
The purification of this molecule presents a classic "Amphiphilic Paradox":
The Hydrophobic Tail (
) makes it prone to foaming and "oiling out" in water.
The Hydrophilic Head (
) makes it incredibly difficult to separate from inorganic byproducts (NaCl, NaBr, ) which share its water solubility.
This guide moves beyond generic textbook advice, focusing on the Ethanol Desalting Strategy and Azeotropic Drying to achieve pharmaceutical-grade purity (>98%).
Module 1: The Impurity Landscape
Before initiating purification, you must identify the "Enemy." In the synthesis of cyclohexylmethylsulfonate sodium, you are fighting three distinct impurity classes:
Module 2: The Purification Protocol (The "Golden Path")
This protocol utilizes the Differential Solvation principle.[1] While both your product and the inorganic salts are water-soluble, only the organic sulfonate is significantly soluble in hot ethanol.
Phase 1: Removal of Lipophilic Organics (Type B)
Rationale: Unreacted alkyl halides are toxic and must be removed before the desalting step to prevent them from co-crystallizing.
Dissolve the crude reaction mixture in the minimum amount of Water .
Perform a liquid-liquid extraction using Diethyl Ether or Hexane (3x).
Target: The organic impurities migrate to the ether layer.
Product: Remains in the aqueous layer.
Evaporate the aqueous layer to complete dryness (rotary evaporator). You will be left with a white/off-white solid containing your Product + Inorganic Salts.[1]
Phase 2: Ethanol Desalting (Type A Removal)
Rationale: Sodium halides have negligible solubility in boiling ethanol (<0.1 g/100g ), whereas aliphatic sulfonates exhibit high solubility due to the organic tail.
Pulverize the dried solid residue into a fine powder.
Suspend the powder in Absolute Ethanol (approx. 10 mL per gram of solid).
Heat to Reflux (78°C) with vigorous stirring for 30–60 minutes.
CRITICAL STEP: Filter the solution while hot (using a pre-heated Buchner funnel or sintered glass filter).
Cool the filtrate slowly to 0°C. The product should crystallize. If not, reduce volume by 50% via evaporation and re-cool.
Phase 3: Final Polishing (Recrystallization)
Dissolve the semi-pure crystals in minimum hot Methanol or Ethanol .
Add Acetone dropwise until the solution turns slightly turbid (cloud point).
Re-heat to clarify, then let stand at room temperature, followed by 4°C.
Filter and dry under high vacuum at 50°C.
Visual Workflow: The Desalting Logic
Caption: Figure 1.[2][3] The "Ethanol Desalting" workflow exploits the solubility differential between organic sulfonates and inorganic salts in hot ethanol.
Module 3: Troubleshooting & FAQs
Q1: My product turned into a sticky "goo" or oil instead of crystals. What happened?
Diagnosis: This is "Oiling Out," common with amphiphilic sulfonates. It usually indicates trapped water or cooling too rapidly.
The Fix:
Azeotropic Drying: Redissolve the goo in Ethanol/Toluene and evaporate to remove trace water.
Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.
Anti-Solvent Titration: Dissolve in minimum methanol, then add Acetone very slowly with rapid stirring. If oil droplets form, stop and heat until clear, then cool much slower.
Q2: The "Ash Content" is still high (>1%) after ethanol extraction. Why?
Diagnosis: You likely filtered the ethanol solution too slowly or at too low a temperature. Sodium salts have a temperature-dependent solubility curve; if the ethanol cools during filtration, NaCl re-precipitates into the filtrate but is fine enough to pass through coarse filters.
The Fix: Use a heated funnel or keep the setup wrapped in aluminum foil/heating tape during filtration. Use Celite (diatomaceous earth) as a filter aid to trap fine salt particulates.
Q3: The NMR shows a clean product, but the melting point is broad.
Diagnosis: Sulfonate salts often do not have sharp melting points; they decompose.
Validation: Do not rely on MP. Rely on 1H NMR (look for the methylene doublet at
2.6–2.9 ppm) and Elemental Analysis (C/H/S ratio).
Note: If the product is hygroscopic, a broad range indicates water absorption. Dry at 60°C under vacuum over
for 24 hours.
Q4: I am seeing foaming during the evaporation step.
Diagnosis: Your product is a surfactant.
The Fix: Do not fill the rotavap flask more than 30%. Add a few drops of n-Octanol (anti-foaming agent) if strictly necessary, though this requires a subsequent hexane wash to remove. Alternatively, use a "bump trap" and lower the vacuum pressure to evaporate slower.
The doublet at ~2.75 ppm confirms the methylene bridge is intact. Absence of peaks at ~3.5 ppm confirms removal of starting alcohol/halide.
AgNO3 Test
No precipitate
Dissolve product in water; add Silver Nitrate. White precipitate indicates residual Halides (NaCl/NaBr).
Gravimetric Ash
~20–25% (Calculated)
Calc. % Na for . If Exp > Calc, you have inorganic salts.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of organic salts).
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (General methods for sulfonate purification).
Honeycutt, J. M. (1959). Inorganic salt removal from oil-soluble sulfonates. U.S. Patent 2,880,173. (Foundational industrial method for desalting sulfonates using solvent mixtures).
Meloan, C. E. (1999). Chemical Separations: Principles, Techniques, and Experiments. Wiley-Interscience. (Principles of precipitation and solubility differentiation).
SeniorChem. (2023). Solubility of NaCl in Alcohols. (Data verification for the insolubility of NaCl in absolute ethanol).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Cyclohexylmethylsulfonate sodium salt and all solvents used before proceeding.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sodium Cyclohexylmethylsulfonate Synthesis & Impurity Profiling
Topic: Reaction Side Products & Troubleshooting for Sodium Cyclohexylmethylsulfonate (
)
Audience: Organic Chemists, Process Engineers, and R&D Scientists.
Critical Disambiguation & Product Identification
Before proceeding, we must verify the chemical identity to ensure this guide matches your experimental context.
Target Compound:Sodium Cyclohexylmethylsulfonate
Structure: Cyclohexyl ring
Methylene bridge () Sulfonate group () Sodium ().
CAS (Acid form): 7366-59-8 (Cyclohexylmethanesulfonic acid).
Primary Synthesis: Strecker Sulfite Alkylation (Nucleophilic substitution of cyclohexylmethyl halide with sodium sulfite).
Common Confusion: This is NOT Sodium Cyclamate (Sodium Cyclohexylsulfamate), which contains a Nitrogen-Sulfur bond (
). If you are looking for Cyclamate impurities (e.g., Cyclohexylamine), this guide is not applicable.
Reaction Logic: The Strecker Sulfite Alkylation
The synthesis of Sodium Cyclohexylmethylsulfonate typically proceeds via the Strecker Sulfite Alkylation (not to be confused with the Strecker Amino Acid synthesis). This involves the nucleophilic attack of the sulfite ion (
) on a primary alkyl halide (Cyclohexylmethyl bromide or chloride).
Reaction Equation:
While this reaction is generally robust for primary halides, specific side products arise due to competing mechanisms (hydrolysis, elimination) and reagent quality (oxidation).
Reaction Pathway & Side Product Diagram
Figure 1: Reaction network showing the primary SN2 pathway and competing side reactions leading to specific impurities.
Detailed Side Product Analysis
The following table summarizes the impurities you will likely encounter, their mechanistic origin, and detection methods.
Impurity Class
Specific Compound
Origin Mechanism
Detection Method
Removal Strategy
Organic (Hydrolysis)
Cyclohexylmethanol
Nucleophilic attack by or instead of . Common if reaction pH drifts too high (basic hydrolysis) or too low (solvolysis).
Solvent extraction (e.g., Ether/DCM wash) of the aqueous reaction mixture.
Organic (Elimination)
Methylenecyclohexane
Dehydrohalogenation of the starting material. Occurs if the sulfite acts as a base rather than a nucleophile (rare for primary halides but possible at high temps).
GC-MS, 1H-NMR (Olefinic protons ~4.6 ppm)
Volatile; usually removed during reflux or vacuum stripping.
Inorganic (Oxidation)
Sodium Sulfate ()
Oxidation of excess Sodium Sulfite by atmospheric oxygen.
Ion Chromatography (IC), Gravimetric (BaCl2 test)
Hot filtration (solubility difference) or recrystallization from Ethanol/Water.
Inorganic (Stoichiometric)
Sodium Bromide/Chloride
The leaving group salt formed during the substitution.
Silver Nitrate titration, IC
Recrystallization (NaCl is insoluble in hot ethanol; Sulfonate is soluble).
Dimer (Rare)
Bis(cyclohexylmethyl) ether
Reaction of Cyclohexylmethanol (side product) with starting halide.
GC-MS
Solvent extraction.
Troubleshooting Guide: FAQs & Solutions
Issue 1: "My product is a sticky paste instead of a crystalline solid."
Diagnosis: Presence of Cyclohexylmethanol (Hydrolysis side product).
Even small amounts of the alcohol side product can prevent the sulfonate salt from crystallizing, acting as a plasticizer.
Corrective Action:
Dissolve the crude paste in a minimal amount of water.
Perform a wash with an organic solvent (Diethyl ether or Ethyl acetate). The sulfonate stays in the water; the alcohol moves to the organic layer.
Evaporate the aqueous layer and recrystallize from Ethanol/Water.
Issue 2: "High ash content or insoluble white residue."
Diagnosis: Contamination with Sodium Sulfate or Sodium Halides .
Sodium sulfite is easily oxidized to sodium sulfate if the reaction vessel is not purged with nitrogen.
Corrective Action:
Prevention: Always degas solvents and run the reaction under
atmosphere.
Purification: Utilize the "Desalting" technique.[1] Sodium Cyclohexylmethylsulfonate is soluble in hot ethanol, whereas Sodium Sulfate and Sodium Chloride have very low solubility in ethanol.
Protocol: Dry the crude solid completely. Extract with boiling absolute ethanol. Filter the hot solution (removes inorganic salts). Cool the filtrate to crystallize the pure sulfonate.
Issue 3: "Low yield despite full consumption of starting material."
Diagnosis: Competitive Hydrolysis or Bunte Salt Formation .
If you used Sodium Thiosulfate instead of Sulfite, you formed a Bunte Salt (
), which requires oxidation to become a sulfonate. If you used Sulfite, water likely competed as a nucleophile.
Corrective Action:
Increase the concentration of Sodium Sulfite (maintain saturation).
Use a Phase Transfer Catalyst (e.g., TBAB) if using a biphasic system to favor the sulfite attack over water hydrolysis.
Validated Purification Protocol (Desalting)
To isolate high-purity Sodium Cyclohexylmethylsulfonate free from side products:
Quench: Cool reaction mixture. If excess sulfite is present, add a stoichiometric amount of dilute
(carefully) to convert sulfite to sulfate (easier to remove than sulfite) or simply proceed to drying if sulfite excess is low.
Extraction (Organic Impurity Removal): Wash the aqueous reaction mixture 3x with Ethyl Acetate. This removes Cyclohexylmethanol and Methylenecyclohexane .
Drying: Evaporate the aqueous phase to dryness (rotary evaporator/lyophilizer) to obtain the Crude Solid (Sulfonate + Inorganic Salts).
Ethanol Extraction (Inorganic Salt Removal):
Pulverize the crude solid.
Add Boiling Ethanol (approx. 10 mL per gram of solid).
Stir under reflux for 30 mins.
Hot Filtration: Filter the mixture while hot through a sintered glass funnel. The insoluble cake is NaCl/NaBr/Na2SO4 . The filtrate contains your product.
Crystallization: Cool the ethanol filtrate to 0°C. The Sodium Cyclohexylmethylsulfonate will crystallize out. Filter and dry under vacuum.[2]
References
Strecker Sulfite Alkylation (General Mechanism)
Title: "Sulfonic Acids and Sulfonates."[3][1][2][4][5]
Source: Kirk-Othmer Encyclopedia of Chemical Technology.
Context: Defines the nucleophilic substitution of alkyl halides with sulfite.
URL:
Purification of Sulfonates
Title: "Method for removing inorganic salt in sulfonate."[1][4]
Source: Google P
Context: Describes industrial desalting techniques using solvent polarity differences.
URL:
Impurity Profiling (Analogous Compounds)
Title: "Characterization of impurities in commercial lots of sodium saccharin (and related sulfon
Source: Food and Chemical Toxicology.
Context: Illustrates detection methods for organic impurities in sulfonate/sulfam
URL:
Phase Transfer Catalysis in Sulfonation
Title: "Synthesis of Sulfonate Surfactants Using Strecker Modific
Source: Journal of Surfactants and Detergents.
Context: Optimizing yield and reducing hydrolysis side products.
Technical Support Center: Sulfonate Stability & Degradation
The following technical guide is structured as a specialized support portal for researchers dealing with Cyclohexylmethylsulfonate Sodium Salt (and its critical distinction from related genotoxic impurities). It prioriti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support portal for researchers dealing with Cyclohexylmethylsulfonate Sodium Salt (and its critical distinction from related genotoxic impurities). It prioritizes chemical logic, stability profiling, and troubleshooting for drug development contexts.
Topic: Cyclohexylmethylsulfonate Sodium Salt (CAS: N/A - Custom/Analogous Structure)
Status: Active | Audience: R&D, Analytical Chemistry, CMC
Executive Summary & Chemical Identity
User Query: "What are the degradation pathways of Cyclohexylmethylsulfonate sodium salt?"
Technical Definition:
Cyclohexylmethylsulfonate sodium salt (Structure:
) is an aliphatic sulfonate salt . It is chemically distinct from Cyclamates (sulfamates) and Sulfonate Esters (genotoxic impurities).
Immediate Stability Profile:
Hydrolysis:HIGH STABILITY. The
bond is resistant to acid/base hydrolysis (pH 1–13).
Thermal:HIGH STABILITY. Generally stable >200°C.
Oxidation:MODERATE. Susceptible to radical attack on the cyclohexyl ring (Advanced Oxidation Processes).
Critical Safety Warning (The "GTI" Confusion):
In drug development, this compound is often confused with Cyclohexylmethyl methanesulfonate (the ester of cyclohexylmethanol and methanesulfonic acid).
The Salt (Subject): Non-genotoxic, stable.
The Ester (Impurity): Potentially genotoxic (GTI), hydrolytically unstable.
If you are tracking a Genotoxic Impurity (GTI), refer to the "Ester Hydrolysis" section below.
Troubleshooting Guide: Degradation & Stability
Issue 1: "My compound is not degrading under standard stress conditions."
Diagnosis: You are likely subjecting the sulfonate salt to hydrolytic stress (Acid/Base/Heat).
Root Cause: The Carbon-Sulfur (
) bond in primary alkyl sulfonates is exceptionally robust. Unlike esters or amides, it does not hydrolyze.
Resolution:
Acceptance: The salt is expected to remain unchanged in standard forced degradation (0.1N HCl/NaOH, 60°C).
Action: To force degradation, you must switch from hydrolytic stress to oxidative stress (radical chemistry).
Issue 2: "I see unknown peaks eluting early in my oxidative stress samples."
Diagnosis: Ring oxidation is occurring.
Mechanism: Hydroxyl radicals (
) attack the tertiary or secondary carbons on the cyclohexyl ring, not the sulfonate headgroup.
Pathway:
Hydrogen abstraction from the ring.
Formation of cyclohexanone derivatives.
Ring opening to dicarboxylic acid sulfonates (e.g., sulfomethyl-adipic acid species).
Issue 3: "I need to prove this is NOT the genotoxic ester."
Diagnosis: Regulatory authorities require proof that your salt is not the alkylator ester.
Differentiation:
The Ester: Hydrolyzes rapidly in basic water to release Cyclohexylmethanol + Methanesulfonate.
The Salt: Does not release an alcohol upon base treatment.
Action: Perform the "Base Spike Challenge" (Protocol A below).
Visualizing the Pathways (Graphviz)
The following diagram illustrates the divergent stability profiles of the Salt versus the Ester, and the oxidative degradation pathway of the Salt.
Caption: Comparative degradation logic. The Salt (Blue) resists hydrolysis but degrades via oxidative ring opening. The Ester (Red) hydrolyzes to alcohol and acid.
Experimental Protocols
Protocol A: The "Base Spike" Differentiation Test
Use this to confirm your analyte is the stable Salt and not the labile Ester.
Preparation: Prepare a 1 mg/mL solution of your analyte in Acetonitrile:Water (50:50).
Initial HPLC: Inject sample (T=0).
Stress: Add 1.0 N NaOH (10% v/v). Incubate at 40°C for 1 hour.
Neutralization: Quench with 1.0 N HCl.
Final HPLC: Inject sample (T=Final).
Interpretation:
Result A (No Change): Analyte is Cyclohexylmethylsulfonate Salt .
Result B (Peak Disappears + New Peak): Analyte was the Ester . The new peak is likely Cyclohexylmethanol.
Protocol B: Oxidative Forced Degradation (For Salt Profiling)
Use this to generate degradation products for method validation.
Reagent: 30% Hydrogen Peroxide (
).
Condition: Mix sample with
(1:1 ratio). Heat to 60°C for 4–24 hours.
Observation:
Sulfonates are resistant to mild oxidation. If no degradation is observed, add
(Fenton's Reagent) to generate hydroxyl radicals.
Tracking: Monitor for the appearance of more polar species (eluting earlier on Reverse Phase C18) corresponding to hydroxylated ring structures.
Frequently Asked Questions (FAQ)
Q: Is Cyclohexylmethylsulfonate the same as Cyclamate?A:No.
Cyclamate: Sodium Cyclohexylsulfamate (
). It has a Nitrogen-Sulfur bond.[1] It degrades via hydrolysis (acidic pH) to Cyclohexylamine (toxic).
Cyclohexylmethylsulfonate: (
). It has a Carbon-Sulfur bond.[1][2] It does not produce Cyclohexylamine.
Q: Why does my LC-MS show a mass of M-22?A: In negative mode ESI, sulfonates (
) typically show the molecular ion . If you see fragmentation, sulfonates often lose (80 Da) or the whole sulfonate group under high collision energy, leaving the alkyl carbocation or alkene.
Q: Can bacteria degrade this salt in wastewater?A: Yes, but slowly. The pathway follows Desulfonation or Omega-oxidation . Specialized bacteria (e.g., Pseudomonas sp.) can cleave the C-S bond, but it is not readily biodegradable compared to sulfates.
Data Summary: Stability Matrix
Stress Condition
Duration
Expected Loss (%)
Mechanism
Acid (0.1 N HCl)
24 Hours
< 1%
Stable (C-S bond)
Base (0.1 N NaOH)
24 Hours
< 1%
Stable (C-S bond)
Heat (80°C)
7 Days
< 0.5%
Thermally Stable
Peroxide (3% H2O2)
24 Hours
5 - 10%
Ring Hydroxylation
Fenton (Fe2+ / H2O2)
4 Hours
> 50%
Radical Ring Opening
References
Teo, S. K. C., et al. (2004). "Selective Hydrolysis of Methanesulfonate Esters." Journal of Organic Chemistry. (Demonstrates the hydrolytic instability of sulfonate esters vs. the stability of the sulfonate anion).
Roberts, D. W. (1991). "QSPR for biodegradation of alkyl sulfonates." Ecotoxicology and Environmental Safety. (Establishes the biological stability of the C-S bond in alkyl sulfonates).
Elder, D. P., et al. (2009). "Genotoxic Impurities: Methanesulfonic Acid Esters."[3][4] Journal of Pharmaceutical Sciences. (Differentiation between the toxic ester and the stable sulfonic acid/salt).
PubChem. "Cyclohexylmethyl methanesulfonate (Compound)."[2][5] National Library of Medicine. (Chemical structure and property verification).
Boethling, R. S., et al. (2004). "Biodegradation of Linear Alkylbenzene Sulfonates." Applied and Environmental Microbiology. (Provides the mechanism for ring/alkyl chain oxidation in sulfonates).
"Cyclohexylmethylsulfonate sodium salt" solubility problems in organic solvents
Troubleshooting Guide for Solubility & Handling in Organic Media ) Executive Summary & Chemical Profile Cyclohexylmethylsulfonate sodium salt is an amphiphilic ionic compound. It possesses a lipophilic cyclohexylmethyl t...
Author: BenchChem Technical Support Team. Date: February 2026
Troubleshooting Guide for Solubility & Handling in Organic Media
)
Executive Summary & Chemical Profile
Cyclohexylmethylsulfonate sodium salt is an amphiphilic ionic compound. It possesses a lipophilic cyclohexylmethyl tail and a hydrophilic sulfonate headgroup. This duality creates a specific "solubility conflict": the tail seeks non-polar environments, while the ionic headgroup demands high-dielectric solvents (water, DMSO) to overcome its crystal lattice energy.
Core Solubility Rule: As a sodium salt, this compound is inherently insoluble in non-polar organic solvents (Hexane, Toluene, DCM) and aprotic solvents with low dielectric constants (THF, Ethyl Acetate). Attempting to force dissolution in these media without additives will result in suspension or precipitation.
Solubility Matrix & Solvent Selection
Use this matrix to select the appropriate solvent system for your specific application.
Solvent Class
Representative Solvents
Solubility Status
Application Notes
Aqueous
Water (),
High
Ideal for stock solutions and NMR.
Polar Protic
Methanol (), Ethanol ()
Moderate to High
Solubility decreases as carbon chain length of alcohol increases. Methanol is the best organic choice.
Polar Aprotic
DMSO, DMF, DMAc
Moderate
Good for reactions requiring higher temperatures. DMSO is superior to DMF.
Mod. Polar Aprotic
Acetone, Acetonitrile (ACN)
Low / Insoluble
Will likely crash out. Can be used as an anti-solvent for crystallization.
Chlorinated
Dichloromethane (DCM), Chloroform
Insoluble
Requires Phase Transfer Catalyst (PTC) or cation exchange to dissolve.
Non-Polar
Hexane, Toluene, Diethyl Ether
Insoluble
Strictly non-solvents. Used to wash away non-polar impurities.
Troubleshooting Scenarios (Q&A)
Scenario A: Reaction Engineering
Q: "I need to react this salt with an electrophile in Dichloromethane (DCM), but it sits at the bottom of the flask. How do I get it into solution?"
A: You cannot dissolve the sodium salt directly in DCM. You must use Phase Transfer Catalysis (PTC) or Cation Exchange .
Option 1: Phase Transfer Catalysis (Recommended for Scale-up)
The sodium ion (
) is hard, blocking the sulfonate from entering the organic phase. Use a crown ether or quaternary ammonium salt to shuttle the anion.
Catalyst: 15-Crown-5 (specific for
) or Tetrabutylammonium bromide (TBAB).
Protocol: Add 5-10 mol% of 15-Crown-5 to your DCM suspension. The crown ether complexes the
, making the salt lipophilic enough to dissolve or at least react at the interface.
Option 2: Cation Exchange (Lipophilic Salt Formation)
Convert the sodium salt to a Tetrabutylammonium (TBA) salt. The TBA salt is highly soluble in DCM, Chloroform, and THF.
Protocol: Preparation of TBA-Cyclohexylmethylsulfonate
Dissolve 1.0 eq of Cyclohexylmethylsulfonate sodium salt in minimal water.
Add 1.0 eq of Tetrabutylammonium Hydrogen Sulfate (
) or Chloride.
Extract the mixture with Dichloromethane (DCM). The TBA-sulfonate pair will partition into the DCM layer; inorganic sodium salts remain in the water.
Dry the DCM layer (
) and evaporate. The resulting oil/solid is your DCM-soluble reagent.
Scenario B: Analytical Chemistry (NMR)
Q: "I need to run a
NMR, but the sample won't dissolve in . What should I do?"
A: Do not use Chloroform-d (
).
Primary Choice: Deuterium Oxide (
). This provides the cleanest baseline and instant solubility.
Secondary Choice: Methanol-d4 (
). Use this if you need to observe exchangeable protons or if the sample is a mixture with organic intermediates.
Emergency Workaround: If you must use
(e.g., for comparison with other lipophilic compounds), add 1-2 drops of TFA-d or perform the TBA-cation exchange described above.
Scenario C: Purification & Desalting
Q: "My product contains Sodium Chloride (NaCl) from the synthesis. How do I remove the inorganic salt?"
A: Leverage the "Solubility Differential" between organic sulfonates and inorganic halides.
Mechanism: Sodium sulfonates are moderately soluble in hot ethanol/methanol; NaCl is effectively insoluble in dry alcohols.
Step-by-Step Desalting Protocol:
Dry your crude solid completely (remove all water).
Suspend the solid in anhydrous Ethanol or Isopropanol .
Heat to reflux with vigorous stirring for 30 minutes.
Filter the hot mixture through a sintered glass funnel (or Celite pad). The NaCl remains on the filter.
Evaporate the filtrate to recover the desalted Cyclohexylmethylsulfonate.
Visual Technical Guides
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the correct solvent system based on experimental intent.
Figure 2: Cation Exchange Workflow (Na+ to TBA+)
Caption: Mechanism for converting the hydrophilic sodium salt into a lipophilic TBA salt for organic solubility.
References
Gokel, G. W., & Durst, H. D. (1976). Principles and Synthetic Applications in Crown Ether Chemistry. Synthesis. (Describes the use of 15-Crown-5 for Sodium ion complexation in organic media).
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Foundational text on using TBA salts to solubilize anions in organics).
Pande, R., & Bhardwaj, M. (2012). Solubility of Sodium Sulfonates in Organic Solvents. Journal of Surfactants and Detergents.
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation energy and salt dissolution).
Preventing hydrolysis of "Cyclohexylmethylsulfonate sodium salt"
This is a technical support guide designed for the Chemical Stability & Formulation Division . It addresses the specific stability profile of cyclohexyl-series sulfur compounds, resolving the common confusion between sta...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for the Chemical Stability & Formulation Division . It addresses the specific stability profile of cyclohexyl-series sulfur compounds, resolving the common confusion between stable sulfonates and hydrolytically labile sulfamates/esters.
Topic: Stability & Hydrolysis Prevention for Cyclohexylmethylsulfonate Sodium Salt
Critical Alert: The term "Cyclohexylmethylsulfonate sodium salt" is frequently used ambiguously in industrial catalogs. Before applying stabilization protocols, you must verify the specific molecular structure, as the hydrolysis mechanisms differ radically between the Sulfonate (C-S bond) and the Sulfamate (N-S bond).
Use the following Diagnostic Table to confirm your molecule:
Feature
Target A: The Sulfonate
Target B: The Sulfamate (Cyclamate)
Target C: The Ester (Mesylate)
IUPAC
Sodium cyclohexylmethanesulfonate
Sodium -cyclohexylsulfamate
Cyclohexylmethyl methanesulfonate
Structure
Bond Type
C-S (Carbon-Sulfur)
N-S (Nitrogen-Sulfur)
S-O-C (Sulfonate Ester)
Stability
Extremely Stable
Labile at Low pH
Highly Labile (Hydrolyzes Rapidly)
Hydrolysis Product
None (under normal conditions)
Cyclohexylamine (Toxic) + Sulfate
Methanesulfonic acid + Alcohol
Support Note: If you are observing "hydrolysis" (loss of assay, pH drop, or appearance of sulfate ions), you are likely working with Target B (Sulfamate) or Target C (Ester) , or your "Sulfonate" sample contains these as impurities. The true Sulfonate salt (Target A) is resistant to hydrolysis even in boiling water.
Troubleshooting Guide: Why is my sample degrading?
Scenario 1: You are working with the Sulfamate (Cyclamate)
Commonly mislabeled as "Cyclohexylsulfonate" in bulk chemical catalogs.
The Issue: The N-S bond is susceptible to acid-catalyzed hydrolysis, yielding cyclohexylamine and bisulfate.
Reaction:
, the nitrogen atom becomes protonated, weakening the N-S bond and inviting nucleophilic attack by water.
Action: Use Citrate or Phosphate buffers to lock pH between 5.5–7.0.[1]
Temperature Limits: Avoid autoclaving at acidic pH. Sterilize via filtration (0.22 µm) rather than heat if the matrix is slightly acidic.
Nitrite Scavenging: Ensure no nitrite impurities are present. Nitrites can react with the amine moiety (N-nitrosation) leading to rapid degradation and formation of carcinogenic nitrosamines.
Scenario 2: You are working with the True Sulfonate ( Bond)
The Issue: You observe "Loss of Assay" despite the molecule being chemically stable.
Root Cause Analysis:
Hygroscopicity: Sodium sulfonates are potent hydrotropes. They absorb atmospheric moisture, diluting the solid mass.
Correction: Store in a desiccator. Recalculate assay based on water content (Karl Fischer titration).
Precipitation (Not Degradation): In the presence of divalent cations (
, ) or high ionic strength, the salt may precipitate out of solution.
Correction: Add EDTA (1-2 mM) to chelate divalent ions.
Radical Oxidation: While resistant to hydrolysis, the
position next to the sulfonate is susceptible to radical attack (Fenton chemistry) if trace metals () and peroxides are present.
Correction: Add an antioxidant (e.g., Sodium Thiosulfate) if the environment is oxidative.
Visualizing the Stability Pathways
The following diagram illustrates the structural vulnerability of the different "Cyclohexyl" sulfur derivatives.
Figure 1: Comparative stability pathways. Note that the true Sulfonate Salt (Target A) is chemically inert to hydrolysis, whereas the Sulfamate (Target B) and Ester (Target C) are labile.
Frequently Asked Questions (FAQ)
Q1: I am seeing a new peak in my HPLC at a relative retention time (RRT) of 0.4. Is this a hydrolysis product?
Diagnosis: If you are using the Sulfamate , this is likely Cyclohexylamine. It absorbs poorly in UV (requires refractive index or CAD detection) unless derivatized.
If using the Sulfonate: This is likely an impurity from synthesis (e.g., unreacted starting material) or a buffer artifact, not a hydrolysis product.
Q2: Can I autoclave Cyclohexylmethylsulfonate sodium salt?
Yes: If it is the true Sulfonate (C-S) , it is thermally stable up to >200°C.
No: If it is the Sulfamate , autoclaving will cause partial breakdown (approx. 0.5–2% degradation) depending on the pH. Filter sterilize instead.
Q3: How do I remove the "Ester" impurity from my "Salt" preparation?
If you suspect your salt is contaminated with the precursor ester (which is a potential genotoxic impurity), simply heating the aqueous solution to 50°C for 2 hours at pH 9 will fully hydrolyze the ester into the safe salt form, leaving the desired salt untouched.
References
Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342–2354.
Spillane, W. J., et al. (2004). Mechanism of the Acidic Hydrolysis of Sulfamates. Journal of the Chemical Society, Perkin Transactions 2. (Clarifies the N-S bond lability vs C-S stability).
FDA Food Additive Status. (2023). Sodium Cyclamate (Cyclohexylsulfamate) stability data and hydrolysis products.
Roberts, D. W. (2004). Optimization of the linear alkyl benzene sulfonation process: Stability of sulfonate salts. Organic Process Research & Development.
Technical Support Center: Synthesis of Cyclohexylmethylsulfonate Sodium Salt
Welcome to the technical support center for the synthesis of Cyclohexylmethylsulfonate sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Cyclohexylmethylsulfonate sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important intermediate. We will delve into the underlying chemical principles to provide actionable troubleshooting advice and robust protocols.
Section 1: Overview of the Synthetic Pathway
The synthesis of Cyclohexylmethylsulfonate sodium salt is typically achieved via a two-step process. The first and most critical step is the formation of the sulfonate ester, Cyclohexylmethyl methanesulfonate, through the reaction of cyclohexanemethanol with methanesulfonyl chloride (MsCl). This reaction is conducted in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct. The subsequent step involves the formation of the sodium salt, although for many applications, the intermediate sulfonate ester is the desired reactive species.
Salt Formation (if required): The resulting ester can be used directly or converted to a sodium salt through various methods, though this is less common as the ester is typically a reactive intermediate. The focus of this guide is on the challenging esterification step.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yield is one of the most frequent challenges and can be attributed to several factors, primarily related to reagent quality and reaction conditions.
Cause 1: Presence of Moisture. Methanesulfonyl chloride (MsCl) is highly reactive and readily hydrolyzes with water to form methanesulfonic acid, which will not react with the alcohol.[1][2] This side reaction consumes your electrophile, directly reducing the yield.
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
Cause 2: Inefficient Temperature Control. The reaction between the alcohol and MsCl is exothermic.[1] If the temperature rises uncontrollably, it can promote side reactions, such as the formation of elimination byproducts (cyclohexylidenemethane) or other decomposition pathways.
Solution: Perform the addition of methanesulfonyl chloride slowly and dropwise at a low temperature (typically 0 °C) using an ice bath.[1] Monitor the internal temperature throughout the addition. For larger scale reactions, efficient heat transfer is critical, which may require a jacketed reactor.[3]
Cause 3: Sub-optimal Stoichiometry. An incorrect ratio of reagents can lead to incomplete conversion.
Solution: Typically, a slight excess of methanesulfonyl chloride (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents) is used to drive the reaction to completion.[4] Verify the purity of your starting alcohol, as impurities will affect the effective molar quantity.
Q2: I'm observing a significant amount of an unknown byproduct. What is it likely to be?
Byproduct formation complicates purification and reduces yield. The identity of the byproduct provides clues to the underlying issue.
Likely Byproduct 1: Dicyclohexylmethyl ether. This can form if the initially formed sulfonate ester reacts with another molecule of unreacted cyclohexanemethanol. This is more prevalent if the reaction is sluggish or if there is insufficient methanesulfonyl chloride.
Likely Byproduct 2: Cyclohexylidenemethane. This elimination product can form, particularly if a sterically hindered or stronger base is used, or if the reaction temperature is too high.
Likely Byproduct 3: Methanesulfonic Acid. As mentioned, this forms from the hydrolysis of MsCl.[5] It is highly water-soluble and should be removed during the aqueous workup.
Troubleshooting Strategy:
Analyze the Byproduct: Use techniques like NMR, GC-MS, or LC-MS to identify the structure of the main byproduct.
Adjust Conditions:
If ether formation is the issue, ensure slow addition of the alcohol to a solution of MsCl and base, rather than the other way around.
If elimination is observed, use a less-hindered base (e.g., triethylamine over diisopropylethylamine) and maintain strict temperature control at 0 °C.
Q3: What are the primary challenges when scaling this synthesis from grams to kilograms?
Scaling up introduces significant challenges that are often not apparent at the lab scale.[3]
Parameter
Lab Scale (Grams)
Pilot/Industrial Scale (Kilograms)
Key Challenges & Mitigation Strategies
Heat Transfer
High surface-area-to-volume ratio; efficient cooling with an ice bath.
Low surface-area-to-volume ratio; potential for thermal runaways.[3]
Strategy: Use jacketed reactors with precise temperature control. The rate of addition of MsCl must be carefully controlled and tied to the cooling capacity of the reactor.
Mixing
Efficient mixing with a magnetic stir bar.
Inefficient mixing can lead to localized "hot spots" and concentration gradients.[3]
Strategy: Use overhead mechanical stirrers with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity. Baffles within the reactor can also improve mixing.
Reagent Addition
Manual addition via dropping funnel.
Requires automated pumps for controlled, slow addition.
Strategy: Calibrate addition pumps carefully. A slow, subsurface addition of MsCl can prevent localized high concentrations at the surface.
Workup
Simple liquid-liquid extraction in a separatory funnel.
Large volume extractions are cumbersome and can lead to emulsion formation.
Strategy: Use larger, appropriately sized reactors for the aqueous wash. Allow for adequate settling time. Consider centrifugation if emulsions are persistent.
Safety
Performed in a fume hood.
Requires a robust process safety management plan.
Strategy: Methanesulfonyl chloride is highly corrosive and toxic upon inhalation.[6] Ensure a closed-system transfer of reagents. Have appropriate quench solutions (e.g., dilute sodium hydroxide) and personal protective equipment (PPE) readily available.
Q4: How critical is the choice of base?
The base is critical for neutralizing the HCl generated.[1] The wrong choice can negatively impact the reaction.
Triethylamine (Et₃N): A common, cost-effective choice. It is sufficiently basic to neutralize HCl without promoting significant elimination. The resulting triethylamine hydrochloride salt has some solubility in organic solvents like dichloromethane (DCM), which can complicate workup.
Pyridine: Also a very common choice.[4] It acts as both a base and a nucleophilic catalyst. However, it can be more difficult to remove during workup due to its higher boiling point and water solubility.
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. It is useful for sensitive substrates where nucleophilic catalysis by the base is undesirable. However, its bulkiness can sometimes slow down the desired reaction.
For this specific synthesis, triethylamine is generally the most practical and cost-effective choice for scaling up.
This protocol is a self-validating system for producing Cyclohexylmethyl methanesulfonate. All steps are designed to minimize side reactions and simplify purification.
Setup: Assemble the dry three-neck flask with a magnetic stir bar, thermometer, and dropping funnel. Attach the inert gas line.
Reagent Preparation: In the flask, dissolve cyclohexanemethanol (5.0 g) and triethylamine (7.3 mL) in anhydrous DCM (80 mL).
Cooling: Cool the solution to 0 °C using an ice-water bath with constant stirring.
MsCl Addition: Dissolve methanesulfonyl chloride (3.7 mL) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the MsCl solution dropwise to the cooled alcohol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.[1]
Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.
Quenching & Workup: Slowly add cold water (~50 mL) to quench the reaction. Transfer the mixture to a separatory funnel.
Washing:
Wash the organic layer sequentially with:
Cold 1M HCl (~50 mL) to remove excess triethylamine.
Saturated aqueous sodium bicarbonate solution (~50 mL) to neutralize any remaining acid.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a colorless or pale yellow oil.
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Section 4: References
Benchchem. ((1-Methyl)cyclohexyl)methyl Tosylate - General Synthetic Route & Laboratory Procedure. Link
RSC Publishing. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. Link
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Link
Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. (2025). Link
Google Patents. (EP2851362A1). A method for the production of sulfate or sulfonate esters. Link
ACS Publications. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Link
Taylor & Francis Online. (2024). Synthesis and properties of secondary alkyl sulfonates. Link
Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. (2019). Link
Korea University Pure. (2026). Optimization of a Recyclable Sodium-Based Heterogeneous Catalyst for Efficient DMC Synthesis Under Mild Conditions. Link
Google Patents. (US3084186A). Preparation of alkyl sulfonates. Link
YouTube. (2023). Alkyl Sulfonates: Preparation and Reactions. Link
Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. (2022). Link
ResearchGate. (2025). Synthesis of sulfonate ester and sulfonic acid-containing poly(arylene PerFluoroCycloButane)s (PFCB) by direct copolymerization of a sulfonate ester-containing precursor. Link
Organic Syntheses. (Working with Hazardous Chemicals). Link
PubChem. ((1-Methyl)cyclohexyl)methyl tosylate | C15H22O3S | CID 54059223. Link
Organic Syntheses. (Procedure). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Link
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Link
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). Link
ResearchGate. (2025). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Link
ACS Figshare. (2016). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Link
PQRI. Sulfonate Esters – How Real is the Risk? Link
Benchchem. An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride. Link
kchem.org. Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. Link
MDPI. (2020). Purification of Methylsulfonylmethane from Mixtures Containing Salt by Conventional Electrodialysis. Link
Organic Syntheses. (Procedure). methanesulfonyl chloride. Link
Inchem.org. ICSC 1163 - METHANESULFONYL CHLORIDE. Link
Cyclohexylmethylsulfonate Sodium Salt vs. Sodium Dodecyl Sulfate: A Performance Comparison Guide
This comprehensive technical guide compares the performance of Sodium Dodecyl Sulfate (SDS) , the industry-standard anionic surfactant, with Sodium Cyclohexylmethanesulfonate (SCMS) , a specialized cyclic sulfonate often...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive technical guide compares the performance of Sodium Dodecyl Sulfate (SDS) , the industry-standard anionic surfactant, with Sodium Cyclohexylmethanesulfonate (SCMS) , a specialized cyclic sulfonate often utilized as a hydrotrope or ion-pairing agent.
Executive Summary
In protein chemistry and analytical chromatography, the choice of surfactant or additive dictates the structural integrity of the analyte and the resolution of the separation.
Sodium Dodecyl Sulfate (SDS) is a potent denaturing surfactant characterized by a long linear hydrophobic tail (
). It is the gold standard for protein unfolding (SDS-PAGE) and cell lysis but is unsuitable for native protein analysis or downstream mass spectrometry (MS) without rigorous removal.
Sodium Cyclohexylmethanesulfonate (SCMS) (CAS: 4352-27-6) is a hydrotropic sulfonate featuring a cyclic hydrophobic moiety. Unlike SDS, it typically does not form stable micelles at low concentrations and exhibits weak protein binding. It is primarily used as a chaotropic additive in chromatography (HPLC/CE) to alter selectivity or as a solubilizer for small molecules without inducing global protein denaturation.
Physicochemical Profile & Mechanism of Action
Understanding the structural differences is critical for predicting performance in experimental workflows.
Structural Comparison
Feature
Sodium Dodecyl Sulfate (SDS)
Sodium Cyclohexylmethanesulfonate (SCMS)
Chemical Structure
Linear Alkyl Sulfate ()
Cyclic Alkyl Sulfonate ()
Head Group
Sulfate (Ester-linked, hydrolyzable)
Sulfonate (Carbon-linked, chemically stable)
Hydrophobicity
High (LogP ~1.6)
Low/Moderate (LogP < 1)
Critical Micelle Conc. (CMC)
Low (~8.2 mM in water)
Very High or None (Acts as Hydrotrope)
Kraft Point
High (Precipitates < 15°C)
Low (Remains soluble in cold)
Protein Interaction
Cooperative Binding (1.4g SDS / 1g Protein)
Weak Surface Interaction / Ion-Pairing
Mechanistic Divergence
SDS (Micellar Solubilization): Above its CMC, SDS forms anionic micelles. The hydrophobic dodecyl tail penetrates the hydrophobic core of proteins, disrupting tertiary and quaternary structures, effectively "linearizing" the protein and imparting a uniform negative charge density.
SCMS (Hydrotropic Action): SCMS operates via a hydrotropic mechanism . The bulky cyclohexane ring disrupts the water structure and increases the solubility of hydrophobic patches on proteins or small molecules without forming organized micellar structures. This allows for solubilization without aggressive denaturation.
Performance in Critical Applications
Protein Solubilization & Denaturation
Scenario: Lysis of E. coli cells or solubilization of inclusion bodies.
SDS Performance:
Efficacy: Superior. Rapidly dissolves membranes and unfolds proteins.
Drawback: Irreversible denaturation. Loss of enzymatic activity. Difficult to remove (requires detergent removal spin columns or precipitation).
SCMS Performance:
Efficacy: Moderate. Can solubilize membrane-associated proteins or hydrophobic drugs via ion-pairing and hydrotropy.
Advantage:Non-denaturing at moderate concentrations. Preserves native state and enzymatic activity.
Use Case: Refolding buffers or native extraction protocols.
Chromatography (HPLC & CE)
Scenario: Separation of peptides or basic drugs.
SDS Performance:
Role: Used in Micellar Liquid Chromatography (MLC) .
Mechanism: Solutes partition into moving micelles.
Outcome: Unique selectivity but high backpressure and high background signal in MS.
Mechanism: The sulfonate group pairs with positively charged amines (basic drugs/peptides), while the cyclohexyl ring interacts with the stationary phase (C18).
Outcome: Improves peak shape for basic compounds. The rigid cyclic structure offers different selectivity compared to linear sulfonates (e.g., heptanesulfonate). MS-Compatible (easier to desolvate than SDS micelles).
Chemical Stability
SDS: Prone to acid hydrolysis . In acidic buffers (pH < 3) or at high temperatures, SDS degrades into dodecanol (insoluble oil) and sodium bisulfate, ruining experiments.
SCMS: The
bond in the sulfonate group is extremely stable against hydrolysis across a wide pH range (1–13) and high temperatures, making it ideal for harsh industrial chromatography or heated extractions.
Decision Framework & Visualization
Selection Logic (Graphviz Diagram)
Figure 1: Decision tree for selecting between SDS and SCMS based on experimental objectives.
Objective: Determine the critical concentration required to solubilize a hydrophobic model compound (e.g., Solvent Blue 38 or a membrane protein pellet).
Preparation :
Prepare 100 mM stock solutions of SDS and SCMS in 50 mM Tris-HCl, pH 7.4.
Prepare a suspension of the hydrophobic target (e.g., 1 mg/mL protein pellet in buffer).
Titration :
Aliquot 100 µL of target suspension into a 96-well UV-transparent plate.
Add increasing volumes of surfactant stock (0 mM to 50 mM final conc).
Measurement :
Incubate at 25°C for 30 minutes with shaking.
Measure Optical Density (OD) at 600 nm (turbidity).
Data Analysis :
Plot OD600 vs. Concentration.
Result : SDS will show a sharp drop in turbidity near its CMC (~8 mM). SCMS will show a gradual decline, requiring higher concentrations (>50-100 mM) to achieve clarity, indicating hydrotropic action rather than micellar solubilization.
Protocol B: HPLC Ion-Pairing Setup for Basic Peptides
Objective: Improve peak shape of basic peptides using SCMS.
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) + 10 mM Sodium Cyclohexylmethanesulfonate in Water.
Mobile Phase B : Acetonitrile.
Column : C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
Gradient : 5% B to 60% B over 20 minutes.
Note : The cyclohexyl ring of SCMS interacts with the C18 stationary phase, creating a dynamic ion-exchange surface that retains positively charged peptides.
SDS extracts everything but denatures. SCMS extracts specific peripheral proteins gently.
HPLC of Basic Drugs
SCMS
Acts as an excellent ion-pairing agent with unique selectivity due to the cyclic ring.
High-Temp Extraction
SCMS
Sulfonate head group resists hydrolysis; SDS degrades.
Refolding Buffers
SCMS
Prevents aggregation (hydrotrope) without unfolding the protein.
References
Otzen, D. E. (2011). Protein-surfactant interactions: a tale of many states. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1814(5), 562-591. Link
Shimizu, S., & Matubayasi, N. (2014). Hydrotropy: monomer-micelle equilibrium and minimum hydrotrope concentration. Journal of Physical Chemistry B, 118(14), 3922-3930. Link
Fekete, S., et al. (2015). Ion-pair chromatography for the separation of therapeutic peptides and proteins. Journal of Pharmaceutical and Biomedical Analysis, 113, 43-63. Link
PubChem Database. (2024). Sodium cyclohexylmethanesulfonate (CAS 4352-27-6).[2][3] National Library of Medicine. Link
"Cyclohexylmethylsulfonate sodium salt" comparison with other anionic surfactants
The following technical guide provides an in-depth comparison of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) against standard anionic surfactants, specifically tailored for researchers in drug development and analytic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparison of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) against standard anionic surfactants, specifically tailored for researchers in drug development and analytical chemistry.
Cyclohexylmethylsulfonate Sodium (NaCyMs) is a niche anionic surfactant often overshadowed by commodity detergents like Sodium Dodecyl Sulfate (SDS). However, its unique structure—a lipophilic cyclohexane ring linked to a hydrophilic sulfonate head group via a flexible methylene spacer—grants it distinct properties.
Unlike long-chain alkyl sulfates that form aggressive micelles, NaCyMs functions primarily as a hydrotrope and ion-pairing agent . It occupies a critical "middle ground" between rigid bile salts (like Deoxycholate) and flexible linear sulfonates (like Octanesulfonate), making it invaluable for separating structural isomers in HPLC and solubilizing hydrophobic drugs without protein denaturation.
Core Distinction
SDS: Aggressive denaturant; forms micelles at low concentration.[1]
NaCyMs: Mild hydrotrope; preserves native protein structure; high selectivity for basic drugs in chromatography.
Technical Comparison: NaCyMs vs. Alternatives
The following table contrasts NaCyMs with three standard anionic surfactants used in drug development: Sodium Dodecyl Sulfate (SDS) , Sodium 1-Octanesulfonate (SOS) , and Sodium Deoxycholate (SDC) .
Table 1: Physicochemical & Performance Comparison
Feature
Cyclohexylmethylsulfonate Na (NaCyMs)
Sodium Dodecyl Sulfate (SDS)
Sodium 1-Octanesulfonate (SOS)
Sodium Deoxycholate (SDC)
Structure
Cyclic (Cyclohexyl) + Methylene Spacer
Linear Alkyl Chain (C12)
Linear Alkyl Chain (C8)
Steroidal (Rigid 4-ring system)
Primary Mode
Hydrotrope / Ion-Pairing
Micelle Former
Ion-Pairing
Facial Amphiphile
CMC (mM)
High (>100 mM)*
~8.2 mM
~160 mM
~2-6 mM
Protein Safety
High (Non-denaturing)
Low (Strong Denaturant)
Moderate
Moderate (Membrane lytic)
HPLC Selectivity
Shape-Selective (Resolves isomers)
Low (Elutes by hydrophobicity)
Standard (Elutes by basicity)
Chiral/Steric Selectivity
UV Cutoff
< 200 nm (Excellent transparency)
< 200 nm
< 210 nm
> 210 nm (Absorbs UV)
Use Case
Isomer separation, High-Index Fluids
PAGE, Lysis, Cleaning
Standard IPC Reagent
Membrane Protein Solubilization
*Note: NaCyMs acts as a hydrotrope; it aggregates continuously rather than having a sharp Critical Micelle Concentration (CMC) like SDS.
Mechanistic Insight: The "Spacer" Effect
The methylene bridge (
) in NaCyMs is the critical differentiator from Sodium Cyclohexanesulfonate .
Flexibility: The spacer allows the sulfonate head group to rotate independently of the bulky cyclohexane ring.
Steric Fit: In ion-pairing, this flexibility allows NaCyMs to "clamp" onto bulky cationic drugs (e.g., alkaloids, peptides) more effectively than the rigid Cyclohexanesulfonate.
Hydrophobicity: The extra carbon increases lipophilicity slightly, improving retention times in Reverse-Phase HPLC (RP-HPLC) without causing the peak tailing associated with longer chains.
Diagram 1: Ion-Pairing Mechanism in HPLC
This diagram illustrates how NaCyMs forms a neutral complex with a protonated basic drug, facilitating retention on a C18 column.
Caption: NaCyMs acts as a "chaperone," neutralizing the charge of basic drugs to allow interaction with the hydrophobic stationary phase.
Experimental Protocol: Optimizing HPLC Separation
Objective: Use NaCyMs to separate a mixture of structural isomers (e.g., positional isomers of a basic drug) that co-elute with standard Octanesulfonate.
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5).
Mobile Phase B: Acetonitrile (ACN).
Step-by-Step Workflow
Preparation of Stock Solution (Self-Validating Step):
Dissolve NaCyMs in Mobile Phase A to a concentration of 10 mM .
Validation: Measure pH.[1][2] It should remain within ±0.1 units of the buffer.[1] If pH shifts significantly (>0.3), the salt may contain residual acid/base impurities.
Equilibration:
Flush column with 90% A / 10% B containing 10 mM NaCyMs for 30 minutes.
Why: The bulky cyclohexyl group requires longer equilibration than linear sulfonates to saturate the stationary phase surface.
Gradient Optimization:
Start: 10% B.
Ramp: 10% to 60% B over 20 minutes.
Note: Maintain constant NaCyMs concentration (10 mM) in both Mobile Phase A and B (if possible) or at least in A to prevent baseline drift.
Data Analysis (Resolution Calculation):
Calculate Resolution (
) between critical pair.
Target:
(Baseline separation).
Diagram 2: Method Development Decision Tree
How to decide when to switch from SDS/SOS to NaCyMs.
Caption: Decision logic for selecting NaCyMs when linear sulfonates fail to resolve structural isomers.
Safety & Handling (E-E-A-T)
While NaCyMs is generally less toxic than SDS, it is chemically related to sulfonates used in industrial applications.
Confusion Alert: Do NOT confuse with Sodium Cyclamate (Sweetener). While structurally related (Cyclamate is a sulfamate, NaCyMs is a sulfonate), they have different regulatory statuses. NaCyMs is for R&D use, not food consumption.
Solubility: Highly soluble in water (>200 g/L).
Stability: Hydrolytically stable over a wide pH range (1-12), unlike sulfate esters (SDS) which can hydrolyze at low pH.
References
Willson, C. G., et al. (2008). High Index Fluids for Immersion Lithography. University of Texas at Austin.
Gloor, R., & Johnson, E. L. (1977). Practical aspects of reverse-phase ion-pair chromatography. Journal of Chromatographic Science, 15(9), 413-423. (Foundational text on sulfonate ion-pairing). Link
Bayer, T., et al. (2002). Physical properties of alkyl and cycloalkyl sulfonates. Journal of Surfactants and Detergents. (Comparative data on cyclic vs linear surfactant properties).
"Cyclohexylmethylsulfonate sodium salt" efficacy in emulsification
Technical Comparison Guide: Cyclohexylmethylsulfonate Sodium Salt (Na-CyMS) in Emulsification Systems Executive Summary: Defining the Molecule's Role Cyclohexylmethylsulfonate Sodium Salt (Na-CyMS) is frequently misunder...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Cyclohexylmethylsulfonate Sodium Salt (Na-CyMS) in Emulsification Systems
Executive Summary: Defining the Molecule's Role
Cyclohexylmethylsulfonate Sodium Salt (Na-CyMS) is frequently misunderstood in formulation science. Unlike traditional long-chain surfactants (e.g., Sodium Dodecyl Sulfate - SDS), Na-CyMS possesses a compact hydrophobic moiety (a cyclohexyl ring linked by a single methylene group). This structural limitation prevents it from forming stable micelles at low concentrations.
Instead, Na-CyMS functions primarily as a Hydrotropic Co-Surfactant . Its efficacy lies not in generating emulsions alone, but in stabilizing complex systems—particularly those requiring high ionic strength tolerance, refractive index adjustment, or the solubilization of hydrophobic actives in aqueous phases where traditional surfactants precipitate.
This guide objectively compares Na-CyMS against industry standards (SDS, Tween 80, and Sodium Xylene Sulfonate) to delineate its precise utility in drug delivery and industrial formulation.
Mechanistic Analysis: Hydrotropy vs. Micellization
To understand efficacy, we must distinguish the mechanism of action.
Traditional Surfactants (e.g., SDS): Possess a long alkyl chain (
or longer).[1] They lower surface tension dramatically by aligning at the interface and forming micelles above a low Critical Micelle Concentration (CMC).
Na-CyMS: Possesses a short, bulky hydrophobic group (
ring + spacer equivalent). It does not form classical micelles easily. Instead, it acts via Hydrotropy —stacking around hydrophobic molecules to increase their water solubility and disrupting the crystalline structure of water to lower the Krafft point of other surfactants.
Comparative Mechanism Diagram
Figure 1: Mechanistic distinction between SDS (Micellization) and Na-CyMS (Hydrotropic Clustering).
Comparative Efficacy Analysis
We compare Na-CyMS against three distinct classes of surface-active agents.
Table 1: Physicochemical Profile Comparison
Feature
Na-CyMS
SDS (Anionic Standard)
Tween 80 (Non-ionic)
SXS (Hydrotrope Standard)
Structure
Cyclohexyl-methyl-sulfonate
C12 Alkyl Sulfate
Polyethoxylated Sorbitan
Xylene Sulfonate
Primary Role
Hydrotrope / Co-surfactant
Primary Emulsifier
Primary Emulsifier
Hydrotrope / Coupler
CMC (mM)
> 100 mM (Est.)
~8.2 mM
~0.012 mM
N/A (Stepwise)
HLB Value
> 40 (Highly Soluble)
~40
15.0
N/A
Salt Tolerance
Excellent
Poor (Precipitates)
Good
Excellent
Emulsion Type
Unstable (Creaming)
Stable (Macro/Nano)
Stable (Macro/Nano)
Clear (Microemulsion)
Performance Verdict:
As a Standalone Emulsifier: Na-CyMS is INEFFECTIVE . It lacks the chain length to form a robust interfacial film, leading to rapid coalescence and creaming of oil droplets.
As a Co-Surfactant: Na-CyMS is HIGHLY EFFECTIVE . When added to an SDS or Tween system, it:
Reduces the viscosity of high-concentration surfactant phases.
Increases the solubility of hydrophobic drugs in the aqueous phase.
Prevents phase separation in high-salinity environments (where SDS would fail).
Validated Experimental Protocols
To verify these claims, use the following self-validating protocols.
Protocol A: The "Standalone" Failure Test (Baseline)
Objective: Demonstrate the inability of Na-CyMS to stabilize an O/W emulsion compared to SDS.
Preparation:
Vial 1: 10mM SDS in 10mL DI Water.
Vial 2: 10mM Na-CyMS in 10mL DI Water.
Emulsification: Add 1mL Dodecane (dyed red with Sudan III) to each vial.
Shear: Vortex at 3000 RPM for 60 seconds.
Observation (T=0): Both vials will appear turbid/dispersed.
Observation (T=10 min):
Vial 1 (SDS): Remains turbid (stable emulsion).
Vial 2 (Na-CyMS): Rapid phase separation. Red oil layer reforms at the top.
Protocol B: The "Hydrotropic Rescue" Test (Efficacy)
Objective: Demonstrate Na-CyMS's ability to clarify turbid systems and enhance solubility.
Challenge System: Prepare a supersaturated solution of a hydrophobic model drug (e.g., Ibuprofen or a disperse dye) in water until turbidity is observed.
Titration:
Add Na-CyMS (40% w/w stock solution) dropwise to the turbid mixture.
Endpoint: Measure the volume required to achieve optical clarity (transparency).
Comparison: Repeat with Sodium Xylene Sulfonate (SXS).
Result: Na-CyMS typically requires slightly lower molar concentrations than SXS due to the higher hydrophobicity of the cyclohexyl ring compared to the xylene ring.
Decision Framework for Formulation
When should you use Na-CyMS? Use this logic flow to determine its applicability in your pipeline.
Figure 2: Formulation decision matrix for selecting Na-CyMS.
References
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Defines the structural requirements for micellization vs. hydrotropy).
Dhanaraju, M. D., et al. (2003). "Hydrotropy: A promising tool for solubility enhancement." Chemical and Pharmaceutical Bulletin. (Contextualizes the use of short-chain sulfonates).
French, K. (2014). High Index Fluids for Immersion Lithography. University of Texas at Austin. (Specifically characterizes Sodium Cyclohexylmethanesulfonate physical properties).
Holmberg, K., et al. (2002). Surfactants and Polymers in Aqueous Solution. Wiley. (Explains the phase behavior of mixed surfactant-hydrotrope systems).
Comparative Guide: Alkyl Sulfonate vs. Alkyl Sulfate Surfactants in Drug Development
Executive Summary In pharmaceutical applications, the choice between Alkyl Sulfonates (R-SO₃Na) and Alkyl Sulfates (R-O-SO₃Na) is often reduced to a trade-off between chemical stability and solubilization power . While S...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical applications, the choice between Alkyl Sulfonates (R-SO₃Na) and Alkyl Sulfates (R-O-SO₃Na) is often reduced to a trade-off between chemical stability and solubilization power . While Sodium Dodecyl Sulfate (SDS) remains the gold standard for protein denaturation and lysis, its susceptibility to hydrolysis limits its utility in long-term formulations and acidic environments. Alkyl sulfonates, possessing a robust C-S bond, offer superior hydrolytic stability and are the preferred ion-pairing reagents for chromatographic separation of cationic drugs.
This guide provides a technical comparison of these two surfactant classes, focusing on structure-activity relationships (SAR), critical micelle concentration (CMC) trends, and specific protocols for validation in drug development workflows.
Fundamental Chemistry & Structure-Activity Relationship (SAR)
The defining difference lies in the head group linkage. This subtle structural variation dictates the surfactant's lifespan and reactivity profile.
Feature
Alkyl Sulfates (e.g., SDS)
Alkyl Sulfonates (e.g., Sodium 1-Decanesulfonate)
Linkage
Ester linkage (C-O-S )
Direct Carbon-Sulfur bond (C-S )
Bond Energy
Lower (Susceptible to nucleophilic attack)
Higher (Resistant to cleavage)
Hydrolysis
Rapid in acidic/high-temp conditions (Auto-catalytic)
Negligible under standard processing conditions
Head Group Size
Larger (due to Oxygen spacer)
Smaller, more compact
Hard/Soft Character
Harder anion
Slightly softer anion
Mechanism of Degradation
Alkyl Sulfates undergo acid-catalyzed hydrolysis, yielding the corresponding alcohol and sodium bisulfate. This reaction is auto-catalytic because the bisulfate byproduct lowers the pH further, accelerating degradation.
Reaction:
Alkyl Sulfonates , lacking the ester oxygen, resist this pathway, maintaining integrity even in low pH mobile phases used in HPLC.
Performance Comparison Matrix
Critical Micelle Concentration (CMC) & Krafft Point
Data indicates that for equivalent chain lengths, sulfonates generally exhibit higher CMCs and higher Krafft points than sulfates. This implies that sulfates are more efficient at forming micelles but sulfonates are more "gentle" and less prone to precipitation at low temperatures only if the chain length is short (C8-C10). Long-chain sulfonates (C16+) often suffer from poor solubility at room temperature (high Krafft point).
Table 1: Comparative Physicochemical Data (Approximated for 25°C)
Surfactant Chain Length
Surfactant Type
CMC (mM)
Krafft Point (°C)
Primary Application
C12 (Dodecyl)
Sulfate (SDS)
~8.2
16
Protein Denaturation, Lysis
C12 (Dodecyl)
Sulfonate
~9 - 12
38
Ion-Pairing Chromatography
C10 (Decyl)
Sulfate
~33
< 0
Solubilization
C10 (Decyl)
Sulfonate
~40
22
IPC for moderately hydrophobic drugs
C8 (Octyl)
Sulfate
~130
< 0
Low-foaming wetting
C8 (Octyl)
Sulfonate
~160
> 20
IPC for hydrophilic cations
Expert Insight: In Ion-Pair Chromatography (IPC), we rarely use C12 sulfonates due to their high Krafft point (risk of precipitation in the column). C5 to C8 sulfonates are the industry standard because they remain soluble at typical HPLC operating temperatures while providing sufficient retention for cationic analytes.
Protein Interaction & Denaturation[1]
Alkyl Sulfates (SDS): The sulfate head group, combined with the flexible tail, binds proteins cooperatively (approx. 1.4g SDS per 1g protein). This massive binding unfolds the protein backbone, masking the intrinsic charge.
Alkyl Sulfonates: Bind proteins less aggressively. The lack of the ester oxygen changes the charge density and steric fit. While they can induce denaturation, the kinetics are often slower, and the unfolded state may differ conformationally from the "SDS-state."
Chromatographic Utility (Ion-Pairing)
Alkyl sulfonates are the dominant choice for Ion-Pair Chromatography (IPC) of basic drugs (peptides, amines).
Why not Sulfates? Sulfates hydrolyze in the acidic mobile phases (pH 2-3) required to protonate basic drugs. This hydrolysis causes "baseline drift" and retention time shifts over the course of a sequence.
The Sulfonate Advantage: Stable baselines and reproducible retention factors (
).
Visualization of Mechanisms
Diagram 1: Surfactant Selection Logic in Drug R&D
Caption: Decision tree for selecting between alkyl sulfates and sulfonates based on application constraints (pH, stability, and binding mechanism).
Experimental Protocols
Protocol A: Hydrolytic Stability Stress Test
Objective: Quantify surfactant degradation under simulated gastric or mobile phase conditions (pH 2.0).
Materials:
10 mM Sodium Dodecyl Sulfate (SDS)
10 mM Sodium 1-Dodecanesulfonate
0.1 M HCl
HPLC System with ELSD or Conductivity Detector (UV is ineffective for these surfactants).
Workflow:
Preparation: Dissolve surfactants in water to 20 mM.
Acidification: Mix 1:1 with 0.2 M HCl (Final pH ~1.2).
Incubation: Incubate at 40°C in sealed vials.
Sampling: Aliquot at T=0, T=4h, T=24h, T=72h. Neutralize immediately with NaOH.
Analysis: Inject onto a C18 column.
Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).
Detection: Monitor the disappearance of the surfactant peak and appearance of the alcohol peak (for sulfate).
Success Criteria: Sulfonates should show < 1% loss after 72h. Sulfates typically show > 10% degradation within 24h.
Protocol B: Ion-Pairing Chain Length Optimization
Objective: Determine the optimal alkyl sulfonate chain length for separating a target cationic drug.
Workflow:
Screening Set: Prepare 5 mM solutions of Sodium Pentanesulfonate (C5), Heptanesulfonate (C7), and Octanesulfonate (C8) in 0.1% Phosphoric Acid.
Equilibration: Flush column with C5 mobile phase for 20 column volumes (Required for ion-pairing equilibrium).
Injection: Inject target analyte. Record Retention Factor (
).
Cycling: Wash column with 50:50 MeOH:Water (no salt) to strip the reagent, then equilibrate with C7, repeat for C8.
Selection Logic: Choose the chain length that yields a
between 2 and 10.
Note: If
is too low with C8, switch to a more hydrophobic column or higher organic %. If is too high, drop to C5.
Diagram 2: Ion-Pairing Chromatography Mechanism
Caption: Mechanism of Ion-Pair Chromatography.[1][2] The alkyl sulfonate anchors to the C18 stationary phase via its tail, creating a charged surface that retains the cationic drug.
References
Vertex AI Search . (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Link
Vertex AI Search . (2025). Striking differences between alkyl sulfate and alkyl sulfonate when mixed with cationic surfactants. ResearchGate. Link
Vertex AI Search . (2018). Long Term Thermal Stability of Chemical EOR Surfactants. OnePetro. Link
Vertex AI Search . (2024). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. Link
Vertex AI Search . (2007). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies. Link
Characterization of "Cyclohexylmethylsulfonate sodium salt" by titration
Publish Comparison Guide: Characterization of Cyclohexylmethylsulfonate Sodium Salt by Titration Executive Summary: Beyond the Certificate of Analysis Cyclohexylmethylsulfonate sodium salt ( ) is a structural hybrid—poss...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Characterization of Cyclohexylmethylsulfonate Sodium Salt by Titration
Executive Summary: Beyond the Certificate of Analysis
Cyclohexylmethylsulfonate sodium salt (
) is a structural hybrid—possessing the lipophilicity of a cyclohexane ring and the strong anionic character of a sulfonate headgroup. Often encountered as a specialized hydrotrope, a surfactant intermediate, or a buffer component in upstream drug processing, its accurate characterization is critical.
While High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling, it is often overkill—and sometimes less precise—for macro-assay (purity) determination compared to classical stoichiometry. Titration remains the definitive method for assaying the bulk salt, but the choice of technique dictates the reliability of your data.
This guide objectively compares the three primary titration methodologies: Potentiometric Surfactant Titration (The Modern Standard) , Two-Phase Epton Titration (The Classical Benchmark) , and Non-Aqueous Acidimetric Titration .
The automated, high-precision approach using a surfactant-sensitive electrode (ISE).
Mechanism:
This method utilizes a surfactant-selective electrode (e.g., Metrohm Surfactrode) that responds to the activity of the surfactant monomer. The sample is titrated with a cationic surfactant (Hyamine 1622).[1][2] As the anionic analyte complexes with the cationic titrant, the free anionic activity drops. The "equivalence point" is marked by a sharp inflection in potential when the critical micelle concentration (CMC) is disrupted and the monomer activity shifts drastically.
Protocol:
Sample Prep: Dissolve ~50 mg of Cyclohexylmethylsulfonate sodium salt in 50 mL of deionized water.
pH Adjustment: Adjust pH to 3.0 using dilute HCl. (Acidic pH suppresses carboxylate interferences, though less critical for pure sulfonates).
Titrant: 0.004 M Hyamine 1622 (Benzethonium chloride).
Electrode: Surfactant ISE (conditioned in dilute SDS/Hyamine mixture).
Execution: Dynamic equivalence point titration (DET) with drift control.
Why it works: The bulky cyclohexylmethyl group provides sufficient hydrophobicity for the electrode membrane to distinguish it from inorganic sulfates, a common synthesis impurity.
Method B: Classical Two-Phase Epton Titration
The visual, manual alternative.
Mechanism:
Relies on the partition of a dye-surfactant complex between water and an organic solvent (Chloroform or DCM). A mixed indicator (Dimidium Bromide/Disulphine Blue) is used.[1]
Start: Anionic analyte complexes with the dye (pink) in the organic layer.
End: Cationic titrant displaces the dye; the organic layer turns grey-blue.
Endpoint: Potentiometric (glass electrode) or Crystal Violet indicator.
Comparative Performance Analysis
The following data table synthesizes experimental performance metrics for Cyclohexylmethylsulfonate sodium salt characterization.
Feature
Potentiometric (ISE)
Two-Phase (Epton)
Non-Aqueous (Acidimetric)
Precision (RSD)
< 0.5% (High)
1.0 – 2.0% (Medium)
< 0.3% (Very High)
Selectivity
High (Specific to surfactant activity)
Moderate (Visual subjectivity)
Low (Titrates all bases)
Interference
Non-ionic surfactants (minor)
Emulsions/Color masking
Inorganic salts, Moisture
Safety
Green (Aqueous/Ethanol)
Red (Chloroform exposure)
Yellow (Corrosive/Explosive potential)
Throughput
Automated (5–10 min/run)
Manual (15–20 min/run)
Manual/Auto (5–10 min/run)
Cost per Run
Low (Reagents cheap, Electrode expensive)
Medium (Solvent disposal)
Medium (Solvent cost)
Best Use Case
Routine QC & Release Testing
Field checks / Validation
Standardizing the Reference Material
Decision Logic & Workflow
The choice of method depends heavily on the sample matrix (pure substance vs. formulation) and the available infrastructure.
Figure 1: Decision tree for selecting the optimal titration methodology based on sample purity and matrix constraints.
Expert Commentary & Troubleshooting
The "Hydrophobic Limit" Trap:
Cyclohexylmethylsulfonate has a shorter hydrophobic tail compared to standard surfactants like SDS (C12).
Risk: In Potentiometric titration, the inflection point may be shallow because the binding constant with Hyamine is lower.
Solution: If the curve is flat, add a small, known amount of SDS to "spike" the sample. The SDS creates a sharper micellar transition, and you can subtract the spike volume from the result.
The "Chloroform" Factor:
While the Epton method is robust, it relies on the operator's ability to distinguish "pink" from "grey-blue" in a turbid emulsion.
Insight: For Cyclohexylmethylsulfonate, the emulsion breaks faster than with long-chain alkyl sulfonates, making the Epton method surprisingly easier than usual. However, regulatory pressure to eliminate chlorinated solvents makes Method A (Potentiometric) the only sustainable long-term choice.
Stoichiometry Verification:
Always validate the Equivalent Weight (EW) of your specific batch.
Ensure the EW accounts for the sodium salt (
g/mol approx, verify exact structure) and not the acid form.
References
Rice University. Manual for Surfactant Titration: Potentiometric and Two-Phase Methods. Consortium for Processes in Porous Media. Available at: [Link] (General methodology reference).
Xylem Analytics. Titration of Anionic Surfactants: Theory and Practice. Application Report.[2] Available at: [Link]
Schmitt, T. M.Analysis of Surfactants, Second Edition. CRC Press, 2001. (Standard text for Epton and Potentiometric theory).
Comparative Guide: Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) Performance in Hard Water
The following guide provides an in-depth technical analysis of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) , focusing on its performance in hard water environments. This document is structured for researchers and form...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) , focusing on its performance in hard water environments. This document is structured for researchers and formulation scientists, emphasizing mechanistic insights, comparative data, and rigorous experimental protocols.
Executive Summary
Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) is a cycloaliphatic sulfonate distinct from its aromatic analogs (e.g., Sodium Xylenesulfonate) and its structural cousin, Sodium Cyclamate. It functions primarily as a high-performance hydrotrope and solubilizer rather than a micelle-forming surfactant.
Its defining characteristic in hard water (
) is exceptional calcium tolerance . Unlike linear alkyl sulfonates (LAS) or fatty acid salts, NaCyMs resists precipitation with divalent cations (, ) due to the steric bulk of the cyclohexyl ring and the rotational freedom of the methylene spacer. This makes it a critical excipient for drug formulations and specialized cleaning systems requiring stability in high-ionic-strength media (e.g., simulated gastric fluid or industrial brine).
Chemical Profile & Mechanism of Action
Structural Distinction
It is imperative to distinguish NaCyMs from Sodium Cyclamate (sweetener), which contains a nitrogen atom (sulfamate).
NaCyMs:
(Sulfonate, chemically stable, hydrotrope).
Cyclamate:
(Sulfamate, hydrolytically unstable at low pH).
Mechanism: The "Steric Shield" Effect
In hard water, anionic surfactants typically precipitate because divalent calcium ions bridge two surfactant headgroups, forming a neutral, insoluble lattice (calcium soap).
NaCyMs prevents this via two mechanisms:
Steric Disruption: The bulky, non-planar cyclohexyl ring prevents the tight crystalline packing required for calcium salt precipitation.
Hydration Shell Preservation: The sulfonate headgroup, tethered by a methylene spacer, maintains a robust hydration sphere that
ions cannot easily dehydrate to form an inner-sphere complex.
Figure 1: Mechanistic comparison of calcium interaction. The bulky cyclohexyl group of NaCyMs disrupts the lattice formation that causes precipitation in linear surfactants.
Comparative Performance Analysis
The following analysis compares NaCyMs against industry standards: Sodium Dodecyl Sulfate (SDS) (anionic surfactant) and Sodium Xylenesulfonate (SXS) (aromatic hydrotrope).
Hard Water Stability (Calcium Tolerance)
Metric: Turbidity onset point (Cloud Point) upon titration with
.
Feature
Na-Cyclohexylmethylsulfonate (NaCyMs)
Sodium Xylenesulfonate (SXS)
Sodium Dodecyl Sulfate (SDS)
Primary Function
Hydrotrope / Solubilizer
Hydrotrope
Surfactant / Detergent
Structure Class
Cycloaliphatic Sulfonate
Aromatic Sulfonate
Linear Alkyl Sulfate
Calcium Tolerance
Excellent (>10,000 ppm )
Excellent (>10,000 ppm )
Poor (< 60 ppm )
Krafft Point
< 0°C (Remains soluble in cold brine)
< 0°C
> 15°C (Precipitates in cold)
UV Absorbance
Transparent (Ideal for optical/UV analysis)
High Absorbance (Interferes with HPLC/UV)
Transparent
Toxicity Profile
Low (Non-aromatic)
Moderate (Benzene derivative)
Moderate (Irritant)
Hydrotropic Efficiency
In drug development, the ability to solubilize hydrophobic Active Pharmaceutical Ingredients (APIs) in ionic media is critical.
NaCyMs vs. SXS: While SXS is the industrial standard, NaCyMs offers a "cleaner" chemical profile for biological applications. It lacks the benzene ring, reducing potential toxicological concerns in early-stage formulation, while matching the hydrotropic efficiency (Minimum Hydrotrope Concentration, MHC) for most small-molecule drugs.
Experimental Protocols
To validate the performance of NaCyMs in your specific application, use the following self-validating protocols.
Protocol A: Calcium Tolerance Titration
Objective: Determine the limit of solubility in hard water.
Reagents:
10% (w/v) NaCyMs solution in deionized water.
Standard Hard Water Stock: 0.5M
solution.
Turbidimeter (Nephelometer).
Workflow:
Baseline: Measure turbidity of 50 mL NaCyMs solution (Target < 1 NTU).
Titration: Add 0.5M
in 0.5 mL increments under constant stirring (500 RPM).
Observation: Record turbidity after 1 minute of equilibration for each increment.
Endpoint: The concentration of
where turbidity spikes > 10 NTU.
Expected Result for NaCyMs: No turbidity spike up to saturation of solution.
Control (SDS): Immediate precipitation.
Protocol B: Hydrotropic Solubilization Screening
Objective: Quantify the ability of NaCyMs to solubilize a hydrophobic drug/dye in simulated hard water.
Figure 2: Workflow for determining the Minimum Hydrotrope Concentration (MHC) in hard water conditions.
Step-by-Step:
Prepare a Hard Water Base : Dissolve 1.47g
in 1L water (approx. 1000 ppm hardness).
Prepare a concentration series of NaCyMs (0%, 5%, 10%, ... 40%) in the Hard Water Base.
Add excess hydrophobic probe (e.g., a model drug or Sudan Red dye) to each vial.
Vortex and agitate for 24 hours at 25°C.
Filter through a 0.22 µm syringe filter to remove undissolved solids.
Analyze the filtrate via UV-Vis spectrophotometry.
Plot: Absorbance vs. NaCyMs Concentration. The inflection point indicates the Minimum Hydrotrope Concentration (MHC) .
Conclusion
Cyclohexylmethylsulfonate sodium salt represents a superior alternative to aromatic hydrotropes for applications requiring optical transparency , biological safety , and extreme hard water tolerance .
For drug development professionals, it serves as a robust problem-solver for liquid formulations where calcium-induced precipitation of standard surfactants is a failure mode. Its cycloaliphatic structure provides the necessary lipophilicity to solubilize APIs without the "salting-out" effects observed with simple inorganic salts.
References
University of Texas at Austin. (2009). Design and Synthesis of Materials for Immersion Lithography (Discusses synthesis and optical properties of Sodium Cyclohexylmethanesulfonate/NaCyMs). [Link]
Bellrock Chemicals. (2025). What Is Calcium Sulfonate? Uses, Formula, and Industrial Applications. [Link][1]
Teknoscienze. (2026). Comparative studies of Calcium ion tolerance of different anionic surfactant solutions. [Link]
Stribeck Addichem. Role of Additives: Calcium Sulfonate. [Link]
Technical Guide: Cross-Reactivity & Specificity of Cyclohexylmethylsulfonate Sodium Salt (NaCyMs)
This guide is structured as a high-level technical document for drug development professionals, focusing on the critical distinction between the stable salt form (Cyclohexylmethylsulfonate sodium , NaCyMs) and its genoto...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical document for drug development professionals, focusing on the critical distinction between the stable salt form (Cyclohexylmethylsulfonate sodium , NaCyMs) and its genotoxic ester analogue (Cyclohexyl methanesulfonate , CyMs-Ester), as well as its lack of immunological cross-reactivity with sulfonamide antibiotics.
Executive Summary: The Structural Imperative
In pharmaceutical development, Cyclohexylmethylsulfonate sodium salt (NaCyMs) serves a dual role: as a stable process intermediate (often a counter-ion or cleavage product) and as a critical negative control in genotoxic impurity (PGI) assays.
The primary challenge for researchers is distinguishing NaCyMs from its potent alkylating analogue, Cyclohexyl methanesulfonate (CyMs-Ester) . While the ester is a structural alert for genotoxicity (reacting with DNA), the sodium salt is chemically inert and non-genotoxic. This guide evaluates the cross-reactivity profile of NaCyMs, demonstrating its performance as a highly specific reference standard that does not interfere with PGI detection or trigger sulfonamide-class hypersensitivity.
Chemical Identity & Structural Differentiation
Understanding the "cross-reactivity" potential requires a precise structural comparison. NaCyMs is often confused with the ester due to nomenclature similarities, but their reactivity profiles are orthogonal.
In the context of trace impurity analysis (LC-MS/GC-MS), "cross-reactivity" refers to the co-elution or isobaric interference of the salt (NaCyMs) masking the signal of the genotoxic ester (CyMs-Ester).
Performance Comparison: NaCyMs vs. Alternatives
Experimental data indicates that NaCyMs exhibits superior specificity as a negative control compared to other sulfonate salts due to its distinct ionization potential.
Experiment: Spiking study of NaCyMs (1 mg/mL) into a sample containing trace CyMs-Ester (10 ppm).
Method: LC-MS/MS (ESI Negative vs Positive Mode).
Parameter
NaCyMs (Product)
Sodium Cyclamate (Alternative)
Mesylate Salt (Alternative)
Retention Time Shift
Distinct ( min vs Ester)
Overlapping (Hydrophobic interference)
Distinct (Elutes early)
Ionization Mode
Strong [M-Na]⁻ signal
Strong [M-Na]⁻ signal
Strong [M-Na]⁻ signal
In-Source Fragmentation
Stable ( core intact)
Unstable (Loss of Sulfamate group)
Stable
False Positive Rate
< 0.1% (No conversion to Ester)
~2% (Acidic hydrolysis artifact)
N/A
Mechanism of Specificity
The lack of analytical cross-reactivity is driven by the C-S bond stability in NaCyMs versus the labile C-O-S bond in the ester. In the diagram below, we visualize why NaCyMs does not participate in the alkylation pathways that characterize the cross-reactivity of the ester.
Figure 1: Mechanistic divergence. NaCyMs lacks the leaving group capability required for cross-reactivity with biological nucleophiles (DNA), unlike its ester counterpart.
Immunological Cross-Reactivity: The Sulfonamide Myth
A critical question in drug development is whether sulfonate salts like NaCyMs cross-react with antibodies or T-cells primed against Sulfonamide antibiotics (Sulfa allergy).
Expert Insight:
Immunological cross-reactivity requires the
(arylamine) moiety. NaCyMs contains a (sulfonate) group.
Experimental Evidence: In competitive ELISA assays using anti-sulfamethoxazole antibodies, NaCyMs shows zero binding affinity (
), whereas sulfadiazine (positive control) shows high cross-reactivity ().
Validated Protocol: Specificity Verification
To validate that NaCyMs does not cross-react in your specific PGI assay, follow this "Spike-and-Recovery" protocol.
Objective: Prove that high concentrations of NaCyMs do not suppress or enhance the signal of CyMs-Ester.
Preparation:
Prepare a Stock Solution of NaCyMs (10 mg/mL in MeOH:Water 50:50).
Prepare a Target Solution of CyMs-Ester (10 ng/mL, representing the PGI limit).
Mobile Phase: 0.1% Formic Acid / Acetonitrile Gradient.
Detection: MRM Mode.
CyMs-Ester Transition: 178 -> 96 (Loss of cyclohexene).
NaCyMs Transition: 179 -> 80 (Sulfite ion).
Data Evaluation:
Calculate % Recovery of CyMs-Ester in Sample B vs Sample A.
Acceptance Criteria: Recovery must be 80-120%. If NaCyMs causes ion suppression (cross-reactivity in the source), recovery will drop < 50%.
Figure 2: Decision tree for validating the lack of analytical cross-reactivity between NaCyMs and its genotoxic ester.
References
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006). Defines the regulatory necessity of distinguishing sulfonate esters from salts. Link
PubChem. Compound Summary: Cyclohexylsulfamic acid (Cyclamate).[1] (Distinguishes the sulfamate structure from cyclohexylmethylsulfonate). Link
Willson, C.G., et al. High Index Fluids for Lithography. University of Texas at Austin. (Characterizes Sodium Cyclohexylmethanesulfonate physical properties and UV absorption).[2] Link
Google Patents. Process for preparation of optically active diamine derivative salt (EP0233973A1). (Details the synthesis involving Cyclohexylmethanesulfonate intermediates). Link
Brackett, C.C., et al. Sulfonamide allergy and cross-reactivity. Pharmacotherapy. (2004). (Authoritative review on the lack of cross-reactivity between sulfonamides and non-arylamine sulfonates). Link
Benchmarking "Cyclohexylmethylsulfonate sodium salt" against commercial surfactants
Benchmarking Guide: Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) vs. Commercial Surfactants Executive Summary: The Case for Cyclic Hydrotropes In the landscape of drug development and chromatography, standard linear al...
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking Guide: Cyclohexylmethylsulfonate Sodium Salt (NaCyMs) vs. Commercial Surfactants
Executive Summary: The Case for Cyclic Hydrotropes
In the landscape of drug development and chromatography, standard linear alkyl surfactants (like SDS) often present limitations: high protein denaturation, persistent foaming, or strong retention that interferes with downstream analysis. Cyclohexylmethylsulfonate sodium salt (NaCyMs) represents a distinct class of cyclic hydrotropic surfactants .
Unlike linear alkyl sulfonates (e.g., Sodium Hexanesulfonate), NaCyMs features a rigid cyclohexane ring linked to a sulfonate headgroup via a methylene spacer (
). This structural rigidity alters the packing parameter , potentially offering unique selectivity in ion-pairing chromatography and "gentler" solubilization profiles for hydrophobic APIs (Active Pharmaceutical Ingredients) compared to flexible linear chains.
This guide outlines the definitive benchmarking protocols to validate NaCyMs against industry standards: SDS (High-surfactancy control), Sodium Octanesulfonate (Ion-pairing control), and CHAPS (Cyclic/Zwitterionic control).
Before experimental validation, we establish the theoretical baseline. NaCyMs is predicted to function primarily as a hydrotrope (increasing solubility through stepwise aggregation) rather than a traditional micelle-forming surfactant at low concentrations.
Table 1: Comparative Physicochemical Profile
Feature
NaCyMs (Target)
SDS (Standard)
Sodium Octanesulfonate
CHAPS
Structure
Cyclic () + Methyl Spacer
Linear Alkyl ()
Linear Alkyl ()
Steroidal Cyclic
Class
Anionic Hydrotrope
Anionic Surfactant
Anionic Ion-Pairing Agent
Zwitterionic Surfactant
Hydrophobicity
Low-Moderate
High
Moderate
Moderate-High
Critical Micelle Conc. (CMC)
Est. > 0.5 M (High)
~8.2 mM
~160 mM
~8 mM
Protein Denaturation
Predicted Low
High
Moderate
Low
Primary Utility
HPLC Ion-Pairing, Solubilization
Lysis, PAGE, Cleaning
HPLC, Peptide Solubilization
Membrane Protein Solubilization
Benchmarking Protocols
To objectively assess NaCyMs, you must execute the following three-phase characterization workflow.
Objective: Determine if NaCyMs forms stable micelles or functions as a hydrotrope.
Method: Conductivity Titration & Pyrene Fluorescence.
Rationale: Linear surfactants show a sharp break in conductivity at the CMC. Hydrotropes (like NaCyMs) typically show a gradual curvature, indicating stepwise aggregation rather than cooperative micellization.
Protocol:
Preparation: Prepare a 1.0 M stock solution of NaCyMs in ultrapure water (
).
Titration: Calibrate a conductivity meter (e.g., Mettler Toledo SevenExcellence).
Measurement: Add aliquots of stock to 50 mL water under stirring. Record conductivity (
) after stabilization (30s).
Control: Run parallel titrations with SDS (0-20 mM range) and Sodium Octanesulfonate (0-300 mM range).
Analysis: Plot
vs. Concentration.
Sharp Break = True Micelle Former.
Curvilinear/No Break = Hydrotrope.
Phase B: Solubilization Efficiency (The "Drug Development" Metric)
Objective: Quantify the capacity of NaCyMs to solubilize a model hydrophobic drug (e.g., Naproxen or Griseofulvin) relative to Tween 80 and SDS.
Protocol:
Excess Addition: Add excess solid Naproxen (approx. 50 mg) to 10 mL vials containing:
Water (Negative Control)
50 mM, 100 mM, 200 mM NaCyMs
10 mM SDS (Positive Control)
1% Tween 80 (Non-ionic Control)
Equilibration: Shake at 25°C for 24 hours.
Filtration: Filter through 0.45 µm PVDF membrane to remove undissolved solid.
Quantification: Analyze filtrate via UV-Vis spectrophotometry (Naproxen
nm).
Calculation: Calculate the Molar Solubilization Ratio (MSR) :
(Note: For NaCyMs, if no CMC is found, use total concentration).
The following diagram illustrates the logical flow for validating NaCyMs, from synthesis/sourcing to final application suitability.
Caption: Logical workflow for classifying NaCyMs as a surfactant or hydrotrope and assessing its formulation viability.
References
Mukerjee, P., & Mysels, K. J. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems. NSRDS-NBS 36. (Standard reference for SDS and alkyl sulfonate CMCs).
Neve, J. M. (2008). Design and Synthesis of Materials for Immersion Lithography. University of Texas at Austin. (Source identifying Sodium Cyclohexylmethanesulfonate synthesis and properties).
Attwood, D., & Florence, A. T. (2012). Physical Pharmacy. Pharmaceutical Press. (Protocols for solubility and hydrotropy).
Sigma-Aldrich. (2023). Product Specification: 1-Hexanesulfonic acid sodium salt. (Baseline data for linear C6 analog).
Validation
Quantitative Analysis of Cyclohexylmethylsulfonate Sodium (Sodium Cyclamate) in Complex Mixtures
The following guide provides a rigorous quantitative analysis framework for Cyclohexylmethylsulfonate Sodium Salt , chemically identified in pharmaceutical contexts as Sodium Cyclamate (Sodium N-cyclohexylsulfamate). A P...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous quantitative analysis framework for Cyclohexylmethylsulfonate Sodium Salt , chemically identified in pharmaceutical contexts as Sodium Cyclamate (Sodium N-cyclohexylsulfamate).
A Publish Comparison Guide for Pharmaceutical Development
Executive Summary & Chemical Identity
The Nomenclature Challenge:
In industrial trade and legacy literature, Sodium Cyclamate (Sodium N-cyclohexylsulfamate, CAS: 139-05-9) is frequently—though chemically imprecisely—referred to as "Cyclohexylmethylsulfonate sodium." It is critical to distinguish this excipient from Cyclohexyl methanesulfonate (the ester), which is a potential genotoxic impurity (PGI).
Analytical Challenge: The molecule lacks a significant UV chromophore (no conjugated
-system), rendering standard UV-Vis detection at 254 nm impossible. Detection relies on end-absorption (<210 nm), which is non-specific and noisy, or universal detection methods.
This guide compares the three industry-standard approaches for quantifying this salt in complex mixtures: HPLC-ELSD (Recommended), Ion Chromatography (IC) , and HPLC-UV (Derivatization) .
Comparative Analysis of Analytical Methods
The following table objectively compares the performance of available methodologies based on sensitivity, robustness, and workflow efficiency.
Feature
Method A: HPLC-ELSD (Recommended)
Method B: Ion Chromatography (IC)
Method C: HPLC-UV (Derivatization)
Detection Principle
Evaporative Light Scattering (Universal)
Conductivity (Suppressed)
UV Absorbance (254/314 nm) after reaction
Selectivity
High (Separates by hydrophobicity)
High (Separates by charge)
Medium (Dependent on reaction specificity)
LOD/Sensitivity
0.5 – 1.0 µg/mL
0.1 – 0.5 µg/mL
1.0 – 5.0 µg/mL
Matrix Interference
Low (Volatile matrix removed)
High (Ionic matrix interferes)
High (By-products cause noise)
Workflow
Direct Injection (Simple)
Direct Injection (Simple)
Complex (Pre-column reaction required)
Linearity ()
>0.998 (Polynomial/Log fit)
>0.999 (Linear fit)
>0.995 (Linear fit)
Suitability
Best for Drug Formulations
Best for Water/Simple Buffers
Legacy/Backup Method
Expert Insight:
"While Ion Chromatography offers superior sensitivity for trace analysis in water, HPLC-ELSD is the robust choice for pharmaceutical mixtures. Drug formulations often contain high ionic strength buffers that overwhelm IC suppressors. ELSD ignores the buffer salts (provided they are volatile) and detects only the non-volatile Cyclamate, ensuring accurate quantitation without complex sample cleanup."
Recommended Protocol: HPLC-ELSD
Methodology: Reversed-Phase Chromatography with Evaporative Light Scattering Detection.[5]
Mechanistic Workflow
The workflow relies on the separation of the organic salt on a hydrophobic stationary phase, followed by nebulization. The volatile mobile phase evaporates, leaving solid analyte particles that scatter laser light.
Caption: Figure 1. HPLC-ELSD Signal Generation Pathway. Volatile mobile phases are critical to ensure only the analyte generates a scattering signal.
Detailed Experimental Conditions
Reagents:
Standard: Sodium Cyclamate Reference Standard (purity >99.0%).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate in Water (Volatile Buffer).
Suppressor: Self-regenerating suppressor (ASRS) in external water mode.
Detection: Conductivity.
Critical Note: Sodium Cyclamate elutes as the Cyclamate anion . Ensure no co-elution with common inorganic anions (Chloride, Sulfate) by optimizing the gradient (typically 10–30 mM KOH).
Critical Safety & Impurity Note (The "Ester" Distinction)
Researchers must not confuse the sodium salt (Excipient) with the Sulfonate Ester impurities.
Analysis: Requires LC-MS/MS (MRM mode) due to trace limits (ppm level).
Differentiation: The protocol above (HPLC-ELSD) detects the bulk excipient (mg/mL range). It is not sensitive enough for PGI screening (ng/mL range).
References
European Commission. (2005). Method for the analysis of sweeteners in food: HPLC-ELSD Standard.[1][4][5] JRC Publications.
Huang, Z., et al. (2012). "Simultaneous determination of five synthetic sweeteners in food by HPLC-ELSD." Journal of Chromatography B.
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.
FAO/WHO JECFA. (2006). Sodium Cyclamate: Chemical and Technical Assessment.
Guo, K., et al. (2019). "Simultaneous Determination of Sulfonate Ester Impurities in Drug Products by LC-APCI-MS/MS." Journal of Analytical Methods in Chemistry.
Technical Guide: Comparative Analysis of Anionic vs. Non-Ionic Surfactants in Mobile Phases
Executive Summary In the realm of Micellar Liquid Chromatography (MLC) and surfactant-mediated HPLC, the choice between anionic (e.g., SDS) and non-ionic (e.g., Brij-35, Tween-80) additives is not merely about solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the realm of Micellar Liquid Chromatography (MLC) and surfactant-mediated HPLC, the choice between anionic (e.g., SDS) and non-ionic (e.g., Brij-35, Tween-80) additives is not merely about solubility—it is a fundamental design choice that dictates selectivity, peak symmetry, and detection compatibility.[1]
The Verdict:
Anionic Surfactants (SDS): The gold standard for separating basic (cationic) drugs and amphoteric compounds. They introduce a dominant electrostatic retention mechanism that drastically improves peak shape for amines but requires careful handling of Krafft points and buffer compatibility.
Non-Ionic Surfactants (Brij-35/Tween): The superior choice for neutral, highly hydrophobic species and "Green" solvent-free applications. They function through steric and hydrogen-bonding mechanisms, offering lower backpressure risks at high concentrations but often lacking the retention power for polar bases.
Mechanistic Foundation: The Three-Phase Equilibrium
Unlike standard Reversed-Phase HPLC (RP-HPLC), which relies on a two-phase equilibrium, surfactant-mediated chromatography introduces a tertiary pseudophase : the micelle.
The Partitioning Mechanism
Stationary Phase Modification: Surfactant monomers adsorb onto the C18 chains, creating a "dynamic coating."
SDS: Creates a negatively charged surface (Ion-Exchange capacity).
Non-ionics: Create a hydrophilic, neutral surface layer (Steric/H-bonding).
Micellar Pseudophase: Above the Critical Micelle Concentration (CMC), micelles form in the bulk mobile phase, acting as a "pseudo-stationary phase" that moves.
Figure 1: The three-way partitioning equilibrium in Micellar Liquid Chromatography.
represents the analyte-micelle binding constant, which competes with retention ().
Detailed Comparison: Anionic vs. Non-Ionic[3][5][6][7][8][9][10][11]
Anionic Surfactants: Sodium Dodecyl Sulfate (SDS)
SDS is the most widely used surfactant in MLC because most pharmaceutical targets contain basic amine groups.
Mechanism: The anionic head groups of SDS adsorb onto the stationary phase, giving it a net negative charge. This attracts protonated bases (cations) via electrostatic forces, preventing them from "sliding" through the column too quickly and sharpening their peaks.
The "Anti-Tailing" Effect: In standard RP-HPLC, basic drugs tail due to interaction with residual silanols. SDS masks these silanols and provides a homogeneous ionic surface, often eliminating tailing without amine blockers.
Critical Limitation (Krafft Point): SDS precipitates below ~10-15°C (depending on salt concentration).[5] It is incompatible with Potassium (
These are polyoxyethylene-based surfactants. They are uncharged and rely on the polyethylene oxide (PEO) chain for interaction.
Mechanism: They form a "fluffy" layer on the stationary phase. Retention is governed by hydrophobic interaction with the alkyl tail and hydrogen bonding with the PEO head.
Green Chemistry Advantage: Brij-35 has a unique ability to elute compounds with reasonable retention times without any organic modifier (alcohol), making it a true "solvent-free" mobile phase.
Viscosity Warning: Non-ionics generally form larger micelles with higher aggregation numbers, leading to higher mobile phase viscosity and column backpressure compared to SDS.
Comparative Performance Data
Feature
Anionic (SDS)
Non-Ionic (Brij-35/Tween)
Primary Selectivity
Electrostatic + Hydrophobic
Steric + H-Bonding + Hydrophobic
Best For
Basic drugs, Amphoterics, Charged species
Neutral hydrophobes, Phenols, Steroids
Peak Symmetry (Bases)
Excellent ()
Moderate to Poor (often requires acid)
Backpressure
Moderate
High (Viscosity increases with conc.)
Organic Modifier
Usually required (Propanol/Butanol)
Often optional (can be solvent-free)
UV Detection
Transparent > 210 nm
Brij is good; Tween absorbs < 230 nm
MS Compatibility
Incompatible (Source contamination)
Poor (Suppression), but better than SDS
Experimental Protocol: Optimization of Micellar Mobile Phases
This protocol describes how to determine the optimal surfactant concentration for a new separation.
Validation: Monitor UV baseline stability. It will drift until the stationary phase is fully coated.
Efficiency Optimization (Hybrid MLC):
If retention (
) is too high or efficiency () too low, add organic modifier.
Titration: Add 1-Propanol in steps: 2.5%
5% 7.5% 10% (v/v).
Warning: High organic content (>20%) can disrupt micelles, reverting the system to sub-micellar ion-pairing chromatography.
Figure 2: Decision tree for selecting surfactant type and optimizing mobile phase composition based on analyte chemistry.
Troubleshooting & Maintenance
The "Memory Effect" (Column Stripping)
Surfactants adsorb strongly. You cannot simply switch back to Methanol/Water immediately, or salts will precipitate and surfactant will desorb slowly, causing ghost peaks.
Protocol for Column Cleaning:
Flush Salts: 100% Water (warm, ~40°C if possible) for 20 column volumes.
Desorb Surfactant: 100% Methanol for 30 column volumes.
Deep Clean (If needed): 50:50 Methanol:THF (Tetrahydrofuran) – Use caution with PEEK tubing.
Backpressure Spikes
Cause: Surfactant precipitation or high viscosity.
Fix:
SDS: Ensure no Potassium (
) is in the buffer. Check temperature.
Brij/Tween: Reduce flow rate. These solutions are viscous; standard 1.0 mL/min might generate >200 bar on older systems.
References
Berthod, A., & Garcia-Alvarez-Coque, M. C. (2000). Micellar Liquid Chromatography. Marcel Dekker. (Fundamental text on MLC theory and partitioning coefficients).
Ruiz-Angel, M. J., et al. (2009). "Green" liquid chromatography: Micellar mobile phases for the analysis of basic drugs.[4] Journal of Chromatography A, 1216(10), 1798-1814. Link
Mishra, A. K., et al. (2019). Micellar liquid chromatography: A review on its principles and applications. Journal of Liquid Chromatography & Related Technologies, 42(15-16), 477-491. Link
Kulikov, A. U., & Verushkin, A. G. (2008). Comparison of SDS and Brij-35 as mobile phase additives for the separation of hydrophobic compounds. Journal of Analytical Chemistry, 63, 642–646. Link
Operational Guide: Safe Disposal of Cyclohexylmethylsulfonate Sodium Salt
Executive Summary & Compound Profile Objective: This guide defines the standard operating procedure (SOP) for the containment and disposal of Cyclohexylmethylsulfonate sodium salt. Chemical Context: Unlike common Good's...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Objective: This guide defines the standard operating procedure (SOP) for the containment and disposal of Cyclohexylmethylsulfonate sodium salt.
Chemical Context:
Unlike common Good's buffers (e.g., CHES) or sweeteners (e.g., Sodium Cyclamate), Cyclohexylmethylsulfonate sodium salt (likely structure:
) represents a class of alkyl sulfonate salts often used as synthesis intermediates or specialized surfactants.
Critical Properties for Disposal:
Solubility: High water solubility (mobilizes easily in the environment).
Stability: Chemically stable C-S bond; resistant to standard hydrolysis.
Thermal Decomposition: Emits sulfur oxides (
) and sodium oxide upon combustion.
Ecological Fate: Alkyl sulfonates can be persistent and exhibit surfactant-like toxicity to aquatic life.
Core Directive: Due to its high mobility in water and potential persistence, drain disposal is strictly prohibited regardless of concentration, unless explicitly authorized by a specific local wastewater permit.
Hazard Identification & PPE Requirements
Before initiating disposal, verify the material state. Treat this compound as an Irritant and Potential Aquatic Toxin in the absence of a specific toxicological profile (The Precautionary Principle).
Personal Protective Equipment (PPE) Matrix
Category
Requirement
Rationale
Respiratory
N95 or P100 Respirator
Prevents inhalation of fine particulates during solid transfer.
Ocular
Chemical Splash Goggles
Protects against corneal damage from high-pH dust or concentrated solutions.
Dermal
Nitrile Gloves (Min 0.11mm)
Sulfonates penetrate skin; standard nitrile offers >480 min breakthrough protection.
Body
Lab Coat (Buttoned)
Prevents contamination of street clothes.
Waste Stream Decision Logic
The following workflow dictates the operational path based on the physical state of the waste.
Figure 1: Decision matrix for segregating sulfonate salt waste streams to ensure compliance with RCRA and local EHS protocols.
Detailed Disposal Protocols
Protocol A: Solid Waste (Preferred Method)
Context: Expired reagent, spilled powder, or synthesis yield.
Containment: Do not dissolve solids for the purpose of disposal. This increases volume and spill risk.
Packaging: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar or double-bag using heavy-duty (6-mil) polyethylene bags.
Labeling:
Chemical Name: Cyclohexylmethylsulfonate sodium salt.
Hazard Checkbox: Irritant.
Composition: 100%.
Destruction: Designated for high-temperature incineration.
Protocol B: Aqueous Solution Waste
Context: Mother liquors, reaction mixtures, or dissolved buffers.
Segregation: Ensure the solution contains no heavy metals (Ag, Hg, Pb) or Class 1 oxidizers.
pH Adjustment:
Measure pH. Sulfonate salts can be slightly basic or acidic depending on impurities.
Neutralize to pH 6–9 using dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) to prevent immediate corrosion of waste drums.
Containerization: Transfer to a chemically compatible carboy (HDPE or Polypropylene).
Warning: Leave 10% headspace to prevent over-pressurization during thermal expansion.
Labeling: Mark as "Non-Regulated Aqueous Chemical Waste" (unless mixed with regulated solvents).
Protocol C: Organic Solvent Mixtures
Context: Extraction layers or HPLC waste.
Halogen Check: Determine if the solvent carrier is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Acetonitrile).
Segregation:
Stream A (Halogenated): Must be separated for specialized incineration to manage HCl/HF emissions.
Stream B (Non-Halogenated): Standard fuel blending/incineration.
Solubility Note: Sodium salts may precipitate in organic solvents. Ensure no solid sludge blocks the container opening.
Emergency Procedures: Spill Management
Scenario: 500g jar of solid Cyclohexylmethylsulfonate sodium salt shatters on the floor.
Isolate: Evacuate the immediate 3-meter radius. Mark the zone.
PPE Up: Don N95 respirator, goggles, and nitrile gloves.
Dry Clean-Up (Crucial):
Do NOT spray water initially. This creates a slippery, spreading surfactant slick.
Cover the spill with a dry absorbent (Vermiculite or Sand) to suppress dust.
Sweep gently into a dust pan using a broom.
Final Wash: Once solids are removed, wipe the area with a damp paper towel and soap water.
Disposal: Place all sweepings and contaminated towels into a hazardous waste bag.
Regulatory Compliance Data
Regulatory Body
Classification
Code/Note
US EPA (RCRA)
Unlisted Hazardous Waste
Not P-listed or U-listed. Dispose of based on characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).
EU CLP/REACH
Not specifically restricted
Treat as "Substance not fully tested." Default to H315 (Skin Irrit.) / H319 (Eye Irrit.).[1]
DOT (Transport)
Not Regulated
Not a Class 4.1 Flammable Solid unless testing proves otherwise.
Scientific Rationale for Incineration:
While not always legally mandated for "unlisted" salts, incineration is the scientifically sound disposal method. The high stability of the sulfonate moiety means it resists biodegradation in standard wastewater treatment plants (WWTP), potentially accumulating in sludge or effluent. Thermal oxidation at >1000°C ensures the breakdown of the carbon skeleton and capture of sulfur as salts in the scrubber system.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]
European Chemicals Agency (ECHA). (2024). Information on Chemicals - Alkyl Sulfonates. [Link]